molecular formula C79H110F3N21O22S B15615902 Acth (1-14) tfa

Acth (1-14) tfa

货号: B15615902
分子量: 1794.9 g/mol
InChI 键: CJLKHUCJCLQDGZ-GHJCNAFDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acth (1-14) tfa is a useful research compound. Its molecular formula is C79H110F3N21O22S and its molecular weight is 1794.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C79H110F3N21O22S

分子量

1794.9 g/mol

IUPAC 名称

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C77H109N21O20S.C2HF3O2/c1-42(2)64(75(117)86-38-63(105)106)97-74(116)60-19-12-29-98(60)76(118)54(17-9-10-27-78)88-61(102)37-85-66(108)57(33-45-35-84-50-16-8-7-15-48(45)50)94-67(109)51(18-11-28-83-77(80)81)89-70(112)56(31-43-13-5-4-6-14-43)93-72(114)58(34-46-36-82-41-87-46)95-68(110)52(24-25-62(103)104)90-69(111)53(26-30-119-3)91-73(115)59(40-100)96-71(113)55(92-65(107)49(79)39-99)32-44-20-22-47(101)23-21-44;3-2(4,5)1(6)7/h4-8,13-16,20-23,35-36,41-42,49,51-60,64,84,99-101H,9-12,17-19,24-34,37-40,78-79H2,1-3H3,(H,82,87)(H,85,108)(H,86,117)(H,88,102)(H,89,112)(H,90,111)(H,91,115)(H,92,107)(H,93,114)(H,94,109)(H,95,110)(H,96,113)(H,97,116)(H,103,104)(H,105,106)(H4,80,81,83);(H,6,7)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,64-;/m0./s1

InChI 键

CJLKHUCJCLQDGZ-GHJCNAFDSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to ACTH (1-14) TFA: Core Properties and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a crucial polypeptide hormone in the hypothalamic-pituitary-adrenal axis. The N-terminal fragment, ACTH (1-14), has been a subject of research to delineate the structure-activity relationship of the full-length hormone. This technical guide provides a comprehensive overview of ACTH (1-14) trifluoroacetate (B77799) (TFA), detailing its chemical properties, biological functions, and the experimental protocols used for its characterization. Notably, this guide highlights recent findings that challenge the long-held view of ACTH (1-14)'s direct agonistic activity at the melanocortin-2 receptor (MC2R), providing a nuanced perspective for researchers in the field.

Core Concepts: Understanding ACTH (1-14) TFA

ACTH (1-14) is a synthetic peptide fragment corresponding to the first 14 amino acids of the full-length adrenocorticotropic hormone (H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-OH). The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion used in peptide synthesis and purification to improve stability and solubility.

Chemical and Physical Properties

Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.

PropertyValueReference
Molecular Formula C79H110F3N21O22S[1][2]
Molecular Weight 1794.90 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥95% or higher, lot-specific[3]
Solubility Soluble in water. For stock solutions, H2O at 100 mg/mL may require ultrasonication.[1]
Storage (Powder) Store at -20°C for up to one year, or -80°C for up to two years. Keep sealed and away from moisture.[1]
Storage (Solution) In solvent at -20°C for up to one month, or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1]

Handling and Reconstitution: For reconstitution, sterile, nuclease-free water is recommended. If the peptide does not readily dissolve, a small amount of a suitable solvent like DMSO can be used, followed by dilution with the aqueous buffer. For cell-based assays, ensure the final concentration of the organic solvent is non-toxic to the cells.

Biological Function and Mechanism of Action

The biological functions of ACTH are primarily mediated through the melanocortin receptors (MCRs). ACTH is the endogenous ligand for all five MCR subtypes, with the MC2R being its primary target for stimulating steroidogenesis in the adrenal cortex.

The Canonical Signaling Pathway: MC2R Activation

The binding of ACTH to MC2R, a G protein-coupled receptor (GPCR), activates the Gαs subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to the acute production of glucocorticoids and the long-term regulation of steroidogenic gene expression.[4][5]

ACTH_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-14) MC2R MC2R ACTH->MC2R Binding Gs Gαs MC2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Steroidogenic_Genes Steroidogenic Gene Transcription CREB->Steroidogenic_Genes Activation

Canonical ACTH signaling pathway via MC2R.
A Paradigm Shift: Re-evaluating the Agonistic Activity of ACTH (1-14)

For decades, it was widely believed that the N-terminal region of ACTH was sufficient for receptor activation. However, a recent study involving systematic C-terminal truncation of ACTH (1-24) has provided compelling evidence to the contrary. This 2024 study demonstrated that ACTH (1-14) exhibits no observable agonist activity at the human MC2R (hMC2R).[6] The minimal sequence required to stimulate MC2R was identified as ACTH (1-15), albeit with a 1,000-fold decrease in potency compared to ACTH (1-24).[6] This suggests that the basic amino acid residues beyond position 14 are critical for MC2R activation.

This finding necessitates a re-evaluation of previous studies that attributed direct MC2R-mediated effects to ACTH (1-14). The observed biological activities of ACTH (1-14) may be mediated through other MCRs or through non-MCR-dependent mechanisms.

Other Potential Functions

Despite the lack of direct MC2R agonism, research has suggested other potential roles for ACTH fragments, which may be relevant for ACTH (1-14):

  • Immunomodulatory Effects: ACTH and other melanocortins possess anti-inflammatory properties that can be independent of glucocorticoid production.[7] These effects may involve the modulation of cytokine release and immune cell activity.

  • Osteogenic Activity: Studies have indicated that ACTH can promote osteoblast proliferation and differentiation, suggesting a role in bone metabolism.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to ACTH fragments. It is important to interpret this data in light of the recent findings regarding the lack of ACTH (1-14) activity at hMC2R.

Table 3.1: In Vitro Bioactivity of ACTH Fragments at hMC2R

PeptideEC50 (nM) at hMC2RPotency Relative to ACTH (1-24)Reference
ACTH (1-24)1.451[6]
ACTH (1-16)165~1/114[6]
ACTH (1-15)1450~1/1000[6]
ACTH (1-14) No observable activity N/A [6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ACTH (1-14).

In Vitro Assay: Cell Proliferation (MTT Assay)

This protocol is for assessing the effect of ACTH (1-14) on the proliferation of osteoblasts or other cell types.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_initial Incubate for 24h seed_cells->incubate_initial add_peptide Add this compound (various concentrations) incubate_initial->add_peptide incubate_treatment Incubate for desired period (e.g., 24, 48, 72h) add_peptide->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer incubate_solubilizer Incubate overnight (in dark) add_solubilizer->incubate_solubilizer read_absorbance Read absorbance at 570 nm incubate_solubilizer->read_absorbance end End read_absorbance->end

Workflow for the MTT Cell Proliferation Assay.

Materials:

  • Target cells (e.g., osteoblasts)

  • Complete culture medium

  • 96-well tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the dark at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.[9][10]

In Vitro Assay: cAMP Measurement (Immunoassay)

This protocol is for quantifying intracellular cAMP levels in response to stimulation with ACTH (1-14).

Materials:

  • Target cells expressing the receptor of interest

  • Cell culture plates

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP immunoassay kit (competitive ELISA format)

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and grow to confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.

  • Stimulate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes). Include a positive control (e.g., forskolin) and a vehicle control.

  • Aspirate the medium and lyse the cells with the provided lysis buffer.

  • Perform the cAMP competitive immunoassay according to the manufacturer's instructions. This typically involves:

    • Adding cell lysates and standards to an antibody-coated plate.

    • Adding a fixed amount of HRP-conjugated cAMP.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Calculate the cAMP concentration in the samples based on the standard curve.[11][12][13]

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol describes the induction of EAE in mice, a model for multiple sclerosis, to study the potential immunomodulatory effects of ACTH (1-14).

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • This compound

  • Sterile saline or other vehicle

Procedure:

  • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

  • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10. Score the disease severity on a scale of 0 to 5 (0 = no signs, 5 = moribund).

  • Once clinical signs appear, begin treatment with this compound or vehicle control, administered via a chosen route (e.g., subcutaneous, intraperitoneal).

  • Continue daily monitoring and scoring of the mice.

  • At the end of the experiment, collect tissues (e.g., spinal cord, brain, spleen) for histological and immunological analysis (e.g., assessment of demyelination and immune cell infiltration).[14][15][16]

In Vivo Model: Glucocorticoid-Induced Osteoporosis in Rats

This protocol outlines the induction of osteoporosis in rats to investigate the potential bone-protective effects of ACTH (1-14).

Materials:

  • Female Sprague-Dawley rats (3-4 months old)

  • Glucocorticoid (e.g., methylprednisolone (B1676475) or dexamethasone)

  • This compound

  • Vehicle for injections

Procedure:

  • Induce osteoporosis by daily subcutaneous injections of a glucocorticoid for a period of several weeks (e.g., 9 weeks).

  • Divide the rats into treatment groups: control (vehicle only), glucocorticoid only, and glucocorticoid + this compound.

  • Administer this compound daily via a chosen route throughout the study period.

  • Monitor the bone mineral density (BMD) of the rats at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

  • At the end of the study, collect femurs and vertebrae for histological analysis (to assess trabecular bone architecture) and biomechanical testing (to determine bone strength).[8][17][18]

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of the N-terminal region of ACTH. While its direct agonistic activity at the MC2R has been recently challenged, its potential immunomodulatory and osteogenic effects warrant further investigation. The detailed protocols provided in this guide offer a solid foundation for researchers to design and execute rigorous experiments to further elucidate the biological functions and therapeutic potential of this peptide fragment. It is imperative for future research to consider the lack of hMC2R activation by ACTH (1-14) and to explore alternative mechanisms of action.

References

An In-depth Technical Guide to the Mechanism of Action of ACTH (1-14) TFA in Adrenal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the N-terminal adrenocorticotropic hormone fragment, ACTH (1-14) trifluoroacetate (B77799) (TFA), in adrenal cells. Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and secrete glucocorticoids. The biological activity of ACTH is known to reside in its N-terminal region. This document details the signaling pathways initiated by ACTH (1-14) TFA, presents quantitative data on its steroidogenic effects, and provides detailed experimental protocols for studying its action in vitro.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC), is the principal stimulator of glucocorticoid and androgen synthesis in the adrenal cortex[1][2]. The full biological activity for acute steroidogenesis is contained within the first 24 amino acids of the N-terminus[1]. Shorter N-terminal fragments of ACTH have also been shown to possess biological activity, albeit with different specificities and potencies compared to the full-length peptide.

ACTH (1-14) is a synthetic N-terminal fragment of ACTH. The trifluoroacetate (TFA) salt is a common counterion used in the purification of synthetic peptides and is not expected to alter the biological activity of the peptide. Understanding the mechanism of action of this fragment is crucial for the development of novel diagnostic and therapeutic agents targeting the HPA axis. This guide will focus on the molecular interactions and cellular responses of adrenal cells to this compound.

Core Mechanism of Action: Signaling Pathways

The primary mechanism of action of ACTH and its N-terminal fragments in adrenal cells involves binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR)[1]. This interaction initiates a cascade of intracellular signaling events, with the cyclic adenosine (B11128) monophosphate (cAMP) pathway being the most well-characterized.

The cAMP-PKA Pathway

The canonical signaling pathway for ACTH in adrenal cells is the Gs-alpha/cAMP/Protein Kinase A (PKA) pathway.

  • Receptor Binding: ACTH (1-14) binds to the MC2R on the surface of adrenal cortical cells. The N-terminal region of ACTH, specifically the sequence (1-13), is suggested to be crucial for the specificity of this interaction in the zona glomerulosa[3].

  • G Protein Activation: Upon ligand binding, the MC2R undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gs. The activated Gs-alpha subunit dissociates and binds to adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to a rapid increase in intracellular cAMP concentration.

  • PKA Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA are now active and can phosphorylate a variety of downstream target proteins.

  • Stimulation of Steroidogenesis: Activated PKA phosphorylates key proteins involved in the steroidogenic pathway. This includes the steroidogenic acute regulatory protein (StAR), which facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroid synthesis. PKA also upregulates the expression of genes encoding steroidogenic enzymes, such as cytochrome P450 side-chain cleavage (P450scc)[1][4].

Diagram of the ACTH (1-14) Signaling Pathway in Adrenal Cells

ACTH_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH This compound MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates StAR_inactive Inactive StAR PKA_active->StAR_inactive Phosphorylates Gene_Expression Gene Expression (Steroidogenic Enzymes) PKA_active->Gene_Expression Upregulates StAR_active Active StAR StAR_inactive->StAR_active Mitochondrion Mitochondrion StAR_active->Mitochondrion Translocates Cholesterol to Cholesterol Cholesterol Cholesterol->Mitochondrion Pregnenolone Pregnenolone Steroid_Hormones Steroid Hormones (Corticosterone, Aldosterone) Pregnenolone->Steroid_Hormones Further Synthesis Mitochondrion->Pregnenolone Converts Cholesterol to

Caption: Simplified signaling pathway of ACTH (1-14) in adrenal cells.

Alternative Signaling Pathways

While the cAMP/PKA pathway is the primary mediator of ACTH action, there is evidence for the involvement of other signaling molecules, although their role in the action of ACTH (1-14) is less defined. In some adrenal cell models, ACTH has been shown to cause a modest activation of the MAPK/ERK pathway[5]. Additionally, at very low concentrations of ACTH, some studies have suggested a cAMP-independent increase in steroidogenesis in the zona glomerulosa, possibly involving phospholipase C activation[6]. However, the physiological significance of these alternative pathways in response to ACTH fragments remains an area of active research.

Quantitative Data on Steroidogenic Effects

The primary physiological effect of ACTH (1-14) in adrenal cells is the stimulation of steroid hormone production. The available quantitative data focuses on its effects on corticosterone (B1669441) and aldosterone (B195564) secretion from rat adrenal glomerulosa cells.

ParameterACTH FragmentCell TypeSteroid MeasuredValueReference
Minimum Effective Concentration ACTH (1-14)Dispersed rat adrenal glomerulosa cellsCorticosterone10 nmol/L[3]
Aldosterone Stimulation ACTH (1-14)Dispersed rat adrenal glomerulosa cellsAldosteroneWeakly stimulated[3]
Comparison ACTH (1-14)Dispersed rat adrenal glomerulosa cellsCorticosteroneSimilar sensitivity to α-MSH[3]
Specificity ACTH (1-14)Dispersed rat adrenal fasciculata/reticularis cellsSteroidogenesisNo stimulation at concentrations up to 1 µmol/L[3]

Note: The TFA salt of ACTH (1-14) is not specified in the cited study, but it is the standard form for synthetic peptides.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

Isolation and Culture of Rat Adrenal Glomerulosa Cells

This protocol is adapted from studies investigating the effects of ACTH fragments on steroidogenesis[3].

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Ringer bicarbonate buffer with 0.2% glucose and 0.2% bovine serum albumin (KRBGA)

  • Collagenase (Type II)

  • DNase I

  • Percoll

  • Culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

Procedure:

  • Euthanize rats and aseptically remove adrenal glands.

  • Place adrenal glands in ice-cold KRBGA buffer.

  • Carefully remove the adrenal capsule, which is enriched in zona glomerulosa cells.

  • Mince the capsules and incubate in KRBGA containing collagenase (e.g., 2 mg/mL) and DNase I (e.g., 0.1 mg/mL) for 20-30 minutes at 37°C with gentle agitation.

  • Disperse the cells by gentle pipetting and filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

  • Wash the cells by centrifugation and resuspend in KRBGA.

  • For further purification, layer the cell suspension on a Percoll gradient and centrifuge to separate glomerulosa cells from other cell types.

  • Collect the glomerulosa cell fraction, wash, and resuspend in culture medium.

  • Plate the cells in multi-well plates at a desired density (e.g., 1-2 x 10^5 cells/well) and allow them to adhere overnight.

Diagram of Adrenal Cell Isolation Workflow

Adrenal_Cell_Isolation start Adrenal Gland Excision capsule Capsule Separation (Zona Glomerulosa enriched) start->capsule mince Mincing of Capsules capsule->mince digest Enzymatic Digestion (Collagenase, DNase I) mince->digest disperse Mechanical Dispersion digest->disperse filter Filtration disperse->filter wash1 Cell Washing filter->wash1 gradient Percoll Gradient Centrifugation wash1->gradient collect Collection of Glomerulosa Cells gradient->collect wash2 Cell Washing collect->wash2 plate Cell Plating wash2->plate end Primary Adrenal Glomerulosa Cell Culture plate->end

Caption: Workflow for the isolation of primary adrenal glomerulosa cells.

Stimulation of Adrenal Cells with this compound

Procedure:

  • After overnight culture, replace the medium with fresh, serum-free medium.

  • Prepare a stock solution of this compound in an appropriate vehicle (e.g., sterile water or buffer).

  • Prepare serial dilutions of this compound to achieve the desired final concentrations.

  • Add the different concentrations of this compound to the cell culture wells. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 2-4 hours for acute steroidogenesis studies).

  • After incubation, collect the cell culture supernatant for steroid measurement.

Measurement of Corticosterone and Aldosterone

Radioimmunoassay (RIA): RIA is a highly sensitive method for quantifying steroid hormones.

Materials:

  • Specific antibodies against corticosterone and aldosterone.

  • Radiolabeled steroid tracers (e.g., [³H]-corticosterone, [³H]-aldosterone).

  • Unlabeled steroid standards.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare a standard curve using known concentrations of the unlabeled steroid.

  • Incubate a fixed amount of antibody and radiolabeled tracer with either the standards or the unknown samples (cell culture supernatant).

  • During incubation, the unlabeled steroid in the sample or standard competes with the radiolabeled tracer for binding to the antibody.

  • Separate the antibody-bound steroid from the free steroid (e.g., by precipitation with a secondary antibody or charcoal adsorption).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • The amount of radioactivity will be inversely proportional to the concentration of unlabeled steroid in the sample.

  • Calculate the concentration of corticosterone or aldosterone in the samples by comparing their radioactivity to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly specific and quantitative method that is increasingly used for steroid analysis[7][8][9].

Procedure:

  • Extract the steroids from the cell culture supernatant using an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry down the organic phase and reconstitute the sample in a mobile phase-compatible solvent.

  • Inject the sample into a liquid chromatograph to separate the different steroids.

  • The separated steroids are then introduced into a tandem mass spectrometer for detection and quantification based on their mass-to-charge ratio.

Conclusion

This compound acts as a specific stimulator of steroidogenesis in adrenal glomerulosa cells, primarily through the MC2R-cAMP-PKA signaling pathway. Its main effect is the dose-dependent stimulation of corticosterone production, with a minimal effective concentration in the nanomolar range. In contrast, it is a weak stimulator of aldosterone and does not significantly affect steroidogenesis in fasciculata/reticularis cells. The provided experimental protocols offer a framework for further investigation into the nuanced mechanisms of this and other ACTH fragments, which is essential for the advancement of adrenal research and the development of targeted therapeutics.

References

An In-depth Technical Guide to the ACTH (1-14) Peptide Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating the adrenal cortex to produce corticosteroids. The biological activity of ACTH is largely attributed to its N-terminal fragments. This technical guide provides a comprehensive overview of the signaling pathway of the ACTH (1-14) peptide fragment. It details the peptide's interaction with melanocortin receptors, the canonical Gs-coupled cAMP/PKA signaling cascade, and alternative signaling pathways involving MAP kinases. This document serves as a resource for researchers investigating the therapeutic potential and molecular mechanisms of ACTH-derived peptides.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is derived from the precursor protein pro-opiomelanocortin (POMC)[1][2]. While full-length ACTH (ACTH(1-39)) is the primary endogenous ligand for the melanocortin-2 receptor (MC2R), shorter N-terminal fragments retain significant biological activity and exhibit distinct receptor interaction profiles[1]. The ACTH (1-14) fragment, comprising the first 14 amino acids of ACTH, contains the highly conserved "message" sequence (His-Phe-Arg-Trp) essential for melanocortin receptor activation[2]. This guide focuses on the molecular signaling pathways initiated by the ACTH (1-14) peptide.

Receptor Interactions and Binding Affinity

ACTH (1-14) interacts with several of the five known melanocortin receptors (MC1R-MC5R), which are G-protein coupled receptors (GPCRs). The binding affinity of ACTH (1-14) varies across these receptor subtypes.

Quantitative Binding and Functional Data

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of ACTH (1-14) at various melanocortin receptors. It is important to note that ACTH fragments shorter than ACTH(1-15) generally exhibit a dramatic loss of potency at the MC2R, and therefore, specific quantitative data for ACTH (1-14) at this receptor is limited in the literature[3][4].

Table 1: Binding Affinity (Ki) of ACTH (1-14) for Melanocortin Receptors

ReceptorPeptideKi (nM)Cell LineRadioligandReference
hMC1Rdesacetyl-ACTH(1-14)1.83 ± 0.44COS-1[¹²⁵I-Tyr²][Nle⁴,D-Phe⁷]α-MSH[5]
hMC3Rdesacetyl-ACTH(1-14)1.94 ± 0.49COS-1[¹²⁵I-Tyr²][Nle⁴,D-Phe⁷]α-MSH[5]
hMC4Rdesacetyl-ACTH(1-14)12.2 ± 3.4COS-1[¹²⁵I-Tyr²][Nle⁴,D-Phe⁷]α-MSH[5]
hMC5Rdesacetyl-ACTH(1-14)26.6 ± 7.9COS-1[¹²⁵I-Tyr²][Nle⁴,D-Phe⁷]α-MSH[5]

Table 2: Functional Potency (EC50) of ACTH (1-14) at Melanocortin Receptors

ReceptorPeptideEC50 (nM)AssayCell LineReference
mMC1RACTH(1-14)1.4β-galactosidaseHEK293[3]
mMC3RACTH(1-14)19β-galactosidaseHEK293[3]
mMC4RACTH(1-14)16β-galactosidaseHEK293[3]
mMC5RACTH(1-14)0.9β-galactosidaseHEK293[3]
hMC2RACTH(1-14)>10,000EIAOS3[3]

Note: The significant drop in potency at the hMC2R for ACTH(1-14) is attributed to the absence of the basic residues (Lys-Lys-Arg-Arg) at positions 15-18, which are crucial for high-affinity binding and activation of this receptor subtype.[3][4]

Signaling Pathways

The binding of ACTH (1-14) to its cognate melanocortin receptors initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). However, evidence also suggests the involvement of other signaling pathways.

The Canonical cAMP/PKA Pathway

Upon binding of ACTH (1-14) to Gs-coupled melanocortin receptors (primarily MC1R, MC3R, MC4R, and MC5R), the Gαs subunit dissociates and activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates a variety of downstream targets, including transcription factors such as the cAMP response element-binding protein (CREB), which in turn modulate gene expression.[6] In the context of steroidogenesis (primarily mediated by longer ACTH fragments at the MC2R), PKA activation leads to the increased expression of steroidogenic acute regulatory (StAR) protein and enzymes involved in steroid synthesis.[6]

Gs_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH_1-14 ACTH (1-14) MCR Melanocortin Receptor (MC1R, 3-5R) ACTH_1-14->MCR Binds G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Target Genes CREB->Gene Regulates Transcription

Canonical Gs-coupled cAMP/PKA signaling pathway initiated by ACTH (1-14).
Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to the cAMP pathway, ACTH peptides have been shown to modulate the activity of the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the MAPK signaling cascade. The activation of ERK by ACTH is complex and appears to be cell-type specific. While some studies suggest that this activation is downstream of PKA, others indicate a PKA-independent mechanism. The activation of the ERK pathway can lead to the phosphorylation of various transcription factors and cytoplasmic proteins, influencing cellular processes such as proliferation and differentiation.

ERK_Pathway ACTH_1-14 ACTH (1-14) MCR Melanocortin Receptor ACTH_1-14->MCR G_protein G Protein MCR->G_protein Upstream_Kinases Upstream Kinases (e.g., Raf, MEK) G_protein->Upstream_Kinases Activates ERK ERK1/2 Upstream_Kinases->ERK Phosphorylates & Activates Cytoplasmic_Targets Cytoplasmic Targets ERK->Cytoplasmic_Targets Phosphorylates Nuclear_Targets Nuclear Targets (Transcription Factors) ERK->Nuclear_Targets Translocates to Nucleus & Phosphorylates Logical_Comparison cluster_ACTH_1_39 ACTH (1-39) cluster_ACTH_1_14 ACTH (1-14) node_1_39 Full-length ACTH - High affinity for MC2R - Full steroidogenic activity node_1_14 N-terminal Fragment - Low to no affinity for MC2R - Minimal steroidogenic activity - Retains activity at other MCRs node_1_39->node_1_14 Lacks C-terminal 'address' sequence (residues 15-24) Binding_Assay_Workflow A Prepare cell membranes expressing the target melanocortin receptor B Incubate membranes with a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of unlabeled ACTH (1-14) A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify radioactivity of the bound fraction C->D E Analyze data to determine the IC50 and calculate the Ki value D->E

References

An In-depth Technical Guide to the Structure and Sequence of ACTH (1-14) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adrenocorticotropic hormone fragment (1-14), herein referred to as ACTH (1-14). It details the peptide's fundamental structure, sequence, and multifaceted biological activities. This document includes quantitative data, detailed experimental methodologies for its study, and visualizations of its key signaling pathways to support research and development efforts in endocrinology, immunology, and regenerative medicine.

Core Peptide Structure and Sequence

Adrenocorticotropic hormone (ACTH) is a 39-amino acid polypeptide hormone derived from the precursor protein pro-opiomelanocortin (POMC). The N-terminal fragment, ACTH (1-14), comprises the first 14 amino acids and is critical for receptor binding and biological activity.

Amino Acid Sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly[1]

One-Letter Code: SYSMEHFRWGKPVG

Physicochemical Properties

The fundamental chemical properties of ACTH (1-14) are summarized in the table below.

PropertyValue
CAS Number 25696-21-3[1]
Molecular Formula C₇₇H₁₀₉N₂₁O₂₀S[1]
Molecular Weight 1680.88 g/mol [1]
Solubility Water[1]
Storage Short-term at -20°C; Long-term at -80°C[1]

Biological Activity and Quantitative Data

ACTH (1-14) exhibits a range of biological effects, including steroidogenesis, osteogenesis, and immunomodulation. While it retains the ability to activate melanocortin receptors, its potency is significantly lower than that of the full-length ACTH (1-39) or the synthetic analogue ACTH (1-24).

Steroidogenic Activity

ACTH (1-14) stimulates the synthesis of corticosteroids in adrenal cells by activating the melanocortin-2 receptor (MC2R). However, its efficacy is considerably reduced compared to longer ACTH fragments. The basic residues at positions 15-18 are known to significantly enhance receptor affinity.[1]

There is some discrepancy in the literature regarding the potency of ACTH (1-14) at the MC2R. One study reported no observable agonist activity, while earlier work demonstrated weak but definite steroidogenic effects.[2][3] This difference may be attributed to varying experimental systems, particularly the co-expression of the essential MC2R accessory protein (MRAP), which is now known to be critical for receptor function and ligand binding.[4]

ParameterCell TypeValueComparison
MC2R Binding Affinity (IC₅₀) Radioligand Displacement Assay1,500 nM[5]Full-length ACTH IC₅₀ = 2 nM[5]
Steroidogenic Potency (ED₅₀) Adrenal Cell Assays1,200 nM[5]ACTH (1-18) is ~3,000x more potent[5]
Corticosterone (B1669441) Production Isolated Rat Adrenal Cells30% of ACTH (1-18) levels (at 10 µg)[5]-
Osteogenic Activity

Recent studies have highlighted a role for ACTH (1-14) in bone remodeling, where it promotes the proliferation and differentiation of osteoblasts. This activity appears to be independent of glucocorticoid production.[1]

ParameterCell TypeConcentrationResult
Collagen I mRNA Upregulation Human Osteoblasts10 nM2.5-fold increase[1]
Optimal Osteogenic Response Human Osteoblasts10⁻⁹ to 10⁻¹² MIncreased expression of osteoblast markers (Collagen I, ALP, Osteocalcin, RunX2)
Immunomodulatory Activity

ACTH (1-14) possesses anti-inflammatory properties, mediated potentially through melanocortin receptors other than MC2R, such as MC1R, which are expressed on immune cells.[1] It has been shown to suppress the production of pro-inflammatory cytokines in vitro.[1] Specific quantitative data on the extent of this suppression is an area of ongoing research.

Signaling Pathways

The biological effects of ACTH (1-14) are initiated by its binding to melanocortin receptors, triggering distinct downstream signaling cascades.

Steroidogenesis Signaling Pathway

The primary pathway for ACTH-induced steroidogenesis involves the activation of the MC2R, leading to a cAMP-dependent cascade.

steroidogenesis_pathway cluster_membrane Cell Membrane ACTH ACTH (1-14) MC2R MC2R ACTH->MC2R Binds Gs Gαs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR_p Phospho-StAR (Active) PKA->StAR_p Phosphorylates CREB_p Phospho-CREB PKA->CREB_p Phosphorylates Mitochondrion Mitochondrion StAR_p->Mitochondrion Translocates Cholesterol to Gene_Tx Gene Transcription (StAR, CYP enzymes) CREB_p->Gene_Tx Activates Cholesterol Cholesterol (Lipid Droplet) Cholesterol->StAR_p Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Converts to Steroidogenesis Steroidogenesis Pregnenolone->Steroidogenesis

Caption: ACTH (1-14) induced steroidogenesis via the MC2R/cAMP/PKA signaling cascade.

Osteogenesis Signaling Workflow

ACTH (1-14) promotes osteoblast differentiation and function, leading to the expression of key bone matrix proteins.

osteogenesis_workflow ACTH ACTH (1-14) Receptor Melanocortin Receptor (e.g., MC2R) on Osteoblast ACTH->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling TFs Activation of Transcription Factors Signaling->TFs Runx2 Runx2 TFs->Runx2 Other_TFs Other TFs (e.g., Sp7, Dlx5) TFs->Other_TFs Gene_Exp Increased Gene Expression Runx2->Gene_Exp Other_TFs->Gene_Exp Col1 Collagen Type I Gene_Exp->Col1 ALP Alkaline Phosphatase (ALP) Gene_Exp->ALP OCN Osteocalcin Gene_Exp->OCN Outcome Osteoblast Proliferation & Differentiation Col1->Outcome ALP->Outcome OCN->Outcome

Caption: Logical workflow of ACTH (1-14) promoting osteoblast differentiation and function.

Anti-Inflammatory Signaling Concept

The anti-inflammatory effects of ACTH (1-14) are thought to be mediated through non-adrenal pathways, likely involving MC1R on immune cells like macrophages.

anti_inflammatory_pathway ACTH ACTH (1-14) MC1R MC1R on Macrophage ACTH->MC1R Binds Signaling Intracellular Signaling MC1R->Signaling NFkB Inhibition of NF-κB Pathway Signaling->NFkB Leads to Cytokine_Prod Pro-inflammatory Cytokine Production NFkB->Cytokine_Prod Reduces Outcome Anti-inflammatory Effect NFkB->Outcome IL6 IL-6 Cytokine_Prod->IL6 TNFa TNF-α Cytokine_Prod->TNFa

Caption: Conceptual pathway for the anti-inflammatory action of ACTH (1-14).

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize ACTH (1-14).

Peptide Synthesis and Purification

Protocol 4.1.1: Solid-Phase Peptide Synthesis (SPPS) of ACTH (1-14)

This protocol describes a standard manual Fmoc/tBu-based solid-phase synthesis approach.

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 10 minutes. Wash the resin thoroughly with DMF (3x) and dichloromethane (B109758) (DCM) (3x).

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (Fmoc-Gly-OH) in DMF.

    • Add a coupling agent (e.g., HBTU, 4-fold molar excess) and a base (e.g., DIPEA, 6-fold molar excess).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor coupling completion with a ninhydrin (B49086) test. If incomplete, repeat the coupling step.

  • Washing: After successful coupling, wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence (Val, Pro, Lys(Boc), etc.) until the full ACTH (1-14) sequence is assembled.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and lyophilize.

Protocol 4.1.2: Purification by Reverse-Phase HPLC

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes.

    • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified ACTH (1-14) peptide.

In Vitro Biological Assays

Protocol 4.2.1: Corticosterone Production in Rat Adrenal Cells

  • Cell Isolation: Isolate adrenal glands from rats and prepare a cell suspension using collagenase digestion.

  • Cell Plating: Plate the isolated adrenal cells in appropriate culture media and allow them to adhere.

  • Stimulation: Replace the medium with fresh medium containing various concentrations of ACTH (1-14) or a positive control (e.g., ACTH (1-24)). Include a vehicle-only control. Incubate for a defined period (e.g., 2 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of corticosterone in the supernatant using a validated Corticosterone ELISA kit according to the manufacturer's instructions.[6][7][8][9]

Protocol 4.2.2: Osteoblast Differentiation and Collagen I Expression

  • Cell Culture: Culture primary Human Osteoblasts (HOb) in Osteoblast Growth Medium until they reach 80% confluency.

  • Seeding for Differentiation: Seed HOb at a density of 10,000 cells/cm² in the desired plate format. The next day, switch to Osteoblast Differentiation Medium.

  • Treatment: Treat the cells with ACTH (1-14) at various concentrations (e.g., 1 pM to 100 nM) in fresh differentiation medium. Replace the medium with fresh treatment every 2-3 days for a total of 10-21 days.

  • RNA Extraction: At the desired time point (e.g., day 10), lyse the cells using a reagent like TRIzol and extract total RNA according to the manufacturer's protocol.

  • Quantitative RT-PCR (qPCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

    • Perform qPCR using primers specific for Collagen Type I Alpha 1 (COL1A1) and a stable housekeeping gene (e.g., GAPDH or ACTB).

    • Analyze the data using the delta-delta CT method to determine the fold change in COL1A1 expression relative to untreated controls.[10][11][12]

Protocol 4.2.3: Macrophage Anti-Inflammatory Assay

  • Macrophage Differentiation: Differentiate a human monocyte cell line (e.g., THP-1) into M0 macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[13]

  • Pre-treatment: Replace the medium and pre-treat the differentiated macrophages with various concentrations of ACTH (1-14) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS, 100 ng/mL), in the continued presence of ACTH (1-14). Include appropriate controls (untreated, LPS only).

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of IL-6 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's protocols.[14][15][16][17][18] Calculate the percentage reduction in cytokine secretion in ACTH (1-14)-treated wells compared to the LPS-only control.

References

Unraveling the Binding Specificity of ACTH(1-14) TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Interaction Between the N-Terminal Fragment of Adrenocorticotropic Hormone and Melanocortin Receptors

This technical guide provides a comprehensive overview of the receptor binding specificity of ACTH(1-14) trifluoroacetate (B77799) (TFA), a significant fragment of the adrenocorticotropic hormone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative binding affinities, detailed experimental methodologies, and the intricate signaling pathways associated with the interaction of ACTH(1-14) with the family of melanocortin receptors (MCRs).

Core Concepts: Binding Affinity and Receptor Selectivity

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone that plays a central role in the stress response by stimulating the adrenal cortex. Its biological activity is mediated through a family of five G-protein coupled receptors known as melanocortin receptors (MC1R to MC5R). The N-terminal region of ACTH, particularly the first 13 amino acids which are identical to α-melanocyte-stimulating hormone (α-MSH), is crucial for the activation of most of these receptors. The fragment ACTH(1-14) provides a valuable tool for dissecting the specific contributions of this N-terminal sequence to receptor binding and activation.

Understanding the binding specificity of ACTH(1-14) is paramount for the development of selective melanocortin receptor agonists and antagonists with therapeutic potential in a range of disorders, including obesity, inflammation, and sexual dysfunction.

Quantitative Binding Profile of ACTH(1-14)

The binding affinity of ACTH(1-14) for the different melanocortin receptors has been characterized through competitive radioligand binding assays. The following table summarizes the inhibitor constant (Ki) values, which represent the concentration of the ligand that inhibits 50% of the specific binding of a radioligand. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigandKi (nM)Reference
MC1R Desacetyl-ACTH(1-14)1.1 ± 0.2[1]
MC2R ACTH(1-14)No significant binding[2]
MC3R Desacetyl-ACTH(1-14)0.33 ± 0.05[1]
MC4R Desacetyl-ACTH(1-14)6.7 ± 1.2[1]
MC5R Desacetyl-ACTH(1-14)3.9 ± 0.6[1]

Key Observations:

  • High Affinity for MC3R: Desacetyl-ACTH(1-14) exhibits the highest affinity for the MC3 receptor, with a sub-nanomolar Ki value.[1] This suggests a potential role for this fragment in physiological processes mediated by MC3R.

  • Moderate Affinity for MC1R, MC4R, and MC5R: The fragment also binds with nanomolar affinity to MC1R, MC4R, and MC5R.[1]

  • No Binding to MC2R: Notably, ACTH(1-14) does not show significant binding to the MC2 receptor, which is the classical ACTH receptor responsible for steroidogenesis.[2] Studies indicate that a longer N-terminal sequence, specifically ACTH(1-17), is the minimal fragment required for MC2R binding and activation.[2]

  • Influence of N-terminal Acetylation: The data presented is for the desacetylated form of ACTH(1-14). N-terminal acetylation can influence binding affinity, with desacetylated forms generally showing higher affinity for the MC3 receptor.[1]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of ACTH(1-14) is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled peptide (the "competitor," in this case, ACTH(1-14)) to displace a radiolabeled ligand from the receptor.

Principle

A constant concentration of a high-affinity radioligand for a specific melanocortin receptor is incubated with cell membranes or whole cells expressing that receptor, in the presence of increasing concentrations of unlabeled ACTH(1-14). As the concentration of ACTH(1-14) increases, it competes with the radioligand for binding to the receptor, leading to a decrease in the amount of bound radioactivity. The concentration of ACTH(1-14) that displaces 50% of the specifically bound radioligand is the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

General Protocol for Melanocortin Receptors (MC1R, MC3R, MC4R, MC5R)

1. Cell Culture and Membrane Preparation:

  • Culture a suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the human melanocortin receptor of interest.
  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Radioligand Binding Assay:

  • In a 96-well plate, add the following components in order:
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).
  • Increasing concentrations of unlabeled ACTH(1-14) TFA. For determining non-specific binding, a high concentration of a known MCR agonist (e.g., α-MSH) is added. For total binding, only buffer is added.
  • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH). The concentration of the radioligand should ideally be at or below its Kd value for the receptor.
  • The prepared cell membranes.
  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes), with gentle agitation.

3. Separation of Bound and Free Radioligand:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer (e.g., 0.3% polyethyleneimine) to reduce non-specific binding.
  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Detection and Data Analysis:

  • Allow the filters to dry, and then measure the radioactivity retained on the filters using a gamma counter.
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the ACTH(1-14) concentration.
  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Process and Pathways

To better illustrate the experimental workflow and the subsequent cellular signaling, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor Melanocortin Receptor (MC1R, MC3R, MC4R, or MC5R) expressing cells/membranes Incubation Incubation at 37°C (to reach equilibrium) Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [¹²⁵I]-NDP-α-MSH) Radioligand->Incubation Competitor Unlabeled ACTH(1-14) TFA (varying concentrations) Competitor->Incubation Filtration Rapid Filtration (separates bound from free) Incubation->Filtration Counting Gamma Counting (measures bound radioactivity) Filtration->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis G ACTH_1_14 ACTH(1-14) MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) ACTH_1_14->MCR Binds G_alpha_s Gαs MCR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

References

The Ambiguous Role of ACTH(1-14) in Cortisol Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The role of N-terminal fragments of Adrenocorticotropic Hormone (ACTH), particularly ACTH(1-14), in stimulating cortisol production presents a complex and somewhat contradictory picture in the scientific literature. While the canonical understanding attributes the primary steroidogenic activity of ACTH to its longer N-terminal sequences (up to 24 amino acids) acting through the Melanocortin-2 Receptor (MC2R) and cyclic AMP (cAMP) pathway, emerging evidence suggests a more nuanced role for shorter fragments like ACTH(1-14). This technical guide synthesizes the available data, highlighting a zona-specific and potentially species-dependent activity of ACTH(1-14). It delves into the canonical and non-canonical signaling pathways that may be involved and provides detailed experimental protocols for the further investigation of this intriguing peptide fragment. The central finding is that while ACTH(1-14) is largely considered inactive in the cortisol-producing zona fasciculata, it demonstrates clear steroidogenic effects in the zona glomerulosa of the adrenal cortex in rat models. This suggests a potential for targeted therapeutic applications and underscores the need for further research to elucidate its precise mechanisms of action, particularly in human adrenal physiology.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is the principal regulator of glucocorticoid production, primarily cortisol, in the adrenal cortex.[1][2] The biological activity of ACTH is known to reside within its N-terminal region.[3] While ACTH(1-24) is recognized as the minimal sequence possessing full biological activity, the function of shorter fragments remains a subject of investigation.[3] This guide focuses specifically on the ACTH(1-14) fragment, examining its contentious role in cortisol and corticosterone (B1669441) production.

Steroidogenic Activity of ACTH(1-14): A Dichotomous View

The assertion that ACTH fragments shorter than 20 amino acids are "completely inactive" is a prevalent simplification.[3][4] Research demonstrates that ACTH(1-14) exhibits distinct, albeit selective, steroidogenic activity.

Zona-Specific Effects in the Adrenal Cortex

A pivotal study by Vinson et al. (1985) revealed that ACTH(1-14) stimulates corticosterone production in dispersed rat adrenal zona glomerulosa cells.[5] However, this effect was not observed in zona fasciculata/reticularis cells, the primary site of cortisol synthesis in humans.[5] This suggests that ACTH(1-14) may have a preferential action on the cells of the outer adrenal cortex, which are primarily responsible for aldosterone (B195564) production but also produce corticosterone.

Species and Receptor Specificity

Recent findings presented in 2024 indicated that ACTH(1-14) showed no significant agonist activity at the human MC2R at concentrations up to 10,000 nM.[6] This contrasts with the positive steroidogenic effect observed in rat glomerulosa cells and raises critical questions about species-specific differences in receptor pharmacology or the involvement of other receptors. It is plausible that ACTH(1-14) may interact with other melanocortin receptors (MCRs) present in the adrenal gland or act through a non-MC2R-mediated pathway in certain contexts.[4][7]

Quantitative Data on Steroidogenic Potency

Quantitative data directly comparing the potency of ACTH(1-14) to full-length ACTH is limited, particularly for cortisol production in human adrenal cells. The available data primarily focuses on corticosterone production in rat adrenal cells.

Peptide FragmentAdrenal Cell TypeSteroid MeasuredMinimum Effective ConcentrationMaximal Response ComparisonReference
ACTH(1-14)Rat Zona GlomerulosaCorticosterone10 nmol/LLower than ACTH(1-39)[5]
ACTH(1-14)Rat Zona Fasciculata/ReticularisCorticosteroneNo effect up to 1 µmol/LN/A[5]
ACTH(1-14)Human MC2R-expressing cell linecAMP (surrogate for steroidogenesis)No observable agonism up to 10,000 nMN/A[6]
ACTH(1-39)Human Adrenal CellsCortisol-64-fold increase over basal[8]
ACTH(1-39)Bovine Adrenal Glomerulosa CellsAldosteroneED50: 0.08-0.1 nM5.5-fold increase over control[5]

Table 1: Comparative Steroidogenic Activity of ACTH Fragments.

Signaling Pathways

The signaling mechanisms underlying the effects of ACTH(1-14) are not fully elucidated but may involve both canonical and non-canonical pathways.

Canonical cAMP-PKA Pathway

The established pathway for ACTH action involves binding to the MC2R, a G-protein coupled receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[1][4] While ACTH(1-14) appears to be a very weak or inactive agonist of the human MC2R in terms of cAMP production, its ability to stimulate corticosterone in rat glomerulosa cells suggests it might engage this pathway, albeit with much lower potency than longer ACTH fragments.[5][6]

Canonical ACTH Signaling Pathway ACTH ACTH(1-39) MC2R MC2R ACTH->MC2R Binds G_protein Gs Protein MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Steroidogenesis ↑ Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Phosphorylates Steroidogenic Enzymes Potential Non-Canonical Signaling of ACTH(1-14) cluster_membrane Cell Membrane cluster_cytosol Cytosol ACTH_1_14 ACTH(1-14) Receptor Receptor? (MC2R or other) ACTH_1_14->Receptor Binds Ca_Channel Ca2+ Channel Receptor->Ca_Channel Activates? MAPK_Pathway MAPK/ERK Pathway Receptor->MAPK_Pathway Activates? Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Steroidogenesis ↑ Steroidogenesis (Corticosterone) Ca_ion->Steroidogenesis Stimulates MAPK_Pathway->Steroidogenesis Stimulates? Adrenal Cell Isolation Workflow start Adrenal Gland Dissection separation Capsule Separation (Zona Glomerulosa) start->separation mincing Mincing of Tissue separation->mincing digestion Enzymatic Digestion (Collagenase/DNase I) mincing->digestion filtration Filtration digestion->filtration purification Percoll Gradient Centrifugation filtration->purification plating Cell Plating and Culture purification->plating

References

An In-Depth Technical Guide to the Discovery and History of ACTH(1-14) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC), is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis. While the full-length hormone's role in stimulating adrenal steroidogenesis is well-established, research into its fragments has unveiled a spectrum of distinct biological activities. This technical guide focuses on the N-terminal fragment, ACTH(1-14), summarizing its discovery, historical research context, and diverse physiological functions, including its steroidogenic, immunomodulatory, and osteogenic properties. This document provides a comprehensive overview of the experimental methodologies and quantitative data essential for researchers in endocrinology, immunology, and bone biology.

Discovery and Historical Context

The discovery of ACTH dates back to the 1930s, with its isolation and purification occurring in the 1940s and its synthesis in the 1970s. Early research focused on the structure-function relationship of the full-length ACTH molecule. It was established that the biological activity for steroidogenesis resides primarily in the N-terminal region. Subsequent studies involving truncated synthetic fragments of ACTH led to the investigation of shorter peptides like ACTH(1-14) to delineate the minimal sequence required for receptor activation and to explore potential alternative functions independent of the adrenal cortex. These investigations have revealed that while ACTH(1-14) retains some steroidogenic activity, it also possesses significant immunomodulatory and osteogenic effects, opening new avenues for therapeutic exploration.

Biological Activities and Mechanisms of Action

ACTH(1-14) exhibits a range of biological activities mediated through both classical and non-classical pathways.

Steroidogenic Effects

ACTH(1-14) stimulates the synthesis of corticosteroids, such as cortisol and corticosterone (B1669441), in the adrenal cortex, albeit with lower potency compared to the full-length ACTH or the ACTH(1-24) fragment.[1] This activity is primarily mediated through the activation of the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR). Binding of ACTH(1-14) to MC2R initiates a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors and the steroidogenic acute regulatory (StAR) protein.[1][2] StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis. The transcriptional regulation of steroidogenic genes by ACTH involves transcription factors such as Steroidogenic Factor 1 (SF-1) and cAMP response element-binding protein (CREB).[2]

Immunomodulatory and Anti-Inflammatory Roles

Beyond its endocrine functions, ACTH(1-14) demonstrates significant immunomodulatory and anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] These effects are thought to be mediated, at least in part, through non-MC2R pathways, potentially involving the melanocortin-1 receptor (MC1R) and melanocortin-3 receptor (MC3R) expressed on immune cells like macrophages.[1][3] The signaling pathways downstream of these receptors can modulate inflammatory responses.

Osteogenic Activity

Recent research has highlighted a direct role for ACTH fragments in bone metabolism. ACTH(1-14) has been shown to promote osteoblast proliferation and differentiation.[4] At nanomolar concentrations, it can upregulate the expression of key osteogenic markers, including collagen type I, alkaline phosphatase (ALP), and osteocalcin.[5] The osteogenic effects of ACTH appear to be mediated through MC2R expressed on osteoblasts.[4][6] The downstream signaling pathways are believed to involve not only the canonical cAMP/PKA pathway but also potentially the activation of Wnt, BMP2, and TGF-β signaling pathways.[5]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of ACTH fragments. It is important to note that much of the available quantitative data pertains to longer ACTH fragments, with data for ACTH(1-14) being more limited.

PeptideReceptorBinding Affinity (Kd)Reference
ACTH(1-39)MC2R1 nM (high affinity), 300 nM (low affinity)[7]
ACTH(11-24)MC2R9.0 pKd[8]

Table 1: Receptor Binding Affinities of ACTH Peptides. This table presents the binding affinities of different ACTH fragments to the melanocortin-2 receptor (MC2R).

PeptideBiological EffectEC50Cell Type/SystemReference
ACTH(1-24)Cortisol Production~1.0 µg (maximal effect)Normal Human Volunteers[9]
ACTH(1-24)cAMP Production0.65 nMhMC4R expressing cells[10]
ACTH(1-15)MC2R Activation1450 nMMC2R expressing cells[11]

Table 2: Potency of ACTH Peptides in Biological Assays. This table summarizes the effective concentrations (EC50) of various ACTH fragments in stimulating biological responses.

Peptide ConcentrationEffect on OsteoblastsFold ChangeCell TypeReference
10 nM ACTH(1-14)Collagen I mRNA expression2.5-fold increaseHuman Osteoblasts[1]
10⁻¹² M - 10⁻⁹ M ACTH(1-24)Expression of Collagen 1, ALP, Osteocalcin, RunX2IncreasedHuman Osteoblasts[5]
10⁻⁸ M - 10⁻⁶ M ACTHProliferation5.65% - 15.4% increaseRat Bone Marrow Stromal Cells[12]

Table 3: Osteogenic Effects of ACTH Peptides. This table details the quantitative effects of ACTH fragments on various parameters of osteoblast function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ACTH(1-14).

Steroidogenesis Assay in Isolated Adrenal Cells

Objective: To measure the steroidogenic response (e.g., corticosterone production) of isolated adrenal cells to ACTH(1-14) stimulation.

Materials:

  • Adrenal glands from rats

  • Collagenase solution

  • Krebs-Ringer bicarbonate buffer with glucose (KRBG)

  • ACTH(1-14) peptide

  • 96-well culture plates

  • Corticosterone ELISA kit

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Isolate adrenal glands from rats and decapsulate them to obtain the cortex.

  • Mince the adrenal cortices and digest with a collagenase solution to obtain a single-cell suspension.

  • Wash the cells with KRBG buffer and determine cell viability and concentration.

  • Plate the cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well.

  • Pre-incubate the cells for 1-2 hours in the incubator.

  • Prepare serial dilutions of ACTH(1-14) in KRBG buffer (e.g., 10⁻¹² M to 10⁻⁶ M).

  • Remove the pre-incubation medium and add the ACTH(1-14) dilutions to the respective wells. Include a vehicle control (KRBG buffer alone).

  • Incubate the plate for 2-4 hours at 37°C, 5% CO₂.

  • Collect the supernatant from each well.

  • Measure the concentration of corticosterone in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Analyze the data to generate a dose-response curve and determine the EC50 of ACTH(1-14) for corticosterone production.

Anti-Inflammatory Cytokine Suppression Assay in Macrophages

Objective: To assess the ability of ACTH(1-14) to suppress the production of pro-inflammatory cytokines in macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • ACTH(1-14) peptide

  • RPMI-1640 medium with 10% FBS

  • ELISA kits for TNF-α and IL-6

  • 24-well culture plates

Procedure:

  • Culture THP-1 monocytes in RPMI-1640 medium.

  • Differentiate the THP-1 cells into macrophages by treating them with PMA (e.g., 100 ng/mL) for 48 hours.

  • Wash the differentiated macrophages and allow them to rest for 24 hours in fresh medium.

  • Pre-treat the macrophages with various concentrations of ACTH(1-14) (e.g., 10⁻¹⁰ M to 10⁻⁶ M) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a non-stimulated control and a vehicle control.

  • Incubate the cells for 6-24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.

  • Analyze the data to determine the inhibitory effect of ACTH(1-14) on cytokine production.

Osteoblast Proliferation and Differentiation Assay

Objective: To evaluate the effect of ACTH(1-14) on the proliferation and differentiation of osteoblasts.

Materials:

  • Human or rodent mesenchymal stem cells (MSCs) or an osteoblastic cell line (e.g., SaOS-2)

  • Osteogenic differentiation medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone)

  • ACTH(1-14) peptide

  • MTT assay kit for proliferation

  • Alkaline phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution for mineralization

  • Quantitative PCR (qPCR) reagents for gene expression analysis (primers for Collagen I, ALP, Osteocalcin, Runx2)

Procedure: Proliferation (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of ACTH(1-14) in growth medium for 1 to 7 days.

  • At desired time points, perform the MTT assay according to the manufacturer's protocol to assess cell viability, which is indicative of proliferation.[12]

Differentiation:

  • Culture MSCs or osteoblastic cells to confluence in 24-well plates.

  • Switch to osteogenic differentiation medium containing different concentrations of ACTH(1-14) (e.g., 10⁻¹² M to 10⁻⁶ M).

  • Change the medium every 2-3 days for up to 21 days.

  • ALP Activity: At early time points (e.g., day 7 and 14), lyse the cells and measure ALP activity using a colorimetric assay kit.

  • Gene Expression: At various time points, extract total RNA from the cells, reverse transcribe to cDNA, and perform qPCR to quantify the expression of osteogenic marker genes.

  • Mineralization (Alizarin Red S Staining): At a late time point (e.g., day 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits, a marker of mineralization. Quantify the staining by extracting the dye and measuring its absorbance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

ACTH_Steroidogenesis_Pathway ACTH1_14 ACTH(1-14) MC2R MC2R ACTH1_14->MC2R Gs Gαs MC2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB SF1 SF-1 PKA->SF1 StAR_Gene StAR Gene CREB->StAR_Gene Steroidogenic_Enzyme_Genes Steroidogenic Enzyme Genes SF1->Steroidogenic_Enzyme_Genes StAR_Protein StAR Protein StAR_Gene->StAR_Protein Transcription & Translation Mitochondrion Mitochondrion StAR_Protein->Mitochondrion Cholesterol Cholesterol Cholesterol->Mitochondrion StAR-mediated transport Pregnenolone Pregnenolone Mitochondrion->Pregnenolone P450scc Corticosteroids Corticosteroids Pregnenolone->Corticosteroids Enzymatic Steps

Caption: ACTH(1-14) Steroidogenesis Signaling Pathway.

ACTH_Immunomodulation_Workflow cluster_cell_culture Macrophage Culture cluster_treatment Treatment cluster_analysis Analysis THP1 THP-1 Monocytes PMA PMA Treatment (48h) THP1->PMA Macrophages Differentiated Macrophages PMA->Macrophages ACTH_treatment Pre-treat with ACTH(1-14) (1h) Macrophages->ACTH_treatment LPS_stimulation Stimulate with LPS (6-24h) ACTH_treatment->LPS_stimulation Collect_Supernatant Collect Supernatant LPS_stimulation->Collect_Supernatant ELISA ELISA for TNF-α and IL-6 Collect_Supernatant->ELISA

Caption: Experimental Workflow for Immunomodulation Assay.

ACTH_Osteogenesis_Pathway ACTH1_14 ACTH(1-14) MC2R MC2R ACTH1_14->MC2R Gs Gαs MC2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Wnt Wnt Pathway PKA->Wnt BMP2 BMP2 Pathway PKA->BMP2 TGFb TGF-β Pathway PKA->TGFb Runx2 Runx2 PKA->Runx2 Proliferation Proliferation PKA->Proliferation Wnt->Runx2 BMP2->Runx2 TGFb->Runx2 Osteogenic_Genes Osteogenic Genes (Collagen I, ALP, Osteocalcin) Runx2->Osteogenic_Genes Differentiation Differentiation Osteogenic_Genes->Differentiation

Caption: ACTH(1-14) Osteogenesis Signaling Pathways.

Conclusion

The research on ACTH(1-14) has evolved from its initial characterization as a less potent steroidogenic peptide to the recognition of its multifaceted roles in immunomodulation and bone metabolism. This technical guide provides a foundational overview for scientists and drug development professionals, summarizing the key historical context, biological activities, quantitative data, and experimental protocols. The distinct biological profile of ACTH(1-14) suggests its potential as a therapeutic agent with a broader range of applications than full-length ACTH, warranting further investigation into its mechanisms of action and clinical utility. The provided methodologies and signaling pathway diagrams serve as a valuable resource for designing future studies in this promising area of research.

References

An In-Depth Technical Guide to ACTH (1-14) TFA: Gene, Protein, and Functional Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating the production of cortisol. The N-terminal fragment, ACTH (1-14), a fourteen-amino-acid peptide, has garnered significant interest for its distinct biological activities, which extend beyond simple steroidogenesis. This technical guide provides a comprehensive overview of ACTH (1-14), including its genetic origin, protein structure, and multifaceted functions. It details experimental protocols for its synthesis, purification, and functional characterization, and presents quantitative data on its biological efficacy. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a foundational resource for the exploration of ACTH (1-14) as a potential therapeutic agent.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is derived from the precursor protein pro-opiomelanocortin (POMC)[1]. The biological activity of the full-length ACTH resides primarily within its N-terminal region[2]. The fragment ACTH (1-14) consists of the first 14 amino acids of ACTH and has been shown to retain a spectrum of biological activities, including steroidogenesis, immunomodulation, and effects on bone metabolism[1][3]. This document serves as a technical resource, consolidating key information on the gene, protein characteristics, and functional aspects of ACTH (1-14), with a particular focus on its trifluoroacetate (B77799) (TFA) salt form, which is common for synthetic peptides.

Gene and Protein Information

Genetic Locus and Synthesis

ACTH is encoded by the POMC gene. Following transcription and translation, the POMC protein undergoes post-translational cleavage to yield several bioactive peptides, including ACTH[1]. ACTH (1-14) is not a naturally secreted peptide but is a fragment of the full-length ACTH.

Protein Structure and Properties

The primary amino acid sequence of ACTH (1-14) is Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly[3]. The trifluoroacetate (TFA) salt of ACTH (1-14) is a common form for this synthetic peptide, resulting from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent.

Table 1: Physicochemical Properties of ACTH (1-14)

PropertyValueReference
Amino Acid Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly[3]
Molecular Formula C₇₇H₁₀₉N₂₁O₂₀S[3]
Molecular Weight 1680.88 g/mol [3]
CAS Number 25696-21-3[1][3]

Biological Activity and Functions

ACTH (1-14) exhibits a range of biological activities, mediated primarily through its interaction with melanocortin receptors.

Steroidogenic Activity

ACTH (1-14) stimulates the synthesis of cortisol in adrenal cells, although with lower potency than the full-length ACTH. This activity is mediated through the melanocortin-2 receptor (MC2R)[3]. Upon binding to MC2R, it activates a Gs-protein coupled signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA)[2].

Immunomodulatory and Anti-Inflammatory Roles

Beyond its steroidogenic effects, ACTH (1-14) possesses anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α[3]. This immunomodulatory activity is thought to be mediated through non-MC2R pathways, potentially involving other melanocortin receptors like MC1R[3].

Osteogenic Activity

Recent studies have indicated that ACTH (1-14) can influence bone metabolism. It has been observed to enhance the proliferation of osteoblasts and increase the synthesis of collagen I[1][3]. This suggests a potential role for ACTH (1-14) in bone formation and remodeling.

Table 2: Quantitative Biological Activity of ACTH (1-14)

ActivityAssayResultReference
MC2R Binding Affinity Radioligand Displacement Assay (¹²⁵I-ACTH)IC₅₀ = 1,500 nM[3]
Steroidogenesis Corticosterone (B1669441) production in isolated rat adrenal cells10 µg of ACTH (1-14) induces 30% of the corticosterone production achieved by 1-18 ACTH.[3]
Osteogenesis Collagen I mRNA upregulation in human osteoblasts10 nM concentration leads to a 2.5-fold increase.[3]

Signaling Pathways

The primary signaling pathway for the steroidogenic effects of ACTH (1-14) is through the MC2R.

ACTH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH_1_14 ACTH (1-14) MC2R MC2R ACTH_1_14->MC2R Binding G_protein Gs Protein MC2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activation PKA_active PKA (active) CREB CREB PKA_active->CREB Phosphorylation StAR_Gene StAR Gene Transcription CREB->StAR_Gene Upregulation

Caption: ACTH (1-14) signaling pathway via MC2R.

Experimental Protocols

Synthesis and Purification of ACTH (1-14) TFA

Objective: To synthesize and purify ACTH (1-14) peptide with a trifluoroacetate counter-ion.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS):

    • Resin: Fmoc-Gly-Wang resin.

    • Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups.

    • Coupling: Use HBTU/HOBt or HATU as coupling agents in N,N-dimethylformamide (DMF).

    • Deprotection: Treat with 20% piperidine (B6355638) in DMF to remove the Fmoc group at each step.

    • Cleavage: After the final amino acid coupling, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification:

    • Technique: Reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

    • Gradient: A linear gradient of increasing acetonitrile concentration.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Lyophilization: Collect fractions containing the pure peptide and lyophilize to obtain the final TFA salt.

Peptide_Synthesis_Workflow Start Start with Fmoc-Gly-Wang Resin Coupling_Cycle Iterative Coupling and Deprotection Cycles Start->Coupling_Cycle Cleavage Cleavage from Resin with TFA Cocktail Coupling_Cycle->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Pure this compound Peptide Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.
In Vitro Cortisol Stimulation Assay

Objective: To determine the steroidogenic activity of ACTH (1-14) by measuring cortisol production in adrenal cells.

Methodology:

  • Cell Culture: Culture human or rodent adrenal cells (e.g., H295R) in appropriate media.

  • Treatment: Seed cells in 24-well plates and allow them to adhere. Replace the medium with serum-free medium and treat with various concentrations of ACTH (1-14) (e.g., 1 nM to 10 µM). Include a positive control (full-length ACTH) and a negative control (vehicle).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Cortisol Measurement: Quantify the cortisol concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

Anti-Inflammatory Activity Assay

Objective: To assess the ability of ACTH (1-14) to suppress pro-inflammatory cytokine production.

Methodology:

  • Cell Culture: Use a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Pre-treatment: Pre-incubate the cells with different concentrations of ACTH (1-14) for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate for a suitable time (e.g., 6-24 hours).

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the cell culture supernatant using ELISA.

Osteoblast Proliferation Assay

Objective: To evaluate the effect of ACTH (1-14) on the proliferation of osteoblasts.

Methodology:

  • Cell Culture: Culture human osteoblast-like cells (e.g., Saos-2) in appropriate media.

  • Treatment: Seed cells in 96-well plates. After 24 hours, replace the medium with a low-serum medium containing various concentrations of ACTH (1-14).

  • Incubation: Incubate for 24-72 hours.

  • Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT assay or BrdU incorporation assay.

Conclusion

ACTH (1-14) is a fascinating peptide fragment with a diverse range of biological activities that extend beyond the classical role of its parent hormone. Its ability to stimulate steroidogenesis, modulate the immune system, and influence bone metabolism makes it a compelling candidate for further research and potential therapeutic development. The trifluoroacetate salt form is a stable and common preparation for this synthetic peptide. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of ACTH (1-14). Further investigation into its receptor interactions and downstream signaling pathways will be crucial for elucidating its precise mechanisms of action and advancing its clinical applications.

References

Methodological & Application

Application Notes and Protocols for ACTH (1-14) TFA In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland.[1] It is a central component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for regulating the synthesis and secretion of glucocorticoids, such as cortisol, from the adrenal cortex.[1][2] ACTH exerts its effects by binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR).[1][3] This binding event requires the presence of a crucial accessory protein, MRAP (Melanocortin Receptor Accessory Protein), for proper receptor trafficking and ligand interaction.[2]

The activation of MC2R initiates a well-defined signaling cascade. It stimulates a Gs protein, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This second messenger subsequently activates Protein Kinase A (PKA), leading to downstream phosphorylation events that promote cholesterol uptake and its conversion to pregnenolone, the rate-limiting step in steroidogenesis.[1][3]

ACTH (1-14) is a synthetic N-terminal fragment of the full-length ACTH peptide, often supplied as a trifluoroacetate (B77799) (TFA) salt.[5] While the full-length peptide is required for high-potency activation of the MC2R, shorter fragments are often studied to understand the minimal structural requirements for receptor binding and activation. Research indicates that the minimal sequence for MC2R activation is ACTH (1-16), with fragments shorter than this, including ACTH (1-14), exhibiting significantly reduced or negligible potency.[6]

These application notes provide a detailed protocol for an in vitro assay to characterize the activity of ACTH (1-14) TFA, focusing on the measurement of cAMP production in a cell-based system. This assay is fundamental for determining the bioactivity and potency (EC50) of ACTH fragments and their analogs.

ACTH Signaling Pathway

The binding of ACTH to the MC2R on the surface of adrenocortical cells triggers a Gs-protein-mediated signaling cascade, leading to the production of cortisol.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-14) MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) Steroidogenesis Steroidogenesis (Cortisol Production) PKA_active->Steroidogenesis Stimulates

Caption: ACTH binds to the MC2R, which, with MRAP, activates a Gs protein to stimulate cAMP production.

Quantitative Data Summary

The following table summarizes the reported potency (EC50) of various ACTH fragments at the human MC2R, as measured by cAMP accumulation assays. Note the significant decrease in potency with N-terminal truncation.

Peptide FragmentEC50 (nM)Fold Change vs. ACTH (1-39)Reference
ACTH (1-39)1.221x[3]
ACTH (1-24)~1.5~1.2x[6]
ACTH (1-16)~1000~820x[6]
ACTH (1-15)1450~1188x[6]
ACTH (1-14) >10,000 (Expected) >8000x [6]

Note: The potency of ACTH fragments can vary based on the specific cell line and assay conditions used. The value for ACTH (1-14) is an extrapolation based on findings that fragments shorter than 16 amino acids show a dramatic loss of activity.[6]

Experimental Protocol: In Vitro cAMP Assay for ACTH (1-14) Activity

This protocol describes a method to quantify the ability of this compound to stimulate intracellular cAMP production in mammalian cells engineered to express the human MC2R and MRAP.

Experimental Workflow

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Stimulation and Lysis cluster_detect Day 2: Detection A1 Culture MC2R-expressing cells A2 Harvest and count cells A1->A2 A3 Seed cells into a 96-well assay plate A2->A3 A4 Incubate overnight (37°C, 5% CO₂) A3->A4 B2 Add stimulation buffer (containing IBMX) to cells A4->B2 B1 Prepare this compound and control dilutions B3 Add peptide dilutions to wells B1->B3 B2->B3 B4 Incubate for 30-60 min at 37°C B3->B4 B5 Lyse cells to release intracellular cAMP B4->B5 C1 Perform cAMP detection assay (e.g., competitive ELISA) B5->C1 C2 Read plate signal (e.g., absorbance at 450 nm) C1->C2 C3 Analyze data: Plot dose-response curve and calculate EC50 C2->C3

Caption: Workflow for the in vitro cAMP assay, from cell seeding to data analysis.

Materials and Reagents
  • Cells: Mammalian cell line stably co-expressing human MC2R and human MRAP (e.g., HEK293 or CHO cells).

  • This compound: Lyophilized powder.

  • Positive Control: Full-length ACTH (1-39) or ACTH (1-24) (Cosyntropin).

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay Plate: 96-well, white, opaque, sterile, tissue culture-treated plates.

  • Stimulation Buffer: HBSS or PBS with 0.1% BSA and 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercial kit for cAMP quantification (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Cell Lysis Buffer: As provided in the cAMP detection kit.

  • Reagent Grade Water

Detailed Methodology

Step 1: Cell Culture and Plating (Day 1)

  • Culture the MC2R/MRAP-expressing cells in T-75 flasks following standard sterile cell culture techniques.

  • When cells reach 80-90% confluency, wash them with PBS and detach using a non-enzymatic cell dissociation solution or trypsin-EDTA.

  • Neutralize the dissociation agent with culture medium, collect the cells in a 15 mL conical tube, and centrifuge at 125 x g for 5 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed culture medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 2.0 x 10^5 cells/mL.

  • Dispense 100 µL of the cell suspension into each well of the 96-well assay plate (20,000 cells/well).

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

Step 2: Compound Preparation (Day 2)

  • Prepare a 1 mM stock solution of this compound in reagent grade water. Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.[5]

  • On the day of the assay, prepare a serial dilution series of this compound in Stimulation Buffer. A suggested 10-point, 1:10 dilution series might range from 100 µM to 1 pM.

  • Prepare a similar dilution series for the positive control, ACTH (1-39), with a concentration range appropriate for its known potency (e.g., 1 µM to 0.1 pM).

  • Include a "vehicle" control (Stimulation Buffer only) and a "maximal stimulation" control (e.g., 10 µM Forskolin, which directly activates adenylyl cyclase).[7]

Step 3: Cell Stimulation and Lysis (Day 2)

  • Carefully remove the culture medium from the wells of the 96-well plate.

  • Wash the cell monolayer once with 100 µL of pre-warmed PBS.

  • Add 50 µL of pre-warmed Stimulation Buffer (containing IBMX) to each well and incubate for 10 minutes at 37°C.[6]

  • Add 50 µL of the prepared compound dilutions (from Step 2) to the corresponding wells. The final volume in each well should be 100 µL.

  • Incubate the plate at 37°C for 30 minutes. The optimal incubation time may need to be determined empirically but is typically between 15 and 60 minutes.

  • Following incubation, lyse the cells according to the protocol provided with your chosen cAMP detection kit. This typically involves adding a specific lysis buffer to each well to release the accumulated intracellular cAMP.

Step 4: cAMP Detection and Data Analysis (Day 2)

  • Perform the cAMP quantification assay following the manufacturer's instructions. For a competitive ELISA, this generally involves:

    • Transferring the cell lysates to the antibody-coated assay plate.

    • Adding an HRP-labeled cAMP conjugate.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.[8]

    • Adding a substrate (e.g., TMB) and incubating for color development.[8]

    • Stopping the reaction with a stop solution.

  • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for a TMB-based ELISA).[8]

  • Data Analysis:

    • The signal (e.g., absorbance) will be inversely proportional to the amount of cAMP in the sample.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw signal values from your experimental wells into cAMP concentrations (e.g., in nM) using the standard curve.

    • Plot the cAMP concentration against the logarithm of the peptide concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value, which is the concentration of the peptide that elicits 50% of the maximal response.

Conclusion

This document provides a comprehensive framework for the in vitro characterization of this compound. The primary recommended assay is the quantification of intracellular cAMP, as it provides a direct and sensitive measure of MC2R activation. Given the existing literature, it is anticipated that ACTH (1-14) will show very low to no potency in this assay compared to the full-length ACTH (1-39).[6] This protocol can be adapted to test other peptide fragments and analogs, providing a robust platform for structure-activity relationship studies and the initial screening of potential MC2R modulators.

References

Dissolving ACTH (1-14) TFA for Optimal Experimental Results: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Adrenocorticotropic Hormone (1-14) trifluoroacetate (B77799) (ACTH (1-14) TFA). These guidelines are intended to ensure the consistent preparation of this peptide for various experimental applications, minimizing potential artifacts and ensuring reliable results.

Physicochemical Properties and Solubility

ACTH (1-14) is a synthetic peptide fragment of the full-length Adrenocorticotropic Hormone. The trifluoroacetate (TFA) salt is a common counterion resulting from the purification process of synthetic peptides. Understanding the basic properties of this peptide is crucial for its proper handling and use in experiments.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource(s)
Amino Acid Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-GlyN/A
Molecular Formula C₇₇H₁₀₉N₂₁O₂₀S (peptide)N/A
Molecular Weight ~1680.9 g/mol (peptide); ~1794.9 g/mol (TFA salt)N/A
Appearance White to off-white lyophilized powderN/A
Solubility in Water Up to 100 mg/mL. Ultrasonic treatment may be required for complete dissolution.
Solubility in PBS Up to 25 mg/mL. Ultrasonic treatment may be required for complete dissolution.
Storage of Powder -20°C for up to 1 year; -80°C for up to 2 years. Keep desiccated.
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

The Impact of Trifluoroacetic Acid (TFA) on Experiments

Trifluoroacetic acid is a strong acid used in peptide synthesis and purification. Residual TFA in the final peptide product can significantly impact experimental outcomes.

Potential Issues with TFA:

  • Cytotoxicity: TFA can be toxic to cells in culture, potentially leading to altered cell growth, viability, or signaling. Some studies have shown that TFA concentrations as low as 0.1 mM can inhibit the proliferation of certain cell lines.[1]

  • Alteration of Peptide Structure and Activity: TFA can alter the secondary structure of peptides, potentially affecting their biological activity and interaction with target molecules.

  • Assay Interference: TFA can interfere with certain analytical techniques and biological assays.

  • pH Alteration: As a strong acid, TFA can lower the pH of unbuffered or weakly buffered solutions, which can affect cellular function and peptide stability.

Given these potential interferences, it is crucial to consider the final concentration of TFA in your experiments. For sensitive applications, removal of TFA is highly recommended.

Experimental Protocols

General Protocol for Dissolving this compound for In Vitro Assays

This protocol is suitable for preparing stock solutions for most cell-based assays and biochemical experiments.

Materials:

  • This compound lyophilized powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or sterile Phosphate-Buffered Saline (PBS)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.

  • Calculate the Required Volume: Determine the volume of solvent needed to achieve the desired stock solution concentration. For example, to prepare a 10 mg/mL stock solution from 1 mg of peptide, you would add 100 µL of solvent.

  • Reconstitution:

    • Carefully open the vial.

    • Add the calculated volume of sterile water or PBS to the vial.

    • Gently vortex the vial to mix.

  • Ensure Complete Dissolution:

    • Visually inspect the solution for any particulate matter.

    • If the peptide is not fully dissolved, sonicate the solution in an ultrasonic water bath for short intervals (1-2 minutes) until the solution is clear. Avoid excessive heating of the sample.

  • Sterilization (Optional but Recommended for Cell Culture): If the solution is to be used in sterile cell culture, filter it through a 0.22 µm sterile syringe filter into a new sterile tube. Use a filter with low protein binding characteristics.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in low-protein binding tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Preparing ACTH (1-14) for In Vivo Experiments

This protocol outlines the steps for preparing a sterile and isotonic solution of ACTH (1-14) suitable for administration to animals.

Materials:

  • This compound lyophilized powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or PBS

  • Sterile, low-protein binding vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Equilibrate and Weigh: Allow the peptide vial to come to room temperature. For precise dosing, it is recommended to weigh the required amount of peptide in a sterile environment.

  • Reconstitution:

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile saline or PBS to the peptide.

    • Gently swirl or vortex to dissolve the peptide. If necessary, use an ultrasonic bath to aid dissolution.

  • Sterile Filtration:

    • Draw the reconstituted peptide solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile, pyrogen-free vial.

  • Final Concentration and Dosing: Prepare the final dosing solution by diluting the stock solution with sterile saline or PBS as required for the specific experimental protocol.

  • Use Immediately: It is highly recommended to prepare the solution fresh on the day of the experiment and use it promptly. If temporary storage is necessary, keep the solution on ice.

Protocol for TFA Removal from ACTH (1-14)

For experiments that are sensitive to the effects of TFA, the following protocol can be used to exchange the TFA counterion for hydrochloride (HCl).[2][3][4]

Materials:

  • This compound

  • Sterile, high-purity water

  • 100 mM Hydrochloric Acid (HCl) solution

  • Lyophilizer

  • Sterile, low-protein binding tubes

Procedure:

  • Initial Dissolution: Dissolve the this compound in sterile water at a concentration of approximately 1 mg/mL.[2]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[2][5] A concentration in this range is generally sufficient to remove TFA without causing peptide degradation.[5]

  • Incubation: Let the solution stand at room temperature for at least one minute.[2]

  • Lyophilization:

    • Rapidly freeze the solution, preferably in liquid nitrogen.[2]

    • Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat Cycles: To ensure complete removal of TFA, repeat the process of re-dissolving the peptide in the dilute HCl solution and lyophilizing at least two more times.[2]

  • Final Reconstitution: After the final lyophilization, the peptide will be in its hydrochloride salt form. It can then be reconstituted in the desired buffer for your experiment as described in Protocols 3.1 or 3.2.

Signaling Pathways and Experimental Workflows

ACTH Signaling Pathway

The primary biological function of ACTH is to stimulate the adrenal cortex to produce corticosteroids. This is mediated through the melanocortin 2 receptor (MC2R), a G-protein coupled receptor.

ACTH_Signaling_Pathway ACTH ACTH (1-14) MC2R MC2R ACTH->MC2R G_Protein Gs Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR Steroidogenic Acute Regulatory Protein (StAR) CREB->StAR Increases Transcription Mitochondrion Mitochondrion StAR->Mitochondrion Translocates Cholesterol to Cholesterol Cholesterol Cholesterol->StAR Corticosteroids Corticosteroid Synthesis Mitochondrion->Corticosteroids

Caption: Simplified ACTH signaling pathway via the MC2R.

Experimental Workflow for Preparing this compound

The following diagram illustrates the decision-making process for a researcher when preparing this compound solutions.

Experimental_Workflow Start Start: Lyophilized this compound Equilibrate Equilibrate vial to room temperature Start->Equilibrate Assay_Sensitivity Is the assay sensitive to TFA? Equilibrate->Assay_Sensitivity TFA_Removal Perform TFA Removal (HCl Exchange Protocol) Assay_Sensitivity->TFA_Removal Yes Reconstitute_TFA Reconstitute in appropriate buffer Assay_Sensitivity->Reconstitute_TFA No Reconstitute_NoTFA Reconstitute in appropriate buffer TFA_Removal->Reconstitute_NoTFA Experiment_Type Experiment Type? Reconstitute_NoTFA->Experiment_Type Reconstitute_TFA->Experiment_Type In_Vitro In Vitro Experiment_Type->In_Vitro In Vitro In_Vivo In Vivo Experiment_Type->In_Vivo In Vivo Sterile_Filter_Vitro Sterile filter (0.22 µm) if necessary In_Vitro->Sterile_Filter_Vitro Sterile_Filter_Vivo Sterile filter (0.22 µm) into pyrogen-free vial In_Vivo->Sterile_Filter_Vivo Aliquot_Store Aliquot and store at -20°C or -80°C Sterile_Filter_Vitro->Aliquot_Store Use_Immediately Use immediately Sterile_Filter_Vivo->Use_Immediately End Ready for Experiment Aliquot_Store->End Use_Immediately->End

Caption: Workflow for the preparation of this compound solutions.

References

Preparing and Utilizing ACTH (1-14) TFA Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of Adrenocorticotropic Hormone (1-14) Trifluoroacetate (B77799) salt (ACTH (1-14) TFA) stock solutions in a research setting. ACTH (1-14) is a synthetic peptide fragment of the endogenous 39-amino acid hormone ACTH and is a valuable tool for studying the regulation of steroidogenesis and the activation of melanocortin receptors.

Physicochemical and Biological Properties

This compound is the N-terminal fragment of ACTH, which is crucial for its biological activity. It regulates the production of cortisol and androgens by interacting with melanocortin receptors.[1] The trifluoroacetate (TFA) salt is a common counterion for synthetic peptides, ensuring stability and solubility.

PropertyValueReference
Molecular Formula C₇₉H₁₁₀F₃N₂₁O₂₂S[2]
Molecular Weight 1794.90 g/mol [2]
Amino Acid Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly[2]
Appearance White to off-white solid[2]
Purity Typically >98% (as determined by HPLC)[2]
Solubility Soluble in water (up to 100 mg/mL) and PBS (up to 25 mg/mL). Ultrasonic treatment may be required for complete dissolution.[2][3]
Storage (Powder) Store at -20°C for up to 1 year or at -80°C for up to 2 years. Keep sealed and protected from moisture.[2][4]
Storage (Stock Solution) Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in sterile water.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic water bath

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of peptide. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.795 mg of this compound.

  • Reconstitution:

    • Add the appropriate volume of sterile water to the vial containing the peptide. For 1.795 mg, add 1 mL of water.

    • Gently vortex the tube to dissolve the peptide.

    • If the peptide does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals (e.g., 1-2 minutes) until the solution is clear.

  • Sterilization (Optional but Recommended): If the stock solution is to be used in cell culture, it is advisable to sterilize it by passing it through a 0.22 µm syringe filter into a sterile tube.[1]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.

    • Label the tubes clearly with the peptide name, concentration, date, and storage temperature.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.

Stock Solution Preparation Calculator:

Desired ConcentrationMass of this compound for 1 mL
1 mM1.795 mg
5 mM8.975 mg
10 mM17.95 mg
Protocol 2: In Vitro Cortisol Secretion Assay using H295R Cells

This protocol provides a general guideline for stimulating cortisol secretion from the human adrenocortical carcinoma cell line, H295R, using this compound.

Materials:

  • H295R cells

  • Complete cell culture medium (e.g., DMEM/F-12 supplemented with serum and antibiotics)

  • Serum-free cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • 24-well or 48-well cell culture plates

  • Cortisol ELISA kit or other cortisol detection assay

  • Cell lysis buffer and protein assay reagents (for normalization)

Procedure:

  • Cell Seeding: Seed H295R cells into a 24-well or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Serum Starvation: Once the cells reach confluency, aspirate the complete medium, wash the cells once with PBS, and replace with serum-free medium. Incubate the cells for 12-24 hours.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound from the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (serum-free medium only).

  • Cell Stimulation:

    • Aspirate the serum-free medium from the cells.

    • Add the prepared working solutions of this compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 2, 4, 8, or 24 hours).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well into clean microcentrifuge tubes. The supernatant contains the secreted cortisol.

  • Cortisol Measurement:

    • Quantify the cortisol concentration in the collected supernatants using a cortisol ELISA kit, following the manufacturer's instructions.

    • Alternatively, other methods such as LC-MS/MS can be used for cortisol quantification.

  • Data Normalization (Optional but Recommended):

    • After collecting the supernatant, wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Determine the total protein concentration in each well using a protein assay (e.g., BCA assay).

    • Normalize the measured cortisol concentrations to the total protein content in each well to account for any variations in cell number.

  • Data Analysis: Plot the cortisol concentration as a function of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Data Presentation

The biological activity of ACTH (1-14) can be compared to the full-length ACTH (1-39) and other melanocortin peptides. While ACTH (1-14) contains the core sequence for receptor binding, its potency can be lower than the full-length hormone.

PeptideReceptorBioactivity (EC₅₀, nM)Reference
ACTH (1-24)hMC2R~1.45[5]
ACTH (1-16)hMC2R~165[5]
ACTH (1-15)hMC2R~1450[5]
ACTH (1-14) hMC2RNo observable activity[5][6]
α-MSHmMC1R, mMC3R, mMC4R, mMC5RNanomolar potency[5]
ACTH (1-24)mMC1R, mMC3R, mMC4R, mMC5RNanomolar potency[5]

Note: The bioactivity of ACTH fragments can vary depending on the assay system and cell type used. A study by Li et al. (2005) reported that ACTH (1-14) was unable to bind to MC2R.[6] More recent research by Dan-Hsuan et al. (2024) also found no observable activity of ACTH (1-14) at the MC2R.[5]

Visualizations

Experimental Workflow: Stock Solution Preparation

G cluster_prep Preparation cluster_recon Reconstitution cluster_final Final Steps start Start equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh this compound powder equilibrate->weigh add_solvent Add sterile water weigh->add_solvent dissolve Vortex and/or sonicate to dissolve add_solvent->dissolve filter Sterile filter (0.22 µm) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway: ACTH Action in Adrenocortical Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus ACTH ACTH (1-14) MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds to G_protein Gs Protein MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR Protein Activation PKA->StAR CREB CREB Phosphorylation PKA->CREB Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Converted to Cortisol Cortisol Secretion Pregnenolone->Cortisol Leads to StAR->Cholesterol Facilitates transport Gene_expression Increased Steroidogenic Enzyme Gene Expression CREB->Gene_expression

Caption: ACTH signaling pathway in adrenal steroidogenesis.

References

Application Notes and Protocols for In Vivo Dosage Calculation of ACTH (1-14) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a crucial peptide hormone primarily involved in the stimulation of the adrenal cortex. The synthetic fragment ACTH (1-14), often supplied as a trifluoroacetate (B77799) (TFA) salt, is a valuable tool for investigating the specific roles of the N-terminal sequence of ACTH in various physiological processes. This document provides detailed application notes and protocols for the calculation of ACTH (1-14) TFA dosage for in vivo studies, ensuring accurate and reproducible experimental outcomes.

ACTH and its fragments exert their effects by binding to melanocortin receptors (MCRs). Specifically, the physiological effects of ACTH on the adrenal cortex are mediated through the melanocortin-2 receptor (MC2R), a G-protein coupled receptor that activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This signaling cascade ultimately stimulates the synthesis and release of glucocorticoids, such as cortisol.

The trifluoroacetate (TFA) counter-ion is often present from the peptide synthesis and purification process. While TFA is a common salt form for synthetic peptides, it is important to be aware of its potential biological effects. Some studies suggest that TFA salts may have toxic effects at high concentrations, so it is crucial to consider this when designing in vivo experiments and to use the lowest effective dose.[3]

Data Presentation

A summary of essential quantitative data for this compound is provided in the table below for easy reference and comparison.

ParameterValueReference
Molecular Formula C₇₉H₁₁₀F₃N₂₁O₂₂S[4]
Molecular Weight 1794.9 g/mol [4][5]
Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly[4]
Solubility Soluble in water (H₂O)[4]
Storage Store lyophilized powder at -20°C to -80°C. Reconstituted solutions should be used immediately or aliquoted and stored at -80°C.[4]
Reported In Vivo Dosage (ACTH fragments) 0.6 µg/kg/day (ACTH 1-24, rabbit)[6]
0.05 mg/kg (ACTH fragment analogs, intranasal, rat)[7]
Reported In Vitro Optimal Concentration 10⁻⁹ to 10⁻¹² M (ACTH 1-24, human osteoblasts)[6]

Experimental Protocols

Stock Solution Preparation

Materials:

  • This compound lyophilized powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Protocol:

  • Calculate the required amount of this compound powder. Based on the desired stock solution concentration (e.g., 1 mg/mL) and volume, calculate the mass of the peptide needed.

  • Equilibrate the peptide. Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.

  • Reconstitute the peptide. Add the calculated volume of sterile water or PBS to the vial.

  • Dissolve the peptide. Gently vortex the solution to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Aliquot and store. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.

In Vivo Dosage Calculation

The following protocol outlines the steps to calculate the required dosage of this compound for administration to a mouse model. This example is for subcutaneous (SC) administration.

Example Calculation:

  • Animal Model: Mouse

  • Average Body Weight: 25 g (0.025 kg)

  • Desired Dose: 0.1 mg/kg (This is a starting point and should be optimized based on pilot studies. It is derived from the reported dosage for other ACTH fragments.)

  • Stock Solution Concentration: 1 mg/mL

  • Injection Volume: 100 µL (0.1 mL)

Step 1: Calculate the total amount of this compound per animal.

  • Dose (mg) = Desired Dose (mg/kg) x Body Weight (kg)

  • Dose (mg) = 0.1 mg/kg x 0.025 kg = 0.0025 mg

Step 2: Calculate the volume of stock solution to inject.

  • Injection Volume (mL) = Dose (mg) / Stock Solution Concentration (mg/mL)

  • Injection Volume (mL) = 0.0025 mg / 1 mg/mL = 0.0025 mL (or 2.5 µL)

Step 3: Prepare the final injection solution (Dilution).

A 2.5 µL injection volume is too small for accurate administration. Therefore, the stock solution should be diluted to a suitable concentration for a larger, more manageable injection volume (e.g., 100 µL).

  • Desired Injection Volume: 0.1 mL

  • Required amount of peptide: 0.0025 mg (from Step 1)

  • Calculate the required concentration of the diluted solution:

    • Concentration (mg/mL) = Amount (mg) / Volume (mL)

    • Concentration (mg/mL) = 0.0025 mg / 0.1 mL = 0.025 mg/mL

  • Prepare the diluted solution from the 1 mg/mL stock:

    • Use the C₁V₁ = C₂V₂ formula:

      • C₁ = 1 mg/mL (Stock concentration)

      • V₁ = Volume of stock solution needed

      • C₂ = 0.025 mg/mL (Final concentration)

      • V₂ = Final volume of diluted solution (e.g., 1 mL for multiple animals)

    • V₁ = (C₂V₂) / C₁

    • V₁ = (0.025 mg/mL * 1 mL) / 1 mg/mL = 0.025 mL (or 25 µL)

    • To make 1 mL of the final injection solution, add 25 µL of the 1 mg/mL stock solution to 975 µL of sterile PBS.

Step 4: Administer the calculated dose.

  • Inject 100 µL of the 0.025 mg/mL solution subcutaneously to each 25 g mouse to deliver a dose of 0.1 mg/kg.

Mandatory Visualization

Signaling Pathway of ACTH

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-14) MC2R MC2R ACTH->MC2R G_protein G-protein (Gs) MC2R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Steroidogenesis Steroidogenesis CREB->Steroidogenesis promotes

Caption: ACTH (1-14) signaling pathway via MC2R.

Experimental Workflow for In Vivo Dosing

In_Vivo_Dosing_Workflow cluster_preparation Preparation cluster_calculation Dosage Calculation cluster_administration Administration & Monitoring A Weigh this compound B Reconstitute in sterile solvent (e.g., PBS) to create stock solution A->B E Calculate injection volume and prepare final dilution B->E C Determine animal weight D Calculate total dose per animal (mg/kg x kg) C->D D->E F Administer calculated dose (e.g., subcutaneous injection) E->F G Monitor animal for physiological and behavioral changes F->G H Collect samples for analysis (e.g., blood, tissue) G->H

Caption: Workflow for in vivo dosage of this compound.

References

Application Notes and Protocols: ACTH (1-14) TFA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC)[1]. It is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for stimulating the adrenal cortex to produce and secrete glucocorticoids like cortisol[2][3]. ACTH and its fragments, known as melanocortins, exert their effects by binding to a family of five G-protein coupled receptors, the melanocortin receptors (MC1R-MC5R)[1].

ACTH (1-14) is a synthetic fragment of the full-length hormone, encompassing the primary sequence required for binding to several melanocortin receptors[4][5]. The Trifluoroacetate (TFA) salt is a common counterion resulting from the peptide's purification process via high-performance liquid chromatography (HPLC)[6]. While generally not interfering with most standard in vitro assays, its presence should be noted for highly sensitive cellular studies[6].

These application notes provide an overview of the primary uses of ACTH (1-14) TFA in cell culture, focusing on its role in steroidogenesis, melanocyte biology, and neuronal protection, complete with detailed experimental protocols.

Key Applications at a Glance

  • Adrenal Steroidogenesis: Investigating the regulation of cortisol and other steroid hormone production in adrenocortical cell lines and primary cultures. ACTH is the principal stimulator of this process[2][3].

  • Melanocyte Biology: Studying the mechanisms of skin pigmentation (melanogenesis) and DNA repair in melanocytes, primarily through the activation of the MC1 receptor[7][8].

  • Neuroscience Research: Exploring the neurotrophic and neuroprotective properties of melanocortins in neuronal cell cultures against various stressors, including excitotoxicity and apoptosis[9][10].

  • Immunology: Examining the direct, glucocorticoid-independent immunomodulatory and anti-inflammatory effects on various immune cells[1][10].

Application 1: Regulation of Adrenal Steroidogenesis

ACTH is the primary physiological stimulator of glucocorticoid synthesis in the adrenal cortex[3]. In cell culture, ACTH fragments are used to model this process, screen for modulators of steroidogenesis, and investigate the underlying signaling pathways.

Mechanism of Action: ACTH binds to the melanocortin 2 receptor (MC2R) on the surface of adrenocortical cells[3][11]. This activates a Gs protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets. A key event is the increased expression and phosphorylation of the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria—the rate-limiting step in steroid hormone production[11][12]. This cascade ultimately leads to the synthesis and secretion of cortisol[2].

References

Application Notes: ACTH(1-14) TFA for Melanocortin 2 Receptor (MC2R) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide derived from proopiomelanocortin (POMC), is the primary endogenous ligand for the melanocortin 2 receptor (MC2R).[1][2] The interaction between ACTH and MC2R, which is predominantly expressed in the adrenal cortex, is the principal mechanism regulating glucocorticoid (cortisol) synthesis and secretion.[1][3][4] The MC2R is unique among the five melanocortin receptor subtypes as it exclusively binds ACTH and shows no significant affinity for other melanocortin peptides like α-MSH.[5][6][7]

A critical feature of a functional MC2R is its absolute dependence on the MC2R accessory protein (MRAP).[6][8] MRAP is a small single-transmembrane protein essential for the correct trafficking of MC2R to the cell surface and for subsequent ligand binding and signal transduction.[1][8]

ACTH(1-14) is an N-terminal fragment of the full-length ACTH peptide.[9][10] While the core pharmacophore (His-Phe-Arg-Trp) required for melanocortin receptor binding is present within this sequence, ACTH(1-14) acts as a very weak ligand for MC2R compared to the full-length hormone.[5][11] This is because residues beyond position 14, particularly the basic Lys-Lys-Arg-Arg motif (residues 15-18), are critical for high-potency receptor activation.[11][12] Despite its low affinity, ACTH(1-14) can be a useful tool for probing the minimal structural requirements for MC2R interaction and for serving as a negative or weak control against more potent ACTH analogues in competitive binding and functional assays. The peptide is typically supplied as a trifluoroacetate (B77799) (TFA) salt, which should be considered when preparing solutions.

Mechanism of Action: MC2R Signaling Pathway

The MC2R is a canonical G protein-coupled receptor (GPCR) that couples to the stimulatory G protein, Gαs.[2][7] Upon binding of ACTH, MC2R, in complex with its accessory protein MRAP, undergoes a conformational change. This activates Gαs, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP).[1][13][14] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates and activates downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein.[11][13] StAR facilitates the rate-limiting step in steroidogenesis: the transport of cholesterol into the mitochondria for conversion into pregnenolone, the precursor for all steroid hormones.[13]

MC2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MC2R MC2R Gs Gαs MC2R->Gs Activates MRAP MRAP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA (activated) cAMP->PKA Activates StAR StAR Protein PKA->StAR Activates Pregnenolone Pregnenolone StAR->Pregnenolone Facilitates Transport Cholesterol Cholesterol Cholesterol->StAR Steroidogenesis Steroidogenesis (e.g., Cortisol) Pregnenolone->Steroidogenesis ACTH ACTH(1-14) ACTH->MC2R Binds

Caption: MC2R signaling cascade upon ligand binding.

Data Presentation: Pharmacological Properties

ACTH(1-14) demonstrates significantly weaker binding affinity and potency at the MC2R compared to full-length ACTH or longer fragments. This quantitative data is essential for experimental design, particularly for determining appropriate concentration ranges.

CompoundAssay TypeSpeciesSystemValueReference
ACTH(1-14) Radioligand Displacement-MC2RIC₅₀ = 1,500 nM[11]
ACTH(1-15)cAMP Functional AssayHumanMC2R/MRAPEC₅₀ = 1,450 nM
ACTH(1-16)cAMP Functional AssayHumanMC2R/MRAPEC₅₀ = 145 nM
ACTH(1-24)cAMP Functional AssayHumanMC2R/MRAPEC₅₀ = 0.22 nM[12]
ACTH (full-length)Radioligand Displacement-MC2RIC₅₀ = 2 nM[11]
  • IC₅₀ (Inhibitory Concentration 50%): The concentration of a ligand that displaces 50% of the specific binding of a radiolabeled ligand.

  • EC₅₀ (Effective Concentration 50%): The concentration of a ligand that provokes a response halfway between the baseline and maximum response.

Experimental Protocols

General Considerations
  • Peptide Reconstitution: Reconstitute ACTH(1-14) TFA in sterile, nuclease-free water or an appropriate buffer (e.g., PBS) to a stock concentration of 1-10 mM. Aliquot and store at -20°C or -80°C for long-term stability.[11] Avoid repeated freeze-thaw cycles.

  • Cell Line Selection: For recombinant expression, HEK293 cells are commonly used but must be co-transfected with both MC2R and MRAP expression plasmids to yield a functional receptor.[8][15] For endogenous expression, murine Y-1 adrenal cells can be used, as they naturally express the complete MC2R/MRAP system.[16]

Protocol 1: In Vitro MC2R Activation – cAMP Accumulation Assay

This protocol measures the direct activation of the MC2R signaling pathway by quantifying intracellular cAMP levels.

cAMP_Workflow cluster_prep Day 1: Preparation cluster_exp Day 2: Experiment cluster_analysis Day 2: Analysis c0 Culture Cells (e.g., HEK293 co-transfected with MC2R and MRAP) c1 Seed cells into 96-well plates c0->c1 c2 Wash cells and replace with stimulation buffer (containing 0.5 mM IBMX) c3 Add varying concentrations of ACTH(1-14) TFA c2->c3 c4 Incubate for 20-30 minutes at 37°C c3->c4 c5 Lyse cells to release intracellular contents c4->c5 c6 Detect cAMP levels using HTRF, ELISA, or RIA kit c7 Analyze Data: Plot dose-response curve and calculate EC₅₀ c6->c7

Caption: General experimental workflow for a cAMP assay.

Methodology:

  • Cell Seeding: Seed HEK293 cells stably co-expressing MC2R and MRAP in a 96-well plate at a density of ~50,000 cells/well. Allow cells to adhere overnight.

  • Stimulation:

    • Carefully remove the culture medium.

    • Wash cells once with 100 µL of pre-warmed serum-free medium or HBSS.

    • Add 90 µL of stimulation buffer (serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX) to each well and incubate for 10 minutes at 37°C.[15]

    • Add 10 µL of ACTH(1-14) TFA dilutions (prepared at 10x the final concentration) to the appropriate wells. Include a vehicle control and a positive control (e.g., full-length ACTH or Forskolin).

  • Incubation: Incubate the plate for 20-30 minutes at 37°C.[4][8]

  • Cell Lysis and Detection:

    • Terminate the reaction by aspirating the stimulation medium and lysing the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, RIA).[4][15]

    • Measure the cAMP concentration.

  • Data Analysis: Normalize the data to the maximal response induced by a saturating concentration of full-length ACTH. Plot the normalized response against the log concentration of ACTH(1-14) and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki or IC₅₀) of ACTH(1-14) by measuring its ability to compete with a radiolabeled ligand for binding to MC2R.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a high-density culture of cells expressing MC2R/MRAP. This typically involves cell harvesting, homogenization, and centrifugation to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine the following in binding buffer:

    • Cell membranes (containing MC2R/MRAP).

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-ACTH).[11][17]

    • Increasing concentrations of unlabeled ACTH(1-14) TFA (the competitor).

    • For non-specific binding control wells, add a saturating concentration of unlabeled full-length ACTH.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 4°C to reach binding equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the log concentration of ACTH(1-14). Fit the data to a one-site competition curve to determine the IC₅₀. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Protocol 3: Steroidogenesis Assay (in Adrenal Cells)

This protocol measures a downstream functional response to MC2R activation by quantifying corticosterone (B1669441) (in murine Y-1 cells) or cortisol (in primary human adrenal cells) production.[4][11]

Methodology:

  • Cell Seeding: Plate Y-1 adrenal cells in a 24-well or 48-well plate and allow them to adhere.

  • Stimulation:

    • Wash cells with serum-free medium.

    • Add fresh serum-free medium containing various concentrations of ACTH(1-14) TFA. Include vehicle and positive (full-length ACTH) controls.

  • Incubation: Incubate the cells for an extended period (e.g., 4-6 hours) at 37°C to allow for steroid synthesis and secretion.[15]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Quantification: Measure the concentration of corticosterone or cortisol in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the steroid concentration against the log concentration of ACTH(1-14) to generate a dose-response curve and calculate the EC₅₀.

References

Application Notes and Protocols: Safe Handling and Storage of ACTH (1-14) TFA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenocorticotropic hormone (ACTH) is a crucial peptide hormone involved in the hypothalamic-pituitary-adrenal (HPA) axis, primarily regulating the production of cortisol and androgens.[1] ACTH (1-14) is an N-terminal fragment of this hormone, provided as a trifluoroacetate (B77799) (TFA) salt, which is a common counter-ion used during peptide synthesis and purification.[2] The integrity and stability of this peptide are paramount for obtaining reliable and reproducible results in research settings. Improper handling and storage can lead to degradation, oxidation, or contamination, compromising experimental outcomes.

These application notes provide comprehensive guidelines for the safe handling, storage, and reconstitution of ACTH (1-14) TFA. The protocols are intended for researchers, scientists, and drug development professionals to ensure the peptide's optimal performance and longevity. While ACTH (1-14) is a fragment of the full-length hormone, it is important to note that recent studies suggest the minimal sequence required for stimulating the melanocortin-2 receptor (MC2R) is ACTH (1-15), indicating that ACTH (1-14) may not possess direct agonist activity at this receptor.[3]

Peptide Specifications

SpecificationDetails
Product Name This compound (Adrenocorticotropic Hormone Fragment 1-14 Trifluoroacetate Salt)
Amino Acid Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly
Sequence Shortening SYSMEHFRWGKPVG[4]
Molecular Formula C₇₇H₁₀₉N₂₁O₂₀S[4]
Molecular Weight 1680.88 g/mol [4]
Form Lyophilized Powder
Purity Typically >98% as determined by HPLC[5]
Salt Form Trifluoroacetate (TFA)

Safety and Handling Precautions

The toxicological properties of this compound have not been fully investigated.[6] Therefore, standard laboratory safety protocols for handling chemical substances should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Always wear impervious gloves (e.g., nitrile rubber) to prevent skin contact and contamination of the peptide.[2][7]

  • Eye Protection: Wear tightly fitting safety goggles to protect against accidental splashes or dust particles.[7]

  • Lab Coat: A lab coat should be worn to protect clothing and prevent skin exposure.

  • Respiratory Protection: When handling the lyophilized powder, avoid generating dust.[7] In situations where dust may be formed, use an approved mask with a P3 particle filter.[7]

Handling Procedures:

  • Ventilation: Handle the peptide in a well-ventilated area or under a chemical fume hood.[6]

  • Avoid Contamination: Use sterile labware and employ aseptic techniques to prevent enzymatic or bacterial contamination.[2]

  • Spills and Exposure:

    • Skin Contact: Immediately wash the affected area with mild soap and plenty of water.[7]

    • Eye Contact: Rinse the eyes for several minutes with water or physiological saline, holding the eyelids open.[6][7]

    • Inhalation: Move the affected person to fresh air.[7]

    • Ingestion: Rinse the mouth and drink plenty of water.[7]

    • In all cases of significant exposure, seek medical advice.[6][7]

Storage Conditions

Proper storage is critical to prevent degradation. The peptide is most stable in its lyophilized form.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationNotes
Lyophilized Powder -20°C1 Year[8]Store in a tightly sealed container, protected from light and moisture.[7][9]
-80°C2 Years[8]Recommended for long-term storage.
In Solvent (Stock Solution) -20°C1 Month[8][9]Aliquot to avoid repeated freeze-thaw cycles.[9]
-80°C6 Months[8][9]Recommended for storing solutions.

Key Storage Considerations:

  • Moisture: Before opening the vial, always allow it to equilibrate to room temperature (preferably in a desiccator) to prevent condensation and moisture absorption.[2]

  • Oxidation: The sequence of ACTH (1-14) contains Methionine (Met) and Tryptophan (Trp), which are susceptible to oxidation.[2] For long-term storage of the powder, purging the vial with an inert gas like nitrogen or argon is recommended.

  • Light: Store the peptide away from direct light.[2]

Protocol for Reconstitution of Lyophilized Peptide

Reconstituting the peptide correctly is essential for accurate concentration and solubility. ACTH (1-14) is generally soluble in sterile water.[4][9]

Materials:

  • Vial of lyophilized this compound

  • Appropriate sterile solvent (e.g., sterile, nuclease-free water)

  • Sterile, low-protein-binding microtubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and centrifuge

  • Optional: Sonicator

Procedure:

  • Equilibrate: Remove the peptide vial from cold storage and allow it to warm to room temperature for at least 15-20 minutes.[2][10]

  • Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to ensure all the lyophilized powder is collected at the bottom of the tube.[10]

  • Add Solvent: Carefully open the vial and add the calculated volume of the recommended solvent (e.g., sterile water). Refer to Table 2 for example volumes.

  • Dissolve: Gently vortex or swirl the vial to dissolve the peptide. If solubility is an issue:

    • Briefly sonicate the mixture (e.g., 3 cycles of 10 seconds, chilling on ice in between) to aid dissolution.[8][10]

    • For very hydrophobic peptides (not typically the case for ACTH 1-14), a small amount of an organic solvent like DMSO can be used first, followed by dilution with aqueous buffer.[4]

  • Sterile Filtration: For use in cell culture or other biological assays, it is recommended to sterilize the final stock solution by passing it through a 0.22 µm sterile filter.[9]

  • Verification: A properly solubilized peptide will result in a clear, particle-free solution.[10]

Table 2: Example Reconstitution Volumes for a Stock Solution

Desired ConcentrationMass of Peptide: 1 mgMass of Peptide: 5 mgMass of Peptide: 10 mg
1 mM 0.5571 mL2.7857 mL5.5713 mL
5 mM 0.1114 mL0.5571 mL1.1143 mL
10 mM 0.0557 mL0.2786 mL0.5571 mL
Calculations are based on a molecular weight of 1795.03 g/mol (including TFA salt) as per the source data table format.[9]

Protocol for Solution Storage and Use

Peptides are significantly less stable in solution than in lyophilized form.

  • Aliquot: Immediately after reconstitution, divide the stock solution into single-use aliquots in sterile, low-protein-binding tubes.[9] The volume of each aliquot should be sufficient for one experiment to avoid waste and repeated freeze-thaw cycles.

  • Store Aliquots: Store the aliquots at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months).[8][9]

  • Using Aliquots:

    • When needed, remove a single aliquot from the freezer and thaw it completely.

    • Dilute the stock solution to the final working concentration using the appropriate sterile assay buffer or cell culture medium.

    • Do not refreeze any unused portion of a thawed aliquot.[2]

Biological Context and Signaling Pathway

Full-length ACTH exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR).[11][12] This interaction activates a downstream signaling cascade that is central to steroidogenesis.

The canonical pathway involves:

  • Receptor Binding: ACTH binds to MC2R on the plasma membrane of adrenal cortex cells.[11]

  • G-Protein Activation: The receptor-ligand complex activates an associated G-protein, which in turn stimulates adenylyl cyclase.[12]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[13]

  • PKA Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[11][12]

  • Steroidogenesis: PKA phosphorylates various downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein.[11] This promotes the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of steroid hormones like cortisol.[11]

ACTH_Signaling Canonical ACTH Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion MC2R MC2R G_Protein G-Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (activated) cAMP->PKA Activates StAR StAR Protein PKA->StAR Phosphorylates Cholesterol Cholesterol StAR->Cholesterol Transports to Mitochondria Pregnenolone Pregnenolone (Steroid Synthesis) Cholesterol->Pregnenolone Enters ACTH ACTH ACTH->MC2R Binds

Caption: Canonical ACTH Signaling Pathway via MC2R.

General Experimental Workflow

A logical workflow ensures that the peptide is handled consistently from receipt to final data analysis.

Caption: General Experimental Workflow for this compound.

References

Application Notes and Protocols for ACTH (1-14) TFA Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release glucocorticoids, such as cortisol and corticosterone (B1669441).[1][2] The N-terminal fragment, ACTH (1-14), which is also a component of the larger ACTH (1-24) and the full-length ACTH (1-39), retains significant biological activity. This document provides detailed application notes and protocols for the administration of ACTH (1-14) trifluoroacetate (B77799) (TFA) salt in animal models, focusing on its role in steroidogenesis. The trifluoroacetate salt is a common counterion for synthetic peptides and its presence should be considered in experimental design, although for most in vivo applications, it is not expected to have significant biological effects at the doses of the peptide used.[3]

Mechanism of Action

ACTH and its fragments exert their effects by binding to melanocortin receptors (MCRs). Specifically, ACTH binds to the melanocortin-2 receptor (MC2R), a G protein-coupled receptor predominantly expressed in the adrenal cortex.[1][4] This interaction requires the presence of the melanocortin-2 receptor accessory protein (MRAP).[4] Upon binding, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the increased synthesis and secretion of steroid hormones like corticosterone and aldosterone (B195564).[1][4]

Signaling Pathway

The signaling cascade initiated by ACTH binding to MC2R is crucial for steroidogenesis.

ACTH_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-14) MC2R MC2R ACTH->MC2R Binds G_protein Gαs MC2R->G_protein Activates MRAP MRAP MRAP->MC2R Required for Function AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates StAR StAR Expression (Cholesterol Transport) PKA->StAR Upregulates CREB->StAR Transcriptional Activation Steroidogenesis Steroidogenesis (Corticosterone, Aldosterone) StAR->Steroidogenesis Facilitates

Caption: ACTH (1-14) signaling pathway in adrenocortical cells.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of ACTH fragment administration on plasma corticosterone and aldosterone levels in rodents. Note that specific dose-response data for ACTH (1-14) TFA is limited in publicly available literature; therefore, data from closely related ACTH fragments are included for reference and comparative purposes.

Table 1: Effect of ACTH (1-24) on Plasma Corticosterone in Mice

Treatment GroupDose (µ g/mouse )RouteTime Post-Injection (min)Plasma Corticosterone (ng/mL, Mean ± SEM)Reference
Vehicle (PBS)-IP30~25 ± 5[5]
ACTH (1-24)0.2IP30~150 ± 20[5]
ACTH (1-24)1IP30~250 ± 30[5]

Table 2: Effect of ACTH on Plasma Aldosterone in Rats

Treatment GroupDoseRouteTime Post-InjectionPlasma Aldosterone ChangeReference
ACTHNot specifiedIVAcuteSignificant Increase[6]
ACTHNot specifiedIVSustainedReturn to baseline[6]

Note: The studies cited often use different experimental conditions, animal strains, and assays, which can influence the results. Researchers should establish their own baseline and dose-response curves.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound peptide powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required amount of peptide: Based on the desired dose (e.g., in mg/kg) and the number and weight of the animals, calculate the total amount of this compound needed.

  • Reconstitution:

    • Allow the peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the calculated volume of sterile saline or PBS to the vial to achieve the desired stock concentration. A common stock concentration is 1 mg/mL.

    • Gently vortex the vial to dissolve the peptide. If the peptide does not fully dissolve, brief sonication in an ultrasonic water bath may be used.[7]

  • Sterilization: For in vivo use, it is crucial to ensure the sterility of the solution. Filter the reconstituted peptide solution through a sterile 0.22 µm syringe filter into a sterile tube.[7]

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage.[3] For immediate use, the solution can be kept on ice. Avoid repeated freeze-thaw cycles.

Protocol 2: Subcutaneous (SC) Administration of this compound to Rats

Materials:

  • Prepared sterile this compound solution

  • Sterile insulin (B600854) syringes with 25-27 gauge needles

  • Animal scale

  • 70% ethanol

  • Appropriate animal restraint device (optional)

Procedure:

  • Animal Preparation:

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

    • Weigh each rat immediately before injection to calculate the precise volume to be administered.

  • Dosing:

    • Dilute the stock solution of this compound with sterile saline or PBS to the final desired concentration for injection. The injection volume should be kept low, typically between 100-200 µL for a rat. The maximum recommended volume for a single subcutaneous injection site in a rat is 5 ml/kg.[8]

  • Injection Procedure:

    • Gently restrain the rat. For a calm animal, this can be done manually.

    • Identify the injection site, typically the loose skin over the back, between the shoulder blades.

    • Wipe the injection site with 70% ethanol.

    • Lift a fold of skin to create a "tent."

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Aspirate slightly to ensure a blood vessel has not been punctured.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Post-injection Monitoring: Observe the animal for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Administration of this compound to Mice

Materials:

  • Prepared sterile this compound solution

  • Sterile insulin syringes with 25-27 gauge needles

  • Animal scale

  • Appropriate animal restraint device

Procedure:

  • Animal Preparation:

    • Acclimatize the mice to their environment.

    • Weigh each mouse to determine the correct injection volume.

  • Dosing:

    • Prepare the final injection solution. The injection volume for a mouse is typically around 100 µL. The maximum recommended volume for an IP injection in a mouse is < 10 ml/kg.[9]

  • Injection Procedure:

    • Restrain the mouse securely, exposing the abdomen.

    • Tilt the mouse slightly with its head pointing downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen at a 30-40° angle, avoiding the midline to prevent damage to the bladder or cecum.[9]

    • Aspirate to check for the entry of urine or intestinal contents.

    • Inject the solution.

    • Withdraw the needle.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol 4: Blood Collection for Steroid Measurement

Materials:

  • Collection tubes (e.g., EDTA-coated tubes for plasma)

  • Appropriate method for blood collection (e.g., tail snip for mice, saphenous vein, or terminal cardiac puncture)

  • Centrifuge

  • Pipettes and sterile tubes for plasma/serum storage

Procedure:

  • Timing: Collect blood at predetermined time points after this compound administration. Based on literature for similar peptides, peak corticosterone levels can be expected around 30-60 minutes post-injection.[5]

  • Collection:

    • Use a minimally stressful blood collection method, especially for corticosterone measurement, as stress can artificially elevate levels. Tail snip without restraint is considered a good method for single time point analysis in mice.[10]

    • For plasma, collect blood into EDTA-coated tubes and place them on ice immediately.

  • Processing:

    • Within one hour of collection, centrifuge the blood samples (e.g., at 1,500 x g for 15 minutes at 4°C) to separate the plasma.

    • Carefully collect the plasma supernatant without disturbing the buffy coat or red blood cells.

  • Storage: Aliquot the plasma into fresh, sterile tubes and store at -80°C until analysis.

  • Analysis: Measure corticosterone and aldosterone concentrations using appropriate methods such as ELISA or LC-MS/MS.

Experimental Workflow

A typical experimental workflow for studying the effects of this compound in an animal model is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomize Animals into Groups (Vehicle, Dose 1, Dose 2, etc.) Acclimatization->Grouping Peptide_Prep This compound Solution Preparation Dosing Peptide Administration (SC or IP) Peptide_Prep->Dosing Grouping->Dosing Blood_Collection Blood Collection at Timed Intervals Dosing->Blood_Collection Sample_Processing Plasma/Serum Separation Blood_Collection->Sample_Processing Hormone_Assay Corticosterone/Aldosterone Measurement (ELISA/LC-MS) Sample_Processing->Hormone_Assay Data_Analysis Data Analysis (Statistics, Graphing) Hormone_Assay->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Utilizing ACTH (1-14) TFA in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone derived from pro-opiomelanocortin (POMC) that plays a central role in the stress response and steroidogenesis.[1][2] The N-terminal fragment, ACTH (1-14), which contains the core melanocortin motif, is of significant interest to researchers for its ability to bind to various melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs).[3][4][5] Understanding the binding affinity of ACTH (1-14) and its analogs to different MCR subtypes is crucial for the development of selective agonists and antagonists for therapeutic applications in areas such as inflammation, obesity, and sexual dysfunction.[6]

These application notes provide a detailed protocol for conducting a competitive binding assay to determine the binding affinity (Ki) of ACTH (1-14) TFA for melanocortin receptors. The protocol is designed for researchers in academic and industrial settings engaged in drug discovery and pharmacological characterization of novel compounds targeting the melanocortin system.

Principle of the Assay

Competitive binding assays are a fundamental technique in pharmacology to determine the affinity of an unlabeled ligand (the "competitor," in this case, this compound) for a receptor by measuring its ability to displace a labeled ligand (the "radioligand") from the receptor.[2][7][8] The assay is performed by incubating a constant concentration of the radioligand with a preparation of cells or membranes expressing the receptor of interest in the presence of increasing concentrations of the unlabeled competitor. As the concentration of the competitor increases, it binds to more receptors, displacing the radioligand. The amount of bound radioligand is then measured, and the data is used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the competitor for the receptor.

Competitive_Binding_Assay cluster_0 Receptor cluster_1 Ligands cluster_2 Binding Competition Receptor Melanocortin Receptor (MCR) Displacement Displacement of Radioligand Radioligand Radiolabeled Ligand ([¹²⁵I]-NDP-α-MSH) Binding Binding to Receptor Radioligand->Binding Binds Competitor Unlabeled Competitor (this compound) Competitor->Binding Competes Competitor->Displacement Causes Binding->Receptor Displacement->Radioligand Displaces

Figure 1: Principle of the competitive binding assay.

Data Presentation

The binding affinities of ACTH fragments for various human melanocortin receptors are summarized in the table below. These values are essential for understanding the selectivity profile of ACTH (1-14) and for designing experiments.

LigandMC1R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)
α-MSH 0.2 ± 0.031.8 ± 0.23.9 ± 0.41.3 ± 0.1
ACTH (1-14) 1.1 ± 0.11.5 ± 0.225 ± 33.0 ± 0.4
ACTH (1-17) 0.5 ± 0.10.8 ± 0.115 ± 21.5 ± 0.2
ACTH (1-24) 0.3 ± 0.050.5 ± 0.18 ± 10.9 ± 0.1
ACTH (1-39) 2.95 ± 1.031.0 ± 0.212 ± 22.5 ± 0.3

Data synthesized from Schiöth et al., 1997.[4]

Experimental Protocols

Materials and Reagents
  • Cells: Human Embryonic Kidney (HEK293) cells stably expressing the human melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, or MC5R).

  • Radioligand: [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH (PerkinElmer or equivalent).

  • Competitor: this compound (Tocris Bioscience or equivalent).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Binding Buffer: 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Ultima Gold™ (PerkinElmer or equivalent).

  • 96-well microplates (polypropylene).

  • Glass fiber filters (GF/C, Whatman or equivalent).

  • Cell harvester.

  • Liquid scintillation counter.

Experimental Workflow

Experimental_Workflow A 1. Cell Culture and Membrane Preparation B 2. Assay Setup A->B C 3. Incubation B->C D 4. Separation of Bound and Free Ligand C->D E 5. Measurement of Radioactivity D->E F 6. Data Analysis E->F

Figure 2: Overview of the competitive binding assay workflow.
Step-by-Step Protocol

1. Cell Culture and Membrane Preparation

1.1. Culture HEK293 cells expressing the target MCR subtype in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic at 37°C in a humidified atmosphere of 5% CO₂. 1.2. Grow cells to 80-90% confluency. 1.3. Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C. 1.4. Wash the cell pellet with ice-cold PBS and centrifuge again. 1.5. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Dounce homogenizer or sonicator. 1.6. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells. 1.7. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. 1.8. Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). 1.9. Aliquot the membrane preparation and store at -80°C until use.

2. Assay Setup

2.1. Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M. 2.2. In a 96-well polypropylene (B1209903) microplate, add the following to each well in triplicate:

  • Total Binding: 25 µL of binding buffer.
  • Non-specific Binding (NSB): 25 µL of a high concentration of a non-radiolabeled ligand (e.g., 1 µM α-MSH).
  • Competitor: 25 µL of the corresponding this compound dilution. 2.3. Add 25 µL of [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH (final concentration typically 0.1-0.5 nM, depending on the Kd of the radioligand for the specific receptor) to all wells. 2.4. Add 50 µL of the membrane preparation (containing 10-20 µg of protein) to all wells. The final assay volume is 100 µL.

3. Incubation

3.1. Seal the plate and incubate for 60-90 minutes at 37°C with gentle agitation. The incubation time should be sufficient to reach equilibrium.

4. Separation of Bound and Free Ligand

4.1. Pre-soak the glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding. 4.2. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. 4.3. Quickly wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

5. Measurement of Radioactivity

5.1. Transfer the filters to scintillation vials. 5.2. Add 4-5 mL of scintillation cocktail to each vial. 5.3. Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

6. Data Analysis

6.1. Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding. 6.2. Plot the percentage of specific binding against the logarithm of the competitor concentration. 6.3. Fit the data to a one-site competition model using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value. 6.4. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

  • [L] is the concentration of the radioligand.
  • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

The melanocortin receptors are Gs-protein coupled receptors.[9] Upon agonist binding, such as ACTH (1-14), the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a cellular response.

Signaling_Pathway Ligand ACTH (1-14) Receptor Melanocortin Receptor (MCR) Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Figure 3: Melanocortin receptor signaling pathway.

Conclusion

This document provides a comprehensive guide for utilizing this compound in competitive binding assays to characterize its interaction with melanocortin receptors. The detailed protocol and supporting information will enable researchers to obtain reliable and reproducible data, facilitating the advancement of drug discovery programs targeting the melanocortin system. Adherence to the described methodologies will ensure high-quality data generation for the evaluation of novel therapeutic agents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of ACTH (1-14) TFA Salt

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone crucial to the hypothalamic-pituitary-adrenal axis.[1] The fragment ACTH (1-14), with the sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly, is a significant subject of research.[2] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide alongside various impurities such as deletion sequences and truncated peptides.[3] For research and developmental applications, high purity is essential.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[3][4] This technique separates molecules based on their hydrophobicity. This application note provides a detailed protocol for the purification of crude ACTH (1-14) as a trifluoroacetate (B77799) (TFA) salt using RP-HPLC. The methodology covers analytical method development and scaling to a preparative protocol for obtaining high-purity peptide.

Principle of Separation

RP-HPLC separates peptides based on their hydrophobic character. The stationary phase is a non-polar, hydrophobic material (typically silica (B1680970) chemically modified with C18 alkyl chains), while the mobile phase is a polar solvent system.[3] Peptides are loaded onto the column in a highly aqueous mobile phase and bind to the stationary phase. A gradient of increasing organic solvent (acetonitrile) is then applied, causing the peptides to elute in order of increasing hydrophobicity.[3][5]

Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing agent.[] It forms ion pairs with the charged functional groups on the peptide, neutralizing their charge and increasing their retention on the hydrophobic stationary phase. This action also minimizes undesirable interactions with the silica backbone, resulting in sharper peaks and improved separation.[]

Experimental Protocol

This protocol is divided into sample preparation, analytical method development, and preparative purification.

1. Materials and Reagents

  • Crude ACTH (1-14) TFA salt

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Trifluoroacetic Acid (TFA)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC system with a gradient pump, autosampler, UV detector, and fraction collector

  • Analytical C18 RP-HPLC column

  • Preparative C18 RP-HPLC column

  • Lyophilizer (Freeze-dryer)

  • 0.22 µm syringe filters

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Degas both mobile phases by sonication or vacuum filtration before use.

3. Crude Peptide Sample Preparation

  • Accurately weigh the crude this compound peptide powder.

  • Dissolve the peptide in a minimal volume of Mobile Phase A to create a stock solution, typically at a concentration of 1-10 mg/mL.[7]

  • Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4. Analytical HPLC - Method Development

The initial analytical run aims to determine the retention time of ACTH (1-14) and assess the impurity profile.

  • Install the analytical C18 column into the HPLC system.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.

  • Set the UV detector to monitor absorbance at 210-220 nm.[4]

  • Inject a small volume (e.g., 10-20 µL) of the prepared crude sample solution.

  • Run a broad scouting gradient to identify the elution point of the target peptide. (See Table 1 for an example gradient).

  • Analyze the resulting chromatogram to identify the main peak corresponding to ACTH (1-14) and determine its retention time.

5. Preparative HPLC - Purification

Based on the analytical results, the gradient is optimized and scaled for preparative purification. The goal is to create a shallower gradient around the elution point of the target peptide to maximize resolution from nearby impurities.[7]

  • Replace the analytical column with a preparative C18 column of the same chemistry.

  • Equilibrate the column with the starting conditions of the optimized preparative gradient.

  • Inject a larger volume of the crude peptide solution. The maximum loading amount depends on the column dimensions and should be optimized to avoid peak distortion.

  • Run the optimized preparative gradient (See Table 1 for an example).

  • Set the fraction collector to collect fractions across the elution profile, particularly around the expected retention time of the target peptide.

6. Fraction Analysis and Pooling

  • Analyze each collected fraction using the analytical HPLC method to determine its purity.

  • Pool all fractions that meet the desired purity specification (e.g., >98%).

  • Combine the pure fractions into a single container.

7. Lyophilization (Freeze-Drying)

  • Freeze the pooled fractions completely, typically using a dry ice/acetone bath or a -80°C freezer.

  • Lyophilize the frozen sample under high vacuum until all the solvent (water and ACN) has sublimated.

  • The final product will be a dry, fluffy white powder of purified this compound salt.

Data Presentation

The following table summarizes typical parameters for the analytical and preparative HPLC purification of this compound.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mmC18, 21.2 x 250 mm
Particle Size 5 µm10 µm
Pore Size 100 Å or 300 Å100 Å or 300 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Detection UV at 215 nmUV at 220 nm
Injection Volume 10 - 50 µL1 - 5 mL
Scouting Gradient 5-65% B over 30 minN/A
Optimized Gradient 15-35% B over 20 min15-35% B over 40 min

Visualized Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

HPLC_Purification_Workflow start Crude this compound Peptide prep Sample Preparation (Dissolve & Filter) start->prep analytical Analytical HPLC (Method Development) prep->analytical preparative Preparative HPLC (Scale-up & Purification) prep->preparative analytical->preparative Develop Optimized Gradient analysis Fraction Analysis (Analytical HPLC for Purity Check) preparative->analysis Collect Fractions pool Pool High-Purity Fractions (>98%) analysis->pool Identify Pure Fractions lyo Lyophilization (Freeze-Drying) pool->lyo end Purified this compound Salt lyo->end

Caption: Workflow for HPLC Purification of this compound.

References

Troubleshooting & Optimization

ACTH (1-14) tfa solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with ACTH (1-14) TFA in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers?

A: Solubility challenges with this compound can arise from several factors. The trifluoroacetate (B77799) (TFA) counterion, a remnant from the peptide synthesis and purification process, can bind to positively charged amino acid residues in the peptide sequence.[1][2] This interaction can alter the peptide's structure, reduce its solubility in aqueous buffers, and promote aggregation.[1] The inherent amino acid sequence of ACTH (1-14) also plays a role in its solubility characteristics.

Q2: What is the role of the Trifluoroacetate (TFA) counterion and how does it affect my experiments?

A: Trifluoroacetic acid (TFA) is widely used in peptide synthesis and during HPLC purification.[1][2] As a result, synthetic peptides are often supplied as TFA salts. While necessary for production, residual TFA can have significant effects. It can bind to your peptide, potentially altering its mass, secondary structure, and reducing solubility.[1] Furthermore, TFA can be cytotoxic even at low concentrations and may interfere with biological assays by denaturing pH-sensitive proteins or competing with phosphate (B84403) groups in binding sites.[1] For sensitive applications like cell-based assays or in vivo studies, minimizing TFA levels is crucial.[1]

Q3: What is the recommended first-step approach to dissolving this compound?

A: The recommended initial solvent is high-purity, sterile water.[3][4][5] Based on its amino acid sequence (SYSMEHFRWGKPVG)[3], ACTH (1-14) has a net positive charge at neutral pH, making it a basic peptide. For basic peptides, dissolving in a slightly acidic solution can improve solubility.[4][5] Therefore, if issues arise with pure water, using a dilute acidic solution (e.g., 0.1% TFA or 10% acetic acid in water) is a logical next step.[4][5] Always begin by attempting to dissolve a small test amount of the peptide before using the entire sample.[4]

Q4: My peptide solution appears cloudy or has particulates. What does this mean and what should I do?

A: A cloudy or hazy appearance, or the presence of visible particulates, indicates that the peptide is not fully dissolved and may be aggregated.[4] An improperly solubilized peptide will lead to inaccurate concentration measurements and can compromise experimental results.[4] Do not use a cloudy solution. You should attempt further solubilization steps, such as brief sonication or gentle warming.[4] If these methods fail, you may need to try an alternative solvent system as outlined in the troubleshooting guide below.

Q5: How should I store my stock and working solutions of this compound?

A: Once dissolved, it is critical to store the peptide solution properly to prevent degradation from repeated freeze-thaw cycles. You should aliquot the stock solution into single-use volumes. For storage, the recommended temperatures are -80°C for up to 6 months or -20°C for up to 1 month.[3] Ensure the storage containers are sealed to keep them away from moisture.[3]

Troubleshooting Guide for Insolubility

If initial attempts to dissolve this compound in sterile water or a simple aqueous buffer are unsuccessful, follow this systematic troubleshooting workflow.

G cluster_workflow Troubleshooting Workflow start Start: Peptide is Insoluble in Initial Buffer sonicate 1. Briefly Sonicate (e.g., 3 cycles of 10-20 sec) start->sonicate assess1 Assess Clarity sonicate->assess1 warm 2. Gentle Warming (e.g., to 30-40°C) assess1->warm Cloudy success Success: Peptide Dissolved Aliquot and Store at -80°C assess1->success Clear assess2 Assess Clarity warm->assess2 acidify 3. Adjust pH (Add dilute Acetic Acid or TFA) assess2->acidify Cloudy assess2->success Clear assess3 Assess Clarity acidify->assess3 organic 4. Use Organic Solvent (e.g., minimal DMSO, then dilute) assess3->organic Cloudy assess3->success Clear assess4 Assess Clarity organic->assess4 assess4->success Clear fail Contact Technical Support assess4->fail Cloudy G cluster_protocol General Reconstitution Workflow start_node Start: Receive Lyophilized This compound step1 1. Equilibrate vial to Room Temperature start_node->step1 step2 2. Centrifuge vial briefly (e.g., 10,000 x g, 1-2 min) to pellet all powder step1->step2 step3 3. Add calculated volume of sterile, cold solvent (e.g., high-purity H₂O) step2->step3 step4 4. Mix gently (Vortex or pipette) step3->step4 decision Is the solution clear? step4->decision end_success Solution Ready Aliquot and store at -80°C decision->end_success Yes end_fail Proceed to Troubleshooting Guide decision->end_fail No

References

Technical Support Center: ACTH (1-14) TFA Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Adrenocorticotropic Hormone (1-14) Trifluoroacetate (B77799) (ACTH (1-14) TFA) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A: ACTH (1-14) is a peptide fragment of the full-length Adrenocorticotropic Hormone. The "TFA" indicates that it is supplied as a trifluoroacetate salt, which is common for synthetic peptides. Like many peptides, ACTH (1-14) is susceptible to degradation in aqueous solutions, which can affect its biological activity and lead to inconsistent experimental results.[1][2] The primary concerns are chemical and physical instability, including hydrolysis, oxidation, and aggregation.

Q2: What are the main pathways of degradation for ACTH (1-14) in solution?

A: The primary degradation pathways for peptides like ACTH (1-14) in solution include:

  • Hydrolysis: Cleavage of the peptide bonds, which is often catalyzed by acidic or basic conditions.[1]

  • Oxidation: The amino acid sequence of ACTH (1-14) (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly) contains Methionine (Met), which is highly susceptible to oxidation, forming methionine sulfoxide (B87167) and methionine sulfone.[3][4] Cysteine, Tryptophan, and Histidine are also prone to oxidation.[5]

  • Deamidation: While ACTH (1-14) does not contain Asparagine or Glutamine, which are most susceptible to deamidation, this is a common degradation pathway for many other peptides.

  • Aggregation: Peptides can self-associate and precipitate out of solution, a process influenced by factors like pH, temperature, and ionic strength.[1]

Q3: How should I store the lyophilized powder and stock solutions of this compound?

A: Proper storage is crucial for maintaining the integrity of your peptide.

  • Lyophilized Powder: Store the lyophilized powder in a desiccated environment at -20°C or -80°C.[3][6] Under these conditions, the powder is stable for extended periods (e.g., up to two years at -80°C and one year at -20°C).[7][8]

  • Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[9] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[7][9]

Storage ConditionLyophilized PowderIn Solution
-80°C 2 years[7][8]6 months[7][9]
-20°C 1 year[7][8]1 month[7][9]
Room Temperature Not RecommendedNot Recommended for long term

Q4: What is the best solvent for reconstituting this compound?

A: The recommended solvent is sterile, high-purity water.[7] For peptides that are difficult to dissolve, a small amount of a co-solvent like acetonitrile (B52724) or DMSO may be used initially, followed by dilution with water. However, always check the solubility information provided by the supplier.[7] Some suppliers indicate high solubility in water (e.g., 100 mg/mL), potentially requiring sonication.[6][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my experiments. Peptide degradation due to improper storage or handling.1. Prepare fresh stock solutions from lyophilized powder. 2. Ensure aliquots are single-use to avoid freeze-thaw cycles.[9] 3. Optimize the pH of your experimental buffer (see protocol below). 4. Consider adding a stabilizing excipient to your working solution.
Precipitate or cloudiness observed in the solution. Peptide aggregation or precipitation.1. Check the pH of the solution; peptides are often least soluble at their isoelectric point. Adjust the pH away from the pI. 2. Ensure the storage temperature is appropriate. 3. Consider using a different buffer system or adding solubilizing agents.
Inconsistent results between experimental replicates. Variable rates of peptide degradation.1. Use freshly prepared working solutions for each experiment. 2. Standardize the time between solution preparation and use. 3. Minimize the exposure of the solution to atmospheric oxygen, especially if oxidation is a concern.[3]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: A suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) at a pH determined to be optimal for stability (see Protocol 2).

Procedure:

  • Pre-cool: Before reconstitution, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation upon opening.

  • Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the peptide with sterile, nuclease-free water (or a pre-determined optimal buffer) to a desired concentration (e.g., 1 mM).

  • Mixing: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation. Sonication may be used if recommended by the supplier.[6][8]

  • Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use, low-protein binding microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experiments to avoid wasting the peptide.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7][9]

  • Usage: When needed, thaw a single aliquot on ice. Do not refreeze any unused portion of the thawed aliquot.

Protocol 2: Determining the Optimal pH for this compound Solution Stability

This experiment will help you identify the pH at which this compound is most stable.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)

  • Incubator or water bath set to the desired temperature (e.g., 4°C, room temperature, 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column or another suitable analytical method to assess peptide integrity.

Procedure:

  • Sample Preparation: Dilute the this compound stock solution into each of the different pH buffers to a final concentration suitable for your analytical method.

  • Initial Analysis (T=0): Immediately analyze an aliquot of each pH sample using HPLC to determine the initial peak area of the intact peptide. This will serve as your baseline.

  • Incubation: Incubate the remaining samples at the desired temperature(s).

  • Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each pH sample and analyze it by HPLC.

  • Data Analysis: For each time point and pH, calculate the percentage of the remaining intact this compound relative to the T=0 sample. Plot the percentage of intact peptide versus time for each pH. The pH that shows the slowest rate of degradation is the optimal pH for stability under those temperature conditions.

Visualizations

Degradation_Pathways ACTH_Solution ACTH (1-14) in Solution Hydrolysis Hydrolysis (Peptide Bond Cleavage) ACTH_Solution->Hydrolysis pH extremes Oxidation Oxidation (Methionine Residue) ACTH_Solution->Oxidation Oxygen exposure Aggregation Aggregation (Physical Instability) ACTH_Solution->Aggregation Temp, pH, Conc. Degraded_Products Degraded Products (Loss of Activity) Hydrolysis->Degraded_Products Oxidation->Degraded_Products Aggregation->Degraded_Products

Caption: Major degradation pathways for ACTH (1-14) in an aqueous solution.

Experimental_Workflow Start Start: Determine Optimal pH Prep_Stock Prepare ACTH (1-14) Stock in Multiple Buffers (pH 3-8) Start->Prep_Stock T0_Analysis T=0 Analysis (HPLC) Prep_Stock->T0_Analysis Incubate Incubate Samples (e.g., 4°C, 25°C, 37°C) Prep_Stock->Incubate Data_Analysis Calculate % Remaining Peptide T0_Analysis->Data_Analysis Time_Points Analyze at Time Points (e.g., 1, 4, 8, 24h) Incubate->Time_Points Time_Points->Data_Analysis Conclusion Identify Optimal pH for Stability Data_Analysis->Conclusion

Caption: Workflow for determining the optimal pH for ACTH (1-14) solution stability.

References

Technical Support Center: Impact of Trifluoroacetate (TFA) on Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with trifluoroacetate (B77799) (TFA) in cell-based assays. TFA is a common counterion remaining from peptide synthesis and purification, and its presence can lead to unexpected and misleading experimental results.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my peptide sample?

Trifluoroacetic acid (TFA) is a strong acid frequently used during solid-phase peptide synthesis (SPPS) to cleave the synthesized peptide from the resin support.[1][2] It is also used as a mobile phase additive in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification.[1][3] During the final lyophilization step, free TFA is removed, but residual TFA remains bound to positively charged amino acid residues as a counterion.[1][4] Consequently, purified peptides are often delivered as TFA salts, with TFA content potentially ranging from 10-45% of the peptide's total weight.[5]

Q2: How can TFA affect my cell-based assay results?

Residual TFA can significantly impact cell-based assays in several ways:

  • Direct Cytotoxicity: At certain concentrations, TFA is toxic to cells, capable of inhibiting cell proliferation or inducing cell death.[5] This can be easily mistaken for the biological effect of the peptide being studied.[3]

  • pH Alteration: As a strong acid, TFA can lower the pH of your cell culture medium, especially if the medium is not sufficiently buffered.[1][5] This pH shift can stress cells and alter experimental outcomes.

  • Altered Biological Activity: TFA counterions can affect the physico-chemical properties of peptides, potentially altering their secondary structure and, consequently, their biological activity and interaction with cellular targets.[1][6]

  • Assay Interference: TFA can interfere with certain analytical techniques and cause non-specific effects that interfere with assay readings.[5][6]

Q3: At what concentrations does TFA become toxic to cells?

The cytotoxic concentration of TFA is not absolute; it varies significantly depending on the cell line, assay duration, and specific experimental conditions.[5] However, effects have been observed across a wide range of concentrations. Some sensitive cell lines show inhibition at concentrations as low as 10 nM, while more robust effects are commonly seen in the micromolar to millimolar range.[1][3][5] It is crucial to determine the toxicity threshold for your specific experimental system.[5]

Q4: Should I be concerned about TFA in my in vivo studies?

Yes, caution is warranted. In an in vivo setting, TFA can trifluoroacetylate amino groups on proteins and phospholipids.[1] This modification can elicit antibody responses, potentially leading to unwanted immunological reactions.[1][7]

Q5: What are the alternatives to TFA salts for peptides?

If TFA is found to be problematic for your experiments, you can use peptides with more biocompatible counterions. The most common alternatives are acetate (B1210297) and hydrochloride (HCl), which are less likely to interfere in biological assays.[2][3][5] You can either request the peptide with a different counterion from your supplier or perform a counterion exchange procedure in your lab.[2][6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues potentially caused by TFA in your cell-based assays.

Problem 1: I am observing unexpected cytotoxicity or inhibition of cell proliferation.

  • Possible Cause: The TFA counterion in your peptide preparation may be exerting a toxic effect on the cells, independent of your peptide's activity.[5]

  • Solution:

    • Calculate TFA Concentration: Determine the molar concentration of TFA being added to your wells at each peptide concentration.

    • Run a TFA Control: This is the most critical troubleshooting step.[5] Prepare a TFA solution (e.g., using sodium trifluoroacetate or a neutralized TFA stock) and treat your cells with the same concentrations of TFA that are present in your peptide-treated wells, but without the peptide.

    • Analyze Results: Compare the viability of cells treated with the peptide to those treated with the TFA control. If the TFA-only wells show a similar level of cytotoxicity, then TFA interference is the likely cause.[5]

Logical Workflow: Troubleshooting Unexpected Cytotoxicity

A Unexpected Cytotoxicity or Inhibition Observed B Run a TFA-Only Control (at equivalent concentrations) A->B C Does TFA control show similar cytotoxicity? B->C D Conclusion: TFA is the likely cause of the observed effect. C->D  Yes E Conclusion: Effect is likely due to the peptide. C->E  No F Action: Perform counterion exchange (e.g., to HCl or Acetate) or order a TFA-free peptide. D->F

Caption: A flowchart for diagnosing TFA-induced cytotoxicity.

Problem 2: My experimental results are inconsistent or not reproducible.

  • Possible Cause 1: Different batches of your synthetic peptide may contain variable amounts of residual TFA, leading to inconsistent biological effects.

  • Possible Cause 2: The acidic nature of TFA is altering the pH of your cell culture medium inconsistently upon the addition of your peptide stock solution.[5]

  • Solution:

    • Check Media pH: After adding your peptide stock to the cell culture medium, use a calibrated pH meter to ensure the final pH remains within the optimal physiological range (typically 7.2-7.4).[5]

    • Standardize Stock Preparation: Ensure your peptide is fully dissolved. If necessary, adjust the pH of the concentrated stock solution before adding it to the culture medium.

    • Quantify TFA Content: If you suspect batch-to-batch variability, consider methods to quantify the TFA content.

    • Perform Counterion Exchange: For maximum consistency and to eliminate TFA as a variable, switch to a more biocompatible counterion like acetate or hydrochloride.[5]

Quantitative Data Summary

The cytotoxic effects of TFA are highly dependent on the cell line and experimental conditions. The following table summarizes reported observations to provide a general reference.

Cell Line/SystemObserved EffectEffective TFA ConcentrationReference(s)
Fetal Rat OsteoblastsReduced cell number and thymidine (B127349) incorporationAs low as 10-100 nM (10⁻⁸ to 10⁻⁷ M)[1][3]
Articular ChondrocytesReduced cell proliferation10-100 nM[3]
HUVEC (Human Umbilical Vein)Inhibition of cell proliferation~0.1 mM[5]
Various (e.g., HeLa, HEK293)General cytotoxic effects commonly observed>100 µM[5]
PC-12Dose-dependent induction of significant cell death1-5 mM[5]
JurkatSignificant toxicity observed~5 mM[5]
C6 Murine Glioma CellsStimulation of cell growth and protein synthesis0.5-7.0 mM[1][8]

Note: The reported values are for guidance only. Researchers should always determine the specific tolerance of their cell line to TFA.

Experimental Protocols

Protocol 1: Determining TFA Cytotoxicity Using a Control Experiment

This protocol outlines how to test for the direct effect of the TFA counterion on cell viability or proliferation.

Materials:

  • Your specific cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sodium trifluoroacetate (Na-TFA) or Trifluoroacetic acid (TFA)

  • Sterile PBS or water

  • Cell viability/proliferation reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density for your assay and allow them to adhere overnight.

  • Preparation of TFA Controls:

    • Prepare a high-concentration stock solution (e.g., 100 mM) of Na-TFA in sterile water or PBS. If using TFA acid, neutralize it to physiological pH with NaOH before making the final dilutions in medium.

    • Create a series of serial dilutions from this stock in your complete cell culture medium. These dilutions should match the final TFA concentrations that correspond to the dilutions of your peptide treatment.

    • Example: If your highest peptide concentration is 50 µM and it introduces 50 µM of TFA into the well, you should prepare a 50 µM TFA-only control, along with dilutions matching your peptide's dose-response curve.

  • Cell Treatment:

    • In parallel wells, treat cells with:

      • Your peptide-TFA salt at various concentrations.

      • The TFA-only controls at the corresponding concentrations.

      • A vehicle-only control (the solvent used to dissolve the peptide).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Measurement: Add your chosen cell viability or proliferation reagent and measure the output according to the manufacturer's protocol.

  • Data Analysis: Compare the results from the peptide-treated wells to the TFA-only wells. If there is a similar dose-dependent decrease in viability, TFA is likely contributing to the observed effect.

Protocol 2: Counterion Exchange from TFA to HCl Salt

This protocol describes a common method to replace TFA counterions with chloride ions through repeated lyophilization with hydrochloric acid (HCl).[4][6][9]

Materials:

  • Lyophilized peptide-TFA salt

  • High-purity water (e.g., Milli-Q)

  • 100 mM Hydrochloric acid (HCl) solution, sterile

  • Lyophilizer (freeze-dryer)

  • Appropriate vials (e.g., glass or polypropylene)

Procedure:

  • Dissolution: Dissolve the peptide in high-purity water at a concentration of approximately 1 mg/mL.[4]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[4][6] Let the solution stand at room temperature for at least one minute.[4][9]

  • Freezing: Rapidly freeze the solution. For best results, use a dry ice/acetone bath or liquid nitrogen.[4][9]

  • Lyophilization: Lyophilize the frozen sample overnight, or until all liquid has been removed. This step removes water, volatile HCl, and the displaced trifluoroacetic acid.[4]

  • Repetition: To ensure complete removal of TFA, repeat steps 1-4 at least two more times.[4][6] Re-dissolve the lyophilized powder in a fresh 2-10 mM HCl solution for each cycle.

  • Final Product: After the final lyophilization, the peptide will be in its hydrochloride salt form. Reconstitute it in the appropriate buffer for your experiments. It is advisable to confirm the peptide's purity and integrity via HPLC and mass spectrometry after the exchange process.[6]

Workflow: TFA to HCl Counterion Exchange

cluster_0 Cycle 1 cluster_1 Repeat ≥2 Times A Dissolve Peptide-TFA in Water (1 mg/mL) B Add 100 mM HCl to a final conc. of 2-10 mM A->B C Incubate at RT for >1 minute B->C D Rapidly Freeze (e.g., Liquid Nitrogen) C->D E Lyophilize Overnight D->E F Re-dissolve powder in fresh 2-10 mM HCl solution E->F G Rapidly Freeze F->G H Lyophilize Overnight G->H I Final Product: Peptide-HCl Salt H->I

Caption: The iterative process for exchanging TFA with HCl.

Potential Mechanism of TFA Interference

While direct cytotoxicity is a primary concern, TFA can also interfere with signaling pathways. As a small, charged molecule, it could non-specifically interact with proteins, such as receptors or enzymes, potentially altering their conformation and function. For instance, TFA has been found to act as an allosteric regulator of the glycine (B1666218) receptor (GlyR).[1] The diagram below illustrates a hypothetical mechanism where TFA binding to a receptor could alter its affinity for its natural ligand or change the downstream signal transduction.

Diagram: Hypothetical TFA Interference with a Signaling Pathway

cluster_0 Cell Membrane receptor Receptor downstream Downstream Signaling Cascade receptor->downstream Activates ligand Peptide Ligand ligand->receptor Binds tfa TFA Ion tfa->receptor Allosteric Interference response Cellular Response (e.g., Proliferation, Gene Expression) downstream->response

Caption: Model of TFA allosterically modulating receptor activity.

References

Technical Support Center: Optimizing Experimental Concentration of ACTH (1-14) TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (1-14) TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations and troubleshooting common issues encountered when working with this peptide fragment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Adrenocorticotropic hormone (ACTH) (1-14) TFA is a synthetic fragment of the full-length ACTH peptide. Its primary role is to regulate the production of cortisol and androgens.[1][2] this compound exerts its effects by binding to and activating the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR).[3] This activation primarily stimulates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Q2: How should I dissolve and store this compound?

For optimal results, it is crucial to follow proper dissolution and storage procedures.

  • Solubility: this compound is soluble in water. Vendor information suggests a solubility of up to 100 mg/mL with the aid of ultrasonication.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or a suitable buffer and then dilute it to the final working concentration in your cell culture medium.

  • Storage: The lyophilized powder should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to prepare fresh working solutions for each experiment.[1]

Q3: What cell lines are suitable for studying the effects of this compound?

The primary target of ACTH is the MC2R. Therefore, cell lines endogenously expressing this receptor are ideal. The human adrenocortical carcinoma cell line, NCI-H295R , is a commonly used model as it expresses MC2R and produces steroid hormones in response to ACTH stimulation.[4][5][6] However, it's important to note that the responsiveness of H295R cells to ACTH can be modest due to low expression levels of the MC2R accessory protein (MRAP), which is crucial for receptor trafficking to the cell surface.[5] Genetically modified H295R cells with increased MRAP expression show enhanced ACTH responsiveness.[5]

Q4: What are the potential effects of the Trifluoroacetate (B77799) (TFA) salt on my experiments?

ACTH (1-14) is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the peptide synthesis and purification process. It is important to be aware that TFA can have direct effects on cells in culture.

  • Cytotoxicity: At concentrations as low as 0.1 mM, TFA can inhibit cell proliferation and may even induce cell death in sensitive cell lines.[7]

  • Assay Interference: TFA, being a strong acid, can lower the pH of the cell culture medium if not adequately buffered, potentially affecting experimental outcomes.[7]

  • Control Experiments: To mitigate these effects, it is crucial to run a "TFA control" by exposing cells to the same concentration of TFA as is present in the peptide-treated wells, but without the peptide itself.[7] If significant effects are observed, consider using a peptide with a different counter-ion (e.g., acetate (B1210297) or HCl).[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low biological response (e.g., no increase in cAMP or steroid production) 1. Peptide Inactivity: Improper storage or handling may have led to peptide degradation.- Ensure the peptide has been stored correctly at -20°C or -80°C in a desiccated environment.- Prepare fresh stock solutions and use them immediately.- Validate the bioactivity of a new batch of peptide using a positive control cell line or a well-established assay.
2. Suboptimal Peptide Concentration: The concentration used may be too low to elicit a response.- Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.- Start with a broad range of concentrations (e.g., 1 pM to 1 µM).
3. Low Receptor Expression: The cell line may not express sufficient levels of the MC2R.- Confirm MC2R expression in your cell line using RT-PCR or Western blotting.- Consider using a cell line known to be responsive to ACTH, such as H295R, or a cell line engineered to overexpress MC2R and its accessory protein, MRAP.[5]
4. TFA Interference: The TFA counter-ion may be causing cytotoxicity or other off-target effects.- Run a TFA control experiment to assess the effect of the counter-ion alone.[7]- If TFA is problematic, consider obtaining the peptide with a different counter-ion (e.g., acetate or HCl).[7]
Poor Peptide Solubility 1. Incorrect Solvent: The peptide may not be fully dissolved in the chosen solvent.- While this compound is generally soluble in water, for highly concentrated stocks, sonication may be required.[1]- For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO or DMF and then diluting with aqueous buffer may be necessary. However, always check the tolerance of your cell line to the organic solvent.[8]
2. Aggregation: The peptide may be forming aggregates, reducing its effective concentration.- Prepare fresh solutions before each experiment.- Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1]
High Background Signal in Assays 1. Contamination of Peptide: The peptide stock may be contaminated.- Use sterile techniques when preparing solutions.- Filter-sterilize the stock solution through a 0.22 µm filter before adding to cell culture.[1]
2. Non-specific Effects: The observed effect may not be mediated by the MC2R.- Use a specific MC2R antagonist to confirm that the observed response is receptor-mediated.- Test the peptide on a cell line that does not express MC2R as a negative control.
Inconsistent Results Between Experiments 1. Variability in Peptide Aliquots: Inconsistent concentrations between aliquots.- Ensure thorough mixing of the stock solution before aliquoting.
2. Cell Passage Number: The responsiveness of cells can change with increasing passage number.- Use cells within a consistent and low passage number range for all experiments.
3. Variability in Experimental Conditions: Minor differences in incubation times, cell densities, or reagent concentrations.- Standardize all experimental protocols and maintain consistency across all experiments.

Experimental Protocols

Recommended Starting Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental conditions. The following table provides recommended starting concentration ranges for common in vitro assays. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Assay Type Cell Line Recommended Starting Concentration Range Key Considerations
cAMP Production Assay H295R or other MC2R-expressing cells10 pM - 1 µMA short stimulation time (e.g., 15-30 minutes) is typically sufficient.
Steroidogenesis Assay (e.g., Cortisol, Aldosterone) H295R100 pM - 10 µMLonger incubation times (e.g., 24-48 hours) are generally required. The response may be biphasic.[9]
Cell Proliferation/Viability Assay MC2R-expressing cancer cell lines (e.g., LNCaP, PC3)1 nM - 10 µMThe effect on proliferation can be modest and may require longer incubation periods (e.g., 48-72 hours).
Protocol: cAMP Production Assay

This protocol provides a general guideline for measuring cAMP production in response to this compound stimulation.

  • Cell Seeding: Seed MC2R-expressing cells (e.g., H295R) in a 96-well plate at an appropriate density to reach 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Serum Starvation (Optional): The day before the experiment, replace the growth medium with a serum-free or low-serum medium. This can help to reduce basal signaling.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in sterile water.

    • Prepare a range of dilutions of this compound in assay buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.

  • Stimulation:

    • Wash the cells once with assay buffer.

    • Add the this compound dilutions to the respective wells.

    • Include a vehicle control (assay buffer with IBMX but no peptide).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit.

    • Measure intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., ELISA, HTRF) or a reporter gene assay.

Protocol: Steroidogenesis Assay (Cortisol Measurement)

This protocol outlines a general procedure for measuring cortisol production in H295R cells.

  • Cell Seeding: Seed H295R cells in a 24-well or 48-well plate and allow them to adhere and grow for 24-48 hours.

  • Medium Change: Replace the growth medium with fresh medium containing the desired concentrations of this compound.

  • Stimulation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Cortisol Measurement: Measure the concentration of cortisol in the supernatant using a commercially available ELISA kit or by LC-MS/MS.

  • Data Normalization (Optional): To account for variations in cell number, you can perform a cell viability assay (e.g., MTT, CellTiter-Glo) on the remaining cells in the plate and normalize the cortisol concentration to the cell viability data.

Visualizations

ACTH_Signaling_Pathway ACTH (1-14) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACTH This compound MC2R MC2R ACTH->MC2R Binds G_Protein G Protein (Gs) MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis (e.g., Cortisol Production) CREB->Steroidogenesis Promotes Gene Transcription

Caption: Simplified signaling pathway of this compound via the MC2R, leading to steroidogenesis.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute This compound Prepare_Dilutions Prepare Serial Dilutions Reconstitute->Prepare_Dilutions Prepare_Cells Prepare Target Cells (e.g., H295R) Stimulate Stimulate Cells Prepare_Cells->Stimulate Prepare_Dilutions->Stimulate Incubate Incubate (Time & Temp Dependent) Stimulate->Incubate Collect_Samples Collect Supernatant or Cell Lysate Incubate->Collect_Samples Perform_Assay Perform Assay (e.g., ELISA, cAMP) Collect_Samples->Perform_Assay Analyze_Data Analyze Data & Determine EC50 Perform_Assay->Analyze_Data

Caption: A generalized workflow for in vitro experiments using this compound.

Troubleshooting_Logic Troubleshooting Logic for No Biological Response Start No Biological Response Observed Check_Peptide Check Peptide Integrity (Storage, Fresh Prep) Start->Check_Peptide Check_Concentration Perform Dose-Response Experiment Check_Peptide->Check_Concentration If peptide is OK Solution_Peptide Use New Peptide Batch Check_Peptide->Solution_Peptide If peptide is suspect Check_Cells Verify MC2R Expression and Cell Health Check_Concentration->Check_Cells If still no response Solution_Concentration Optimize Concentration Check_Concentration->Solution_Concentration If response is seen Check_TFA Run TFA Control Check_Cells->Check_TFA If cells are OK Solution_Cells Use Different Cell Line or Passage Check_Cells->Solution_Cells If cells are the issue Solution_TFA Use Different Counter-ion Check_TFA->Solution_TFA If TFA is cytotoxic

References

troubleshooting low bioactivity of ACTH (1-14) tfa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACTH (1-14) TFA.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound, helping you identify and resolve potential problems affecting its bioactivity.

Q1: Why am I observing lower than expected or no bioactivity with my this compound peptide?

Several factors can contribute to the low bioactivity of this compound. Consider the following potential causes and troubleshooting steps:

  • Peptide Handling and Storage: Improper storage and handling can lead to peptide degradation.[1][2][3][4]

    • Storage: Lyophilized peptide should be stored at -20°C for short-term and -80°C for long-term storage, protected from moisture.[1][5] Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

    • Reconstitution: Use sterile, high-purity water or an appropriate buffer for reconstitution.[1] Hydrophobic peptides may require specific solvents or sonication to fully dissolve.[1][3] Ensure the peptide is completely dissolved before use.

  • Experimental Protocol: The bioassay design and execution are critical for observing bioactivity.

    • Cell Line/Model System: Ensure the cell line or animal model used expresses the appropriate melanocortin receptors (MCRs). While ACTH (1-14) can interact with several MCRs, its primary target for steroidogenesis is the MC2R.[5][6][7] The presence of the MC2R accessory protein (MRAP) is essential for ACTH to activate the MC2R.[8]

    • Peptide Concentration: The concentration of ACTH (1-14) used may be insufficient. ACTH (1-14) has a significantly lower binding affinity and potency compared to full-length ACTH (1-39) or ACTH (1-24).[5][9] Higher concentrations may be required to elicit a response.

    • Incubation Time: The duration of the experiment may not be optimal for observing the desired effect.

  • Peptide Quality and Purity:

    • Purity: The purity of the peptide can impact its bioactivity. Impurities from the synthesis process can interfere with the assay.

    • Counterion (TFA): Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a counterion.[2][10] High concentrations of TFA can be cytotoxic and inhibit cell proliferation, potentially masking the true bioactivity of the peptide.[10] Consider using TFA-free grade peptide if cellular assays show toxicity.

Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?

Peptide insolubility can lead to inaccurate concentrations and reduced bioactivity.

  • Solubility Issues: ACTH (1-14) is generally soluble in water.[5][7] However, improper reconstitution or storage can lead to precipitation.

    • Reconstitution Technique: Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be necessary.[1]

    • pH of the Solution: The pH of the buffer used for reconstitution can affect peptide solubility.

    • Filtration: If precipitates persist, you can try to clarify the solution by filtering it through a 0.22 µm filter, but be aware that this may remove aggregated, and potentially active, peptide.[1] It is best to address the root cause of the precipitation.

Q3: I am seeing inconsistent results between different batches of this compound.

Batch-to-batch variability can arise from several factors.

  • Peptide Quantification: Inaccurate determination of peptide concentration is a common source of variability.[2][11][12]

    • Net Peptide Content: The actual peptide content in a lyophilized powder can vary. It is crucial to use the net peptide content provided by the manufacturer for accurate concentration calculations.

    • Hygroscopic Nature: Peptides can absorb water from the atmosphere, which can affect weighing accuracy.[11][13] Handle the lyophilized powder in a low-humidity environment.

  • Purity and Contaminants: Variations in purity levels or the presence of different contaminants between batches can lead to inconsistent bioactivity.[2][10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ACTH (1-14)?

ACTH (1-14) is a fragment of the full-length adrenocorticotropic hormone (ACTH).[1] Its biological activity is primarily mediated through binding to melanocortin receptors (MCRs).[6] The N-terminal region of ACTH, which includes the (1-14) sequence, is essential for receptor binding.[5]

  • Steroidogenesis: In the adrenal cortex, ACTH (1-14) can bind to the melanocortin-2 receptor (MC2R) to stimulate the production of cortisol and androgens.[5][7][8][14] This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[8][14]

  • Other Activities: ACTH (1-14) has also been shown to have immunomodulatory and anti-inflammatory effects, potentially through interaction with other MCRs like MC1R.[5][6]

Q2: How does the bioactivity of ACTH (1-14) compare to longer ACTH fragments?

The bioactivity of ACTH (1-14) is significantly lower than that of longer ACTH fragments such as ACTH (1-24) or the full-length ACTH (1-39). The residues beyond position 14, particularly the basic amino acids in the 15-18 region (Lys-Lys-Arg-Arg), are crucial for enhancing receptor affinity and potency at the MC2R.[5][9] Truncating ACTH beyond position 14 has been shown to reduce steroidogenic activity dramatically.[5]

Peptide FragmentReceptor Binding Affinity (MC2R)Steroidogenic Potency
ACTH (1-39) HighHigh
ACTH (1-24) HighHigh
ACTH (1-18) ModerateModerate
ACTH (1-14) Low[5]Low[5]

Q3: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and bioactivity of the peptide.

FormStorage TemperatureDurationSpecial Instructions
Lyophilized Powder -20°C1 year[1][3]Sealed, away from moisture.[1]
-80°C2 years[1][3]Sealed, away from moisture.[1]
Reconstituted Solution -20°C1 month[1][3]Aliquot to avoid freeze-thaw cycles.[1]
-80°C6 months[1][3]Aliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: In Vitro Bioassay for Steroidogenesis (Cortisol Production)

This protocol outlines a general method for assessing the steroidogenic activity of this compound using an appropriate adrenal cell line (e.g., Y-1 mouse adrenal tumor cells).

  • Cell Culture: Culture Y-1 cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Peptide Preparation: Reconstitute lyophilized this compound in sterile water or a suitable buffer to create a stock solution. Prepare serial dilutions of the peptide in serum-free cell culture medium to achieve the desired final concentrations. Include a positive control (e.g., ACTH (1-24) or forskolin) and a negative control (vehicle).

  • Cell Treatment: Once the cells are confluent, wash them with serum-free medium and then add the prepared peptide dilutions.

  • Incubation: Incubate the cells for a predetermined time (e.g., 2-24 hours) at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Cortisol Measurement: Measure the concentration of cortisol in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cortisol concentration against the peptide concentration to generate a dose-response curve.

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH_1_14 ACTH (1-14) MC2R MC2R ACTH_1_14->MC2R Binds G_protein Gs Protein MC2R->G_protein Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates StAR StAR Protein PKA->StAR Phosphorylates & Activates Cholesterol Cholesterol Mitochondrion Mitochondrion Cholesterol->Mitochondrion Cortisol Cortisol Mitochondrion->Cortisol Steroidogenesis StAR->Mitochondrion Transports Cholesterol to

Caption: ACTH (1-14) signaling pathway for steroidogenesis.

Experimental_Workflow start Start reconstitute Reconstitute this compound start->reconstitute prepare_dilutions Prepare Serial Dilutions reconstitute->prepare_dilutions treat_cells Treat Cells with Peptide prepare_dilutions->treat_cells seed_cells Seed Adrenal Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cortisol Measure Cortisol (ELISA) collect_supernatant->measure_cortisol analyze_data Analyze Data & Generate Dose-Response Curve measure_cortisol->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro bioassay.

References

long-term stability of lyophilized ACTH (1-14) tfa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability and handling of lyophilized ACTH (1-14) TFA.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound for long-term stability?

A1: For optimal long-term stability, lyophilized this compound should be stored in a desiccated environment at -20°C or -80°C, protected from light. Under these conditions, the peptide is expected to be stable for several years. To prevent degradation from moisture, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.

Q2: What is the expected shelf-life of lyophilized this compound?

A2: While specific long-term quantitative stability data for this compound is not extensively published, general data for lyophilized peptides suggest high stability. For critical applications, it is recommended to perform in-house stability assessments.

Table 1: General Long-Term Storage Recommendations for Lyophilized Peptides

Storage TemperatureExpected StabilityKey Considerations
-80°CSeveral yearsRecommended for longest-term storage.
-20°CSeveral yearsSuitable for long-term storage.
4°CWeeks to monthsNot recommended for long-term storage.
Room TemperatureDays to weeksAvoid for storage; suitable for short-term handling.[1]

Q3: What are the primary degradation pathways for this compound?

A3: The amino acid sequence of ACTH (1-14) is Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly. The primary degradation pathways are:

  • Oxidation: The methionine (Met) and tryptophan (Trp) residues are susceptible to oxidation, which can be accelerated by exposure to air and certain storage conditions. This results in the formation of methionine sulfoxide (B87167) (+16 Da mass shift) or other oxidation products.

  • Hydrolysis: Peptide bonds can undergo hydrolysis over time, especially if the lyophilized powder is exposed to moisture.

  • Pyroglutamate Formation: While less common for peptides with an N-terminal serine, the glutamic acid (Glu) residue could potentially cyclize, though this is more prevalent with N-terminal glutamine.

Q4: How should I reconstitute lyophilized this compound?

A4: Proper reconstitution is critical for maintaining the peptide's integrity and biological activity. A general procedure is outlined in the Experimental Protocols section. The choice of solvent depends on the experimental requirements. For many applications, sterile, purified water or a buffer such as phosphate-buffered saline (PBS) at a neutral pH is suitable. For peptides with solubility challenges, the addition of a small amount of an organic solvent like acetonitrile (B52724) or DMSO may be necessary.

Q5: How stable is this compound once it is in solution?

A5: The stability of peptides in solution is significantly lower than in their lyophilized form. For reconstituted this compound, it is recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.

Troubleshooting Guides

Issue 1: The lyophilized this compound powder is difficult to dissolve.

  • Possible Cause: The peptide may have poor solubility in the chosen solvent due to its amino acid composition.

  • Troubleshooting Steps:

    • Sonication: Use a bath sonicator in short bursts to aid dissolution.

    • Gentle Warming: Briefly warm the solution to no more than 40°C.

    • Change Solvent: If dissolving in water or buffer is unsuccessful, try adding a small amount of an organic solvent like acetonitrile or DMSO (ensure compatibility with your assay). First, dissolve the peptide in a small volume of the organic solvent, then slowly add the aqueous buffer to the desired concentration.

    • pH Adjustment: The solubility of peptides can be pH-dependent. Adjusting the pH of the buffer may improve solubility. For ACTH (1-14), which has a net positive charge at neutral pH due to Lys and Arg residues, solubility is generally good in acidic conditions.

Issue 2: Loss of biological activity in my experiments.

  • Possible Cause 1: Improper storage of the lyophilized or reconstituted peptide.

  • Troubleshooting Steps:

    • Ensure the lyophilized peptide has been stored at -20°C or -80°C and protected from light and moisture.

    • Avoid repeated freeze-thaw cycles of the reconstituted peptide solution. Prepare single-use aliquots.

    • Use a fresh vial of lyophilized peptide to prepare a new stock solution.

  • Possible Cause 2: Degradation of the peptide.

  • Troubleshooting Steps:

    • Analyze the purity of your peptide stock solution using HPLC (see Experimental Protocol 2). The presence of multiple peaks may indicate degradation.

    • Confirm the molecular weight of the peptide using mass spectrometry (see Experimental Protocol 3) to check for modifications such as oxidation.

Issue 3: Unexpected peaks in the HPLC chromatogram.

  • Possible Cause: Peptide degradation or impurities from synthesis.

  • Troubleshooting Steps:

    • Analyze a freshly prepared solution from a new vial of lyophilized peptide.

    • If the unexpected peaks persist, they may be synthesis-related impurities.

    • If the peaks appear or increase in size over time, this indicates degradation. Collect the fractions corresponding to the unexpected peaks and analyze them by mass spectrometry to identify the degradation products.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation of moisture inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Using a sterile syringe or pipette, add the desired volume of sterile, purified water or an appropriate buffer (e.g., PBS, pH 7.4). The choice of solvent and final concentration should be guided by the requirements of your experiment.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. If necessary, use sonication in a water bath for short intervals.

  • Verification: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage of Solution: For immediate use, keep the solution on ice. For longer-term storage, aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound using reverse-phase HPLC. Optimization may be required.

  • Instrumentation: An HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Procedure:

    • Prepare a sample of reconstituted this compound at a concentration of approximately 1 mg/mL in Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject 10-20 µL of the sample.

    • Run a linear gradient elution as described in Table 2.

    • Monitor the elution profile at 214 nm or 280 nm.

    • Calculate purity by integrating the peak areas. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Table 2: Example HPLC Gradient for this compound Analysis

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
09551.0
2535651.0
305951.0
355951.0
369551.0
409551.0

Protocol 3: Characterization of Degradation Products by Mass Spectrometry (MS)

This protocol outlines a general approach for identifying this compound and its degradation products using LC-MS/MS.

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the HPLC conditions described in Protocol 2, or a compatible micro-flow or nano-flow LC system for higher sensitivity.

  • MS Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 300-2000.

    • Data Acquisition: Perform a full MS scan followed by data-dependent MS/MS fragmentation of the most abundant precursor ions.

  • Procedure:

    • Inject the sample onto the LC-MS/MS system.

    • Acquire the full MS spectrum to identify the m/z of the intact peptide and any potential degradation products. The theoretical monoisotopic mass of ACTH (1-14) is approximately 1679.8 Da. The TFA salt will add to the overall mass.

    • Analyze the MS/MS fragmentation spectra to confirm the peptide sequence and identify the site of any modifications.

Table 3: Common Degradation Products of ACTH (1-14) and their Mass Shifts

Degradation ProductMass Shift (Da)Description
Methionine Oxidation+16Addition of one oxygen atom to the methionine residue.
Tryptophan Oxidation+16 or +32Addition of one or two oxygen atoms to the tryptophan residue.
Hydrolysis+18Cleavage of a peptide bond with the addition of a water molecule.

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-14) MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates Response Downstream Cellular Response (e.g., Steroidogenesis) PKA_active->Response Phosphorylates Substrates

Caption: ACTH (1-14) signaling pathway in target cells.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Lyophilized this compound reconstitute Reconstitute in appropriate solvent start->reconstitute hplc HPLC Purity Analysis reconstitute->hplc lcms LC-MS/MS Characterization reconstitute->lcms purity Purity Assessment hplc->purity degradation Degradation Product Identification lcms->degradation

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: ACTH (1-14) TFA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for issues encountered with the Adrenocorticotropic Hormone (1-14) Trifluoroacetate (TFA) peptide. The following question-and-answer format directly addresses common challenges, particularly those related to aggregation and solubility, to facilitate a smooth experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My ACTH (1-14) TFA peptide solution appears cloudy or has visible particulates. Is this aggregation?

A1: While it may appear as aggregation, it is more likely an issue of poor solubility or precipitation. ACTH itself is a highly soluble peptide hormone and is generally considered incapable of self-aggregation or amyloid formation under typical experimental conditions. The observed issues are often related to the handling of the peptide, the solvent used, and the presence of the trifluoroacetic acid (TFA) counterion.

Q2: What is TFA and how does it affect my peptide?

A2: Trifluoroacetic acid (TFA) is a common counterion that remains from the solid-phase peptide synthesis and purification process.[1] It binds to the positively charged amino acid residues in the peptide.[1] While necessary for synthesis and purification, residual TFA can:

  • Affect Solubility: The presence of TFA can alter the peptide's solubility characteristics.[1]

  • Influence Biological Assays: TFA can be toxic to cells in culture and may interfere with biological assays, sometimes inhibiting cell growth at concentrations as low as 10 nM.

  • Alter pH: Residual TFA can lower the pH of your peptide solution, which can in turn affect solubility and the stability of your experiment.

Q3: What is the recommended solvent for reconstituting this compound?

A3: For initial reconstitution, sterile, distilled water is the recommended solvent. One supplier suggests a solubility of up to 100 mg/mL in water with the aid of sonication. Another indicates solubility in PBS at 25 mg/mL, also requiring sonication.[2] For peptides that are difficult to dissolve in aqueous solutions, starting with a small amount of an organic solvent like DMSO, and then slowly diluting with your aqueous buffer is a common strategy.[3]

Q4: My peptide won't dissolve even with sonication. What should I do?

A4: If you are still facing solubility issues, consider the following troubleshooting workflow:

G Troubleshooting Peptide Solubility Workflow start Start: Peptide Insoluble check_charge Determine Peptide's Net Charge (ACTH (1-14) is basic) start->check_charge use_organic_solvent Dissolve in a minimal amount of organic solvent (e.g., DMSO) start->use_organic_solvent Alternative Path use_acidic_buffer Use a dilute acidic solution (e.g., 10% acetic acid) check_charge->use_acidic_buffer sonicate Apply gentle sonication use_acidic_buffer->sonicate slow_dilution Slowly add the organic solution to a stirred aqueous buffer use_organic_solvent->slow_dilution slow_dilution->sonicate check_solution Check for clarity sonicate->check_solution success Success: Peptide Dissolved check_solution->success Clear fail Still Insoluble: Consider TFA removal or peptide redesign check_solution->fail Cloudy/Precipitate ACTH_Signaling ACTH Signaling Pathway ACTH ACTH MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds to G_Protein Gs Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Stimulation of Steroidogenic Enzymes (e.g., P450scc) CREB->Steroidogenesis Increases Transcription Cortisol Cortisol Production Steroidogenesis->Cortisol

References

Technical Support Center: A Guide to Removing Trifluoroacetic Acid from Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center offers comprehensive guidance on the critical process of removing trifluoroacetic acid (TFA) from synthetic peptides. TFA is a common artifact from solid-phase peptide synthesis (SPPS) and purification that can significantly impact experimental outcomes. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of trifluoroacetic acid (TFA) from my synthetic peptide crucial?

Residual TFA from the synthesis and purification of peptides can lead to several adverse effects in downstream applications:

  • Cellular Toxicity: TFA can exhibit toxicity to cells in culture, even at nanomolar concentrations, potentially skewing results of cell-based assays by altering cell proliferation and viability.[1][2][3]

  • Alteration of Peptide Structure and Function: As a counter-ion, TFA can associate with positively charged amino acid residues in the peptide, which may alter its secondary structure and, as a result, its biological activity.[4][5]

  • Assay Interference: TFA can interfere with various analytical methods. For example, its strong absorbance band around 1673 cm-1 can overlap with the amide I band of peptides in Fourier-transform infrared (FTIR) spectroscopy, complicating the analysis of the peptide's secondary structure.[6][7]

Q2: What are the established methods for removing TFA from synthetic peptides?

Several well-established methods are employed for the removal of TFA:

  • TFA/HCl Exchange via Lyophilization: This is a widely adopted technique that involves dissolving the peptide in a dilute solution of a stronger acid, most commonly hydrochloric acid (HCl), and then freeze-drying (lyophilizing) the sample. The stronger acid displaces the weaker TFA, which is subsequently removed as a volatile acid during lyophilization. To achieve thorough removal, this process is typically repeated multiple times.[8][9]

  • TFA/Acetate (B1210297) Exchange using Ion-Exchange Chromatography (IEX): This chromatographic method utilizes a strong anion exchange resin. The peptide solution is loaded onto the column, which is then washed to eliminate the TFA counter-ions. The purified peptide is subsequently eluted with a solution containing a more biologically compatible counter-ion, such as acetate.[9]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): TFA can also be removed by performing an anion exchange on an RP-HPLC system. In this approach, the peptide is loaded onto the column and washed with a buffer containing a volatile and biocompatible acid, like acetic acid, prior to elution.[10]

Q3: How do I select the most appropriate TFA removal method for my specific peptide?

The optimal method for TFA removal depends on a variety of factors:

  • Peptide Characteristics: For peptides that are hydrophilic in nature, ion-exchange chromatography can be a particularly effective method.[1]

  • Intended Application: For highly sensitive applications, such as cell-based assays or in vivo studies, it is advisable to use a more stringent method like multiple cycles of TFA/HCl exchange or ion-exchange chromatography to ensure the lowest possible levels of residual TFA.[4]

  • Equipment Availability: The TFA/HCl exchange method is relatively straightforward if a lyophilizer is accessible. In contrast, ion-exchange and HPLC-based methods necessitate more specialized instrumentation.

Q4: How can I accurately measure the amount of residual TFA in my peptide sample?

Several analytical techniques are available for the precise quantification of residual TFA:

  • 19F Nuclear Magnetic Resonance (19F-NMR): This is a highly sensitive and specific technique for the quantification of fluorine-containing compounds like TFA.[5][6]

  • Ion Chromatography (IC): IC is a powerful method for the separation and quantification of various ions, including trifluoroacetate (B77799).[1]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is another effective method that can be used for the quantification of TFA.[8]

Q5: What are the financial considerations associated with TFA removal?

Peptides that are supplied in a salt form other than TFA, such as acetate or hydrochloride, are generally 20-30% more expensive. This price difference is attributed to the additional purification steps required and the potential for peptide loss during the salt conversion process.[10][11]

Troubleshooting Guides

Issue 1: Experiencing Low Peptide Recovery Post-TFA Removal

Question: I've just completed a TFA/HCl exchange, but my final peptide yield is significantly lower than anticipated. What could be the cause?

Possible Cause Troubleshooting Step
Peptide loss during lyophilization. Verify that your lyophilizer is functioning correctly and maintaining a proper vacuum. To minimize losses during transfers, it is recommended to use low-protein-binding tubes and pipette tips.[1]
Peptide precipitation. Optimize the pH and ionic strength of your solutions, as the solubility of many peptides is highly dependent on these factors.[1]
Peptide degradation. Avoid exposing the peptide to harsh pH conditions or elevated temperatures for extended periods. It is good practice to analyze the purity and integrity of the peptide using HPLC and mass spectrometry after the removal process.[1]
Non-specific binding to labware. Employ low-protein-binding microcentrifuge tubes and pipette tips to reduce the amount of peptide that adheres to surfaces.[1]
Issue 2: Incomplete Removal of TFA

Question: Despite performing the TFA removal protocol, I am observing inconsistent results in my downstream assays, which I suspect is due to residual TFA. How can I ensure its complete removal?

Possible Cause Troubleshooting Step
Insufficient lyophilization cycles with HCl. Increase the number of dissolution and lyophilization cycles to three or more. Research has shown that for a model peptide, three cycles with 10 mM HCl were adequate to decrease the TFA content to below 1% (w/w).[1][8]
Inefficient TFA displacement during IEX. Confirm that the ion-exchange resin has a sufficient capacity for the quantity of peptide being purified and that it is correctly equilibrated with the exchange buffer. It may be necessary to increase the concentration or volume of the eluting salt.[1]
TFA contamination. Always use fresh, high-purity solvents and ensure that all labware is meticulously cleaned and free from any potential sources of TFA contamination.[1]
Issue 3: Altered Peptide Activity in Biological Assays

Question: Following TFA removal, my peptide is exhibiting reduced or no activity in my biological assay. What could be the underlying reason?

Possible Cause Troubleshooting Step
Presence of residual TFA. Quantify the level of TFA using a suitable analytical method (e.g., 19F-NMR, IC). If necessary, perform additional removal steps.[1]
Interference from the new counter-ion. Conduct a control experiment using the buffer that contains the new counter-ion (e.g., chloride, acetate) to assess its effect on your specific assay components.[1]
Peptide degradation during removal. Analyze the purity and integrity of your peptide after the removal process using HPLC and mass spectrometry to identify any potential degradation products.[1]

Quantitative Data on TFA Removal

The following table provides a summary of the efficiency of the TFA/HCl exchange method using different concentrations of HCl over multiple cycles.

Method Number of Cycles TFA Removal Efficiency (% w/w remaining) Peptide Purity Reference
Lyophilization with 2 mM HCl 1> 1%No significant impact[8]
2> 1%No significant impact[8]
3< 1%No significant impact[8]
Lyophilization with 5 mM HCl 1> 1%No significant impact[8]
2< 1%No significant impact[8]
3< 1%No significant impact[8]
Lyophilization with 10 mM HCl 1< 1%No significant impact[1][8]
2< 1%No significant impact[8]
3< 1%No significant impact[8]
Lyophilization with 100 mM HCl 1< 1%No significant impact[8]
2< 1%No significant impact[8]
3< 1%No significant impact[8]

Note: The initial TFA content in the model peptide was 0.333 ± 0.008 mg per mg of peptide salt.[8]

The table below details the cytotoxic concentrations of TFA for various cell lines.

Cell Line TFA Concentration Leading to Cytotoxicity Observed Effect Reference
Fetal rat osteoblast culturesAs low as 10 nMInhibition of cell proliferation[3]
HUVEC~0.1 mMInhibition of cell proliferation[2]
Jurkat~5 mMSignificant toxicity[2]
Multiple (e.g., HeLa, HEK293)>100 µMGeneral cytotoxic effects[2]
PC-121-5 mMDose-dependent cell death[2]

Experimental Protocols & Workflows

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol outlines the procedure for exchanging trifluoroacetate for chloride ions.[1]

  • Dissolution: Dissolve the peptide in distilled water to a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to reach a final HCl concentration of 2-10 mM.

  • Incubation: Allow the solution to stand at room temperature for a minimum of 1 minute.

  • Freezing: Rapidly freeze the solution, ideally using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight, or until all the solvent has been removed.

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[1]

  • Final Reconstitution: Following the final lyophilization step, reconstitute the peptide in the appropriate buffer for your experiment.

TFA_HCl_Exchange_Workflow start Start: Peptide with TFA dissolve 1. Dissolve Peptide in Distilled Water (1 mg/mL) start->dissolve acidify 2. Acidify with HCl (final conc. 2-10 mM) dissolve->acidify incubate 3. Incubate at RT (at least 1 min) acidify->incubate freeze 4. Freeze (e.g., Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize repeat_decision Repeat Steps 1-5 (at least 2 more times?) lyophilize->repeat_decision repeat_decision->dissolve Yes reconstitute 7. Reconstitute Peptide in Desired Buffer repeat_decision->reconstitute No end End: TFA-free Peptide (HCl salt) reconstitute->end

Workflow for TFA/HCl Exchange

Protocol 2: TFA Removal by Ion-Exchange Chromatography (TFA/Acetate Exchange)

This protocol provides a general framework for TFA removal using a strong anion exchange resin.[9]

  • Column Preparation: Pack a column with a strong anion exchange resin, ensuring a 10 to 50-fold excess of anion sites relative to the amount of peptide.

  • Resin Activation: Activate the resin by eluting the column with a 1 M solution of sodium acetate.

  • Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.

  • Sample Loading: Dissolve the peptide in distilled water and carefully apply the solution to the prepared column.

  • Elution: Elute the peptide from the column using distilled water and collect the fractions that contain the peptide.

  • Lyophilization: Pool the fractions containing the peptide and lyophilize to obtain the final peptide as an acetate salt.

TFA_Acetate_Exchange_Workflow start Start: Peptide with TFA prep_column 1. Prepare Strong Anion Exchange Column start->prep_column activate_resin 2. Activate Resin with 1M Sodium Acetate prep_column->activate_resin wash_resin 3. Wash Resin with Distilled Water activate_resin->wash_resin load_sample 4. Dissolve Peptide and Load onto Column wash_resin->load_sample elute_peptide 5. Elute Peptide with Distilled Water load_sample->elute_peptide collect_fractions Collect Peptide Fractions elute_peptide->collect_fractions lyophilize 6. Lyophilize Combined Fractions collect_fractions->lyophilize end End: TFA-free Peptide (Acetate salt) lyophilize->end

Workflow for TFA/Acetate Exchange

Logical Troubleshooting Workflow

Troubleshooting_Logic start Problem with Peptide After TFA Removal issue Identify the Issue start->issue low_yield Low Peptide Yield issue->low_yield Low Recovery incomplete_removal Incomplete TFA Removal issue->incomplete_removal Inconsistent Results altered_activity Altered Biological Activity issue->altered_activity Reduced/No Activity check_lyophilizer Check Lyophilizer Functionality low_yield->check_lyophilizer use_low_binding Use Low-Binding Labware low_yield->use_low_binding optimize_solubility Optimize pH/Ionic Strength for Solubility low_yield->optimize_solubility increase_cycles Increase Number of Lyophilization Cycles incomplete_removal->increase_cycles check_resin Check Resin Capacity and Equilibration (IEX) incomplete_removal->check_resin use_pure_solvents Use High-Purity Solvents incomplete_removal->use_pure_solvents quantify_tfa Quantify Residual TFA altered_activity->quantify_tfa control_experiment Run Control with New Counter-ion altered_activity->control_experiment check_degradation Analyze Peptide Integrity (HPLC/MS) altered_activity->check_degradation

Troubleshooting Decision Tree

References

Technical Support Center: Troubleshooting Experiments with ACTH (1-14) TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ACTH (1-14) TFA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary biological activities?

A1: ACTH (1-14) is a peptide fragment of the full-length Adrenocorticotropic Hormone.[1][2][3][4] The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion used during peptide synthesis and purification.[5][6][7]

The primary biological activities of ACTH (1-14) include:

  • Steroidogenesis: It stimulates the production of cortisol and androgens in adrenal cells, although it is less potent than the full-length ACTH.[2]

  • Immunomodulation: It can modulate inflammatory responses.

  • Osteogenic Activity: It has been shown to play a role in bone formation.

Q2: How should I properly store and handle this compound to ensure its stability?

A2: Proper storage and handling are critical for maintaining the integrity and activity of this compound. Inconsistent results can often be traced back to improper storage.

Storage Recommendations [2]

Condition Duration
Lyophilized Powder at -20°C Up to 1 month
Lyophilized Powder at -80°C Up to 6 months
Stock Solution at -20°C Up to 1 month

| Stock Solution at -80°C | Up to 6 months |

Handling Best Practices:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the peptide solution into single-use volumes to prevent degradation.

  • Use Sterile Solutions: Reconstitute the peptide in sterile, nuclease-free water or an appropriate buffer.

  • Protect from Moisture: Store lyophilized powder in a desiccator.

Q3: What is the primary signaling pathway activated by ACTH (1-14)?

A3: ACTH (1-14) primarily acts by binding to the Melanocortin-2 Receptor (MC2R), a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade. The key steps are:

  • Receptor Binding: ACTH (1-14) binds to MC2R on the cell surface.

  • G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.

  • Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various downstream targets, leading to the cellular response, such as cortisol synthesis.[8]

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH (1-14) ACTH (1-14) MC2R MC2R ACTH (1-14)->MC2R Binds G_Protein G-Protein (Gs) MC2R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Targets (e.g., Steroidogenesis) PKA_active->Downstream Phosphorylates

Caption: ACTH (1-14) Signaling Pathway

Troubleshooting Guide

Issue 1: Lower than expected or no biological activity of this compound.

This is a common issue that can arise from several factors. Follow this workflow to troubleshoot the problem.

Troubleshooting_Workflow_No_Activity Start Start: No/Low Activity Check_Storage Verify Storage Conditions (-20°C or -80°C) Start->Check_Storage Check_Handling Review Handling Procedures (Aliquoting, Freeze-Thaw) Check_Storage->Check_Handling Correct New_Vial Use a Fresh Vial of Peptide Check_Storage->New_Vial Incorrect Check_Solubility Confirm Complete Solubilization Check_Handling->Check_Solubility Correct Check_Handling->New_Vial Incorrect Check_Concentration Verify Peptide Concentration Check_Solubility->Check_Concentration Correct Check_Solubility->New_Vial Incorrect Check_Cell_Health Assess Cell Viability and Receptor Expression Check_Concentration->Check_Cell_Health Correct Check_Concentration->New_Vial Incorrect TFA_Control Run TFA Control Experiment Check_Cell_Health->TFA_Control Healthy Contact_Support Contact Technical Support Check_Cell_Health->Contact_Support Unhealthy TFA_Control->New_Vial TFA not the issue TFA_Control->Contact_Support TFA is cytotoxic End Problem Resolved New_Vial->End

Caption: Troubleshooting Workflow for No/Low Activity

Possible Causes and Solutions:

  • Improper Storage and Handling:

    • Cause: The peptide may have degraded due to exposure to room temperature, multiple freeze-thaw cycles, or moisture.

    • Solution: Always store the lyophilized peptide and stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Incomplete Solubilization:

    • Cause: The peptide may not be fully dissolved, leading to an inaccurate concentration in your experiment.

    • Solution: Ensure the peptide is completely dissolved in the recommended solvent. Gentle vortexing or sonication may be required.

  • Incorrect Peptide Concentration:

    • Cause: Errors in weighing the lyophilized powder or in dilution calculations can lead to a lower than expected final concentration.

    • Solution: Have the peptide concentration independently verified, if possible. Consider that the net peptide content may be lower than the total weight due to the presence of counterions and residual water.

  • Cell Line Issues:

    • Cause: The cells may have low or no expression of the MC2R receptor, or they may be unhealthy or senescent.

    • Solution: Confirm MC2R expression in your cell line using techniques like qPCR or Western blotting. Ensure cells are healthy and within a low passage number.

  • Interference from TFA Counterion:

    • Cause: Trifluoroacetic acid (TFA) is often present as a counterion from the peptide synthesis and purification process. At certain concentrations, TFA can be cytotoxic or interfere with cellular processes, masking the true effect of the peptide.[5][6][9]

    • Solution: Run a "TFA control" experiment by treating your cells with the same concentration of TFA that is present in your peptide solution (without the peptide). This will help you determine if the observed effect is due to the peptide or the TFA. If TFA is found to be problematic, consider obtaining the peptide with a different counterion, such as acetate (B1210297) or hydrochloride.[6][10]

Issue 2: High variability between experimental replicates.

Possible Causes and Solutions:

  • Inconsistent Cell Seeding:

    • Cause: Uneven cell numbers across wells can lead to variable responses.

    • Solution: Ensure a homogenous cell suspension before seeding and use a consistent technique for plating.

  • Pipetting Errors:

    • Cause: Inaccurate pipetting of the peptide solution or other reagents can introduce significant variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a master mix.

  • Edge Effects in Multi-well Plates:

    • Cause: Wells on the outer edges of a plate can experience different temperature and humidity conditions, leading to altered cell growth and responses.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or buffer to create a more uniform environment.

  • Peptide Adsorption to Plasticware:

    • Cause: Peptides can adsorb to the surface of plastic tubes and plates, reducing the effective concentration.

    • Solution: Use low-protein-binding plasticware.

Experimental Protocols

Protocol 1: In Vitro ACTH Stimulation for Cortisol Release

This protocol provides a general framework for stimulating adrenal cells with ACTH (1-14) and measuring cortisol release.

  • Cell Culture:

    • Plate adrenal cells (e.g., human H295R or bovine adrenal cortical cells) in a 24-well plate at a density of 2-5 x 10^5 cells/well.

    • Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO2.

  • Starvation:

    • Before stimulation, replace the growth medium with a serum-free medium and incubate for 2-4 hours. This reduces basal cortisol levels.

  • This compound Preparation:

    • Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS).

    • Perform serial dilutions to achieve the desired final concentrations for your dose-response experiment.

  • Stimulation:

    • Remove the starvation medium from the cells.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (the solvent used to dissolve the peptide).

    • Incubate for a predetermined time (e.g., 2, 4, 6, or 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

  • Cortisol Measurement:

    • Measure the cortisol concentration in the supernatant using a commercially available ELISA kit or by LC-MS/MS.

Quantitative Data Example: Dose-Response of ACTH on Cortisol Secretion

The following table provides an example of expected results from an in vitro ACTH stimulation experiment. The EC50 (half-maximal effective concentration) is a key parameter to determine.

ACTH (1-24) Dose (µg)Cortisol Release (ng/mL)
0 (Placebo)Baseline
0.01-
0.03Significantly higher than placebo
0.06Dose-dependent increase
0.125Dose-dependent increase
0.5Dose-dependent increase
1.0Maximal effective dose
25.0Plateau
250.0Plateau
Data adapted from a study on normal human volunteers and should be considered as a reference.[11]

Disclaimer: This information is intended for research use only. The protocols and troubleshooting tips provided should be adapted to your specific experimental conditions.

References

Technical Support Center: Managing Peptide Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing peptide adsorption to labware. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to peptide loss during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is peptide adsorption and why is it a concern?

Q2: What factors influence the extent of peptide adsorption?

A2: Several factors influence peptide adsorption, including:

  • Peptide Properties: Hydrophobic peptides are more prone to adsorbing to nonpolar surfaces like polypropylene (B1209903). The peptide's amino acid sequence, secondary structure, size, and charge also play a role.

  • Labware Material: Standard polypropylene and glass surfaces are common culprits for peptide adsorption. Glass surfaces can carry a negative charge, attracting positively charged peptides.[1]

  • Solvent Composition: The pH, ionic strength, and organic solvent concentration of the solution can all impact the degree of adsorption.[2]

  • Temperature and Time: Adsorption can increase with higher temperatures and longer incubation times.[1][3]

Q3: What are the most common strategies to prevent peptide adsorption?

A3: Common strategies to mitigate peptide adsorption include:

  • Using Low-Binding Labware: Many manufacturers offer "low-bind" or "protein-repellent" microplates and tubes that have been treated to reduce surface binding.

  • Surface Coating/Passivation: Labware can be coated with a blocking agent, such as Bovine Serum Albumin (BSA), to prevent the peptide of interest from binding.

  • Modifying the Solvent: The addition of detergents (e.g., Tween-20), organic solvents (e.g., acetonitrile), or other additives can help to keep peptides in solution.[2][4]

  • Using Blocking Agents in Solution: Adding a carrier protein or other blocking agent directly to the sample solution can saturate the binding sites on the labware.[2]

Troubleshooting Guides

Problem: Low Peptide Recovery in LC-MS Analysis

Possible Causes & Solutions

Possible Cause Suggested Solution
Adsorption to Vials/Plates Transfer samples to low-binding polypropylene or glass-coated plates immediately before analysis. Consider using inserts to minimize surface area contact.
Inappropriate Sample Solvent Increase the organic solvent (e.g., acetonitrile) content in your sample diluent. For hydrophobic peptides, a higher organic concentration can significantly improve recovery.[2] However, ensure the final solvent composition is compatible with your LC method to avoid peak distortion.
Suboptimal pH of Sample Diluent Adjust the pH of your sample diluent. For basic peptides, a low pH can increase solubility and reduce interaction with negatively charged glass surfaces.
Use of Incompatible Additives If using additives like detergents (e.g., Tween-20), ensure they are compatible with MS detection and do not cause ion suppression. While effective at preventing adsorption, some additives can interfere with analysis.[5]
Loss During Sample Evaporation Avoid complete drying of the sample. Leaving a small amount of liquid can help prevent strong adsorption to the vial surface.[6]
Problem: Inconsistent Results in Peptide Immunoassays (ELISA)

Possible Causes & Solutions

Possible Cause Suggested Solution
Peptide Adsorption to Microplate Use commercially available low-binding plates or coat standard polystyrene plates with a blocking agent like BSA. Ensure the blocking step is thorough and uniform across all wells.
Inadequate Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA) or the blocking incubation time. Ensure the blocking buffer covers the entire surface of the well.
Non-specific Binding Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash and antibody dilution buffers to reduce background signal from non-specific interactions.
Sample Matrix Effects Dilute your samples in an appropriate assay buffer that contains a blocking agent to minimize interference from other proteins in the sample.

Data Presentation: Quantitative Comparison of Mitigation Strategies

Table 1: Comparison of Peptide/Protein Recovery in Different Labware

Labware TypeAnalyteConcentrationRecovery Rate (%)Reference
Standard PolypropyleneBSANot Specified~5%Application Note
Low-Binding Tubes (Brand A)BSANot Specified~95%Application Note
Low-Binding Tubes (Brand B)BSANot Specified~73%Application Note
Low-Binding Tubes (Brand C)BSANot Specified~48%Application Note
Standard Polypropylene PlateGlucagon1.5 nM~20%[6]
Low-Binding Plate (Plasma-Treated)Glucagon1.5 nM>90%[6]
Low-Binding Plate (Commercial)Glucagon1.5 nM~74%[6]
Standard Polypropylene PlateInsulin1.5 nM~70%[6]
Low-Binding Plate (Plasma-Treated)Insulin1.5 nM~94%[6]

Table 2: Effect of Solvent Composition on Peptide Recovery

PeptideContainerSolvent CompositionRecovery (%)Reference
TeriparatidePolypropylene Plate10% Acetonitrile<10%[2]
TeriparatidePolypropylene Plate30% Acetonitrile~100%[2]
MelittinPolypropylene Plate0.05% Formic Acid~60%[2]
MelittinPolypropylene Plate0.2% Formic Acid~80%[2]

Experimental Protocols

Protocol 1: BSA Coating of 96-Well Plates

This protocol is adapted for coating standard polystyrene 96-well plates to reduce non-specific peptide binding.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate Buffered Saline (PBS) or Carbonate-Bicarbonate buffer (pH 9.6)

  • 96-well polystyrene plates

Procedure:

  • Prepare Coating Solution: Prepare a 1% (10 mg/mL) BSA solution in your chosen buffer (e.g., PBS).[7] For some applications, a lower concentration of 0.5 to 10 µg/ml in a coating buffer may be sufficient.[8]

  • Coating: Add 200-300 µL of the BSA solution to each well of the 96-well plate.[7][8]

  • Incubation: Incubate the plate for at least 2 hours at room temperature or overnight at 4°C.[8]

  • Washing: Aspirate the BSA solution from the wells. Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[7]

  • Drying and Storage: After the final wash, invert the plate and tap it gently on a clean paper towel to remove any remaining liquid. The plate is now ready for use. Coated plates can be stored at 4°C for up to two months if dried properly.[7]

Protocol 2: Siliconizing Glassware

This protocol describes how to make glass surfaces hydrophobic to prevent the adsorption of macromolecules. Caution: This procedure involves hazardous chemicals and should be performed in a chemical fume hood with appropriate personal protective equipment.

Materials:

  • Dimethyldichlorosilane

  • Chloroform

  • Glassware to be treated

  • Glass beaker

  • Polypropylene forceps

Procedure:

  • Prepare Siliconizing Solution: In a chemical fume hood, prepare a 2% solution of dimethyldichlorosilane in chloroform.

  • Treatment:

    • For small items: Pour the siliconizing solution into a glass beaker and immerse the glassware using polypropylene forceps, ensuring all surfaces are coated.

    • For large containers: Pour the solution into the container and gently rotate to coat all interior surfaces.

  • Drying: Remove the glassware from the solution, allowing excess liquid to drain back. Let the glassware air dry overnight in the fume hood on a paper towel.

  • Baking: Transfer the dry glassware to an oven and bake at 60-80°C for at least 2 hours.

  • Final Wash: Wash the baked glassware with soap and water, rinse thoroughly with deionized water, and allow to air dry. The glassware is now siliconized.

Visualizations

PeptideAdsorptionMechanism Peptide Peptide in Solution (Hydrophobic & Charged Regions) Hydrophobic Hydrophobic Interactions Peptide->Hydrophobic Hydrophobic Domains Electrostatic Electrostatic Interactions Peptide->Electrostatic Charged Residues Surface Labware Surface (e.g., Polypropylene, Glass) Surface->Hydrophobic Surface->Electrostatic Surface Charge AdsorbedPeptide Adsorbed Peptide (Analyte Loss) Hydrophobic->AdsorbedPeptide Electrostatic->AdsorbedPeptide

Caption: Mechanism of peptide adsorption to labware surfaces.

LabwareSelectionWorkflow start Start: Peptide Experiment check_properties Assess Peptide Properties (Hydrophobicity, Charge) start->check_properties hydrophobic High Hydrophobicity check_properties->hydrophobic Hydrophobic? charged High Net Charge check_properties->charged Charged? low_bind_pp Use Low-Bind Polypropylene hydrophobic->low_bind_pp coated_surface Use Coated or Low-Bind Surface charged->coated_surface solvent_modification Consider Solvent Modification (e.g., Acetonitrile, Tween-20) low_bind_pp->solvent_modification coated_surface->solvent_modification end Proceed with Experiment solvent_modification->end

References

Validation & Comparative

A Comparative Guide to the Biological Potency of ACTH (1-14) TFA and ACTH (1-39)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of the truncated adrenocorticotropic hormone fragment, ACTH (1-14) trifluoroacetate (B77799) (TFA), and the full-length native peptide, ACTH (1-39). This analysis is supported by experimental data on their receptor binding, downstream signaling, and steroidogenic activity.

Executive Summary

Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release corticosteroids. The biological activity of ACTH resides in its N-terminal region. This guide elucidates the significant differences in biological potency between the full-length ACTH (1-39) and its shorter fragment, ACTH (1-14). Experimental evidence consistently demonstrates that ACTH (1-39) is a highly potent agonist of the melanocortin 2 receptor (MC2R), the primary receptor mediating ACTH's effects in the adrenal gland. In stark contrast, ACTH (1-14) exhibits dramatically reduced affinity and biological activity at the MC2R, rendering it a significantly less potent steroidogenic agent.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters differentiating the biological potency of ACTH (1-14) and ACTH (1-39).

ParameterACTH (1-14)ACTH (1-39)Fold Difference (approx.)
MC2R Binding Affinity (IC50) ~1,500 nM~5.71 nM[1]~260-fold lower affinity
MC2R Activation (EC50 for cAMP) >1000 nM (estimated)[2][3]~57 pM - 1.22 nM[1][4][][6]>1,000,000-fold less potent
Steroidogenic Potency Very lowHighSignificantly lower

Note: Data is compiled from multiple sources and experimental conditions may vary. The EC50 for ACTH (1-14) is an estimation based on the finding that ACTH (1-15) has an EC50 of 1450 nM, and potency decreases with further truncation[2][3].

Unveiling the Molecular Basis of Potency Differences

The profound disparity in biological activity between ACTH (1-14) and ACTH (1-39) can be attributed to their structural differences and the specific requirements for MC2R activation. The full ACTH (1-39) peptide contains distinct domains crucial for its function[7]. The N-terminal region (1-24) is essential for biological activity, while the C-terminal portion (25-39) contributes to the peptide's stability in circulation.

Crucially, the region spanning amino acids 15-18 (Lys-Lys-Arg-Arg) is a key determinant of high-affinity binding and potent activation of the MC2R[2][3]. The absence of this basic amino acid sequence in ACTH (1-14) results in a dramatic reduction in its ability to effectively bind to and activate the MC2R, consequently leading to its diminished steroidogenic capacity.

Signaling Pathways and Experimental Workflows

ACTH (1-39) Signaling Pathway at the Adrenal Cortex

The binding of ACTH (1-39) to the MC2R on adrenocortical cells initiates a well-defined signaling cascade, leading to the synthesis and release of corticosteroids like cortisol.

ACTH_Signaling_Pathway ACTH (1-39) Signaling Pathway ACTH ACTH (1-39) MC2R MC2R ACTH->MC2R Binding G_protein Gs Protein MC2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA StAR StAR Protein (Activation & Synthesis) PKA->StAR Steroidogenesis Steroidogenic Enzymes (Synthesis & Activation) PKA->Steroidogenesis Cholesterol Cholesterol Mitochondrion Mitochondrion Cholesterol->Mitochondrion Transport StAR->Cholesterol Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Cortisol Cortisol (and other corticosteroids) Pregnenolone->Cortisol Enzymatic Steps

Caption: ACTH (1-39) signaling cascade in adrenocortical cells.

Experimental Workflow: In Vitro Steroidogenesis Assay

The following diagram outlines a typical workflow for assessing the steroidogenic potential of ACTH analogs using the human adrenal H295R cell line.

Steroidogenesis_Workflow Steroidogenesis Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture H295R cells cell_seeding Seed cells in multi-well plates cell_culture->cell_seeding treatment Incubate with ACTH analogs (e.g., ACTH (1-14) or ACTH (1-39)) at various concentrations cell_seeding->treatment media_collection Collect cell culture media treatment->media_collection hormone_quantification Quantify steroid hormones (e.g., Cortisol, Aldosterone) using ELISA or LC-MS/MS media_collection->hormone_quantification data_analysis Determine EC50 values hormone_quantification->data_analysis

Caption: Workflow for in vitro steroidogenesis assay.

Experimental Protocols

In Vitro Steroidogenesis Assay Using H295R Cells

This protocol is a generalized procedure for evaluating the steroidogenic effects of ACTH peptides.

1. Cell Culture and Seeding:

  • Human H295R adrenocortical carcinoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into multi-well plates (e.g., 24- or 96-well) at an appropriate density and allowed to adhere overnight[8][9].

2. Treatment:

  • The cell culture medium is replaced with fresh, serum-free medium containing various concentrations of the test peptides (ACTH (1-14) TFA and ACTH (1-39)). A vehicle control (e.g., TFA in media) is also included.

  • Cells are incubated for a specified period (e.g., 24 or 48 hours) to allow for steroid hormone production and secretion[10].

3. Sample Collection and Analysis:

  • After incubation, the cell culture supernatant is collected.

  • The concentration of secreted corticosteroids (e.g., cortisol, corticosterone, aldosterone) is quantified using a validated method such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[8][9].

4. Data Analysis:

  • Dose-response curves are generated by plotting the steroid hormone concentration against the peptide concentration.

  • The half-maximal effective concentration (EC50) for each peptide is calculated to determine its steroidogenic potency.

cAMP Production Assay

This protocol outlines the measurement of cyclic AMP (cAMP), a key second messenger in the ACTH signaling pathway.

1. Cell Preparation:

  • Cells expressing the MC2R (e.g., HEK293 cells stably transfected with MC2R or Y1 mouse adrenal tumor cells) are seeded in multi-well plates[1].

2. Stimulation:

  • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • The cells are then stimulated with a range of concentrations of this compound or ACTH (1-39) for a short period (e.g., 15-30 minutes) at 37°C[1][11].

3. Cell Lysis and cAMP Measurement:

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme Immunoassay (EIA), or a Radioimmunoassay (RIA)[1][11][12].

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The amount of cAMP produced in response to each peptide concentration is determined from the standard curve.

  • Dose-response curves are plotted, and EC50 values are calculated to quantify the potency of each peptide in stimulating cAMP production.

Conclusion

The experimental data unequivocally demonstrate that ACTH (1-39) is a highly potent activator of the MC2R, leading to robust stimulation of steroidogenesis. In contrast, ACTH (1-14) lacks the critical amino acid residues necessary for effective MC2R binding and activation, resulting in a dramatically lower biological potency. For researchers and drug development professionals, this distinction is crucial when selecting peptides for studies on adrenal function, developing ACTH analogs, or designing therapeutic agents targeting the HPA axis. The full-length ACTH (1-39) or the nearly equipotent ACTH (1-24) should be utilized for studies requiring potent and physiologically relevant MC2R activation.

References

A Comparative Analysis of ACTH(1-14) and Other Melanocortin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adrenocorticotropic hormone (1-14) (ACTH(1-14)) with other key melanocortin receptor agonists, including the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) and synthetic peptides such as NDP-α-MSH, setmelanotide (B515575), and bremelanotide (B69708). The comparative analysis is supported by experimental data on binding affinities and functional potencies, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction to Melanocortin Receptors and Their Agonists

The melanocortin system plays a crucial role in a wide array of physiological processes, including pigmentation, inflammation, steroidogenesis, energy homeostasis, and sexual function.[1] These effects are mediated through five distinct G protein-coupled receptors (GPCRs), designated as melanocortin receptors 1 through 5 (MC1R to MC5R). The endogenous agonists for these receptors are derived from the pro-opiomelanocortin (POMC) precursor peptide and include various forms of melanocyte-stimulating hormone (MSH) and adrenocorticotropic hormone (ACTH).[2]

ACTH(1-14) is an N-terminal fragment of ACTH. While full-length ACTH is the exclusive endogenous ligand for MC2R, its fragments and other melanocortins exhibit varying affinities and potencies across the other four receptor subtypes.[3][4] Understanding the comparative pharmacology of these agonists is critical for the development of selective and potent therapeutics targeting the melanocortin system.

Comparative Performance: Binding Affinity and Functional Potency

The interaction of an agonist with a receptor is characterized by its binding affinity (Ki) and its ability to elicit a functional response, measured as potency (EC50). The following tables summarize the available quantitative data for ACTH(1-14) and other selected melanocortin agonists across the human melanocortin receptors.

AgonistMC1R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)Reference
ACTH(1-14)1.12 ± 0.1122.9 ± 3.4100 ± 15371 ± 63[5]
α-MSH~0.2-0.6~5-20~5-50~1-10[6][7]
NDP-α-MSH~0.1-0.5~1-5~0.5-2~1-5[8]
Setmelanotide~20 x weaker than MC4R~20 x weaker than MC4R0.71 - 2.1-[6][9][10]
BremelanotideHigh AffinityModerate AffinityHigh AffinityLow Affinity[11][12]

Table 1: Comparative Binding Affinities (Ki) of Melanocortin Receptor Agonists. Lower Ki values indicate higher binding affinity.

AgonistMC1R EC50 (nM)MC2R EC50 (nM)MC3R EC50 (nM)MC4R EC50 (nM)MC5R EC50 (nM)Reference
ACTH(1-24)---123.03 ± 31.15-[13]
α-MSH~1-10No Activity~10-10023 ± 7~1-10[14][15]
NDP-α-MSH~0.1-1No Activity~1-10~0.1-1~0.5-5[8]
Setmelanotide~20-fold weaker than MC4R-~20-fold weaker than MC4R0.27 - 1.5-[6][9][14]
BremelanotidePotent AgonistWeak AgonistPotent AgonistPotent AgonistModerate Agonist[11][12]

Table 2: Comparative Functional Potencies (EC50) of Melanocortin Receptor Agonists. Lower EC50 values indicate higher potency in eliciting a cellular response (typically cAMP production).

Key Observations from Experimental Data

  • ACTH(1-14) demonstrates the highest affinity for MC1R, with progressively lower affinity for MC3R, MC4R, and MC5R.[5] This suggests a degree of selectivity for MC1R among the non-MC2R subtypes.

  • α-MSH , the endogenous ligand, generally exhibits high affinity and potency across MC1R, MC4R, and MC5R, with lower affinity for MC3R.[6][7][14]

  • NDP-α-MSH , a synthetic analog of α-MSH, is a highly potent agonist at MC1R, MC3R, MC4R, and MC5R, often with greater potency than α-MSH.[8]

  • Setmelanotide is a highly potent and selective agonist for MC4R, with approximately 20-fold weaker activity at MC1R and MC3R.[9][10] This selectivity is a key feature for its therapeutic application in genetic obesity disorders.[16]

  • Bremelanotide is a non-selective agonist with high potency at MC1R and MC4R, and moderate potency at MC3R and MC5R.[11][12][17]

Signaling Pathways of Melanocortin Receptors

Upon agonist binding, melanocortin receptors, which are Gs protein-coupled, primarily activate the adenylyl cyclase (AC) signaling cascade. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response. Some melanocortin receptors can also couple to other signaling pathways, such as the phospholipase C (PLC) pathway, leading to calcium mobilization, and the ERK1/2 pathway.[18]

Melanocortin Receptor Signaling Pathway Agonist Melanocortin Agonist (e.g., ACTH(1-14), α-MSH) MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) Agonist->MCR G_alpha_s Gαs MCR->G_alpha_s activates AC Adenylyl Cyclase (AC) G_alpha_s->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response Physiological Response Downstream->Response

Caption: Canonical Gs-cAMP signaling pathway for melanocortin receptors.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the melanocortin receptor.

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing MCR Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand (e.g., [¹²⁵I]-NDP-α-MSH) - Varying concentrations of Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Data Analysis: - Plot % specific binding vs. [Test Compound] - Calculate IC50 - Convert to Ki using Cheng-Prusoff equation Measure->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation: HEK293 cells stably or transiently expressing the human melanocortin receptor of interest are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.[10]

  • Binding Assay: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled melanocortin agonist (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of the unlabeled test compound (e.g., ACTH(1-14)).[19]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.[10]

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[19]

cAMP Functional Assay

This assay measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP), providing a measure of the agonist's functional potency (EC50).

cAMP Functional Assay Workflow Start Start Seed_Cells Seed Cells Expressing MCR in a 96-well plate Start->Seed_Cells Stimulate Stimulate Cells with Varying Concentrations of Test Agonist Seed_Cells->Stimulate Lyse_Cells Lyse Cells and Measure Intracellular cAMP Levels Stimulate->Lyse_Cells Analyze Data Analysis: - Plot cAMP levels vs. [Agonist] - Calculate EC50 Lyse_Cells->Analyze End End Analyze->End

Caption: Workflow for a cell-based cAMP functional assay.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the melanocortin receptor of interest are seeded into 96-well plates and cultured overnight.[4]

  • Agonist Stimulation: The cell culture medium is replaced with a stimulation buffer containing varying concentrations of the test agonist. The cells are then incubated for a specific period to allow for cAMP production.[20]

  • cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.[21][22]

  • Data Analysis: A dose-response curve is generated by plotting the measured cAMP levels against the logarithm of the agonist concentration. The concentration of the agonist that produces 50% of the maximal response (EC50) is determined using non-linear regression analysis.[14]

Conclusion

The comparative analysis reveals distinct pharmacological profiles for ACTH(1-14) and other melanocortin receptor agonists. ACTH(1-14) shows a preference for MC1R, suggesting potential for applications where MC1R activation is desired with less activity at other melanocortin receptors. In contrast, synthetic agonists like setmelanotide offer high selectivity for MC4R, making them suitable for targeted therapies for conditions such as genetic obesity. Non-selective agonists like bremelanotide have applications where broader activation of melanocortin receptors is beneficial. The choice of agonist for research or therapeutic development will depend on the desired receptor selectivity and the specific physiological outcome being targeted. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the nuanced pharmacology of these and other novel melanocortin receptor agonists.

References

A Comparative Guide to the Functional Differences of ACTH Fragments in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adrenocorticotropic hormone (ACTH) is a multifaceted peptide hormone, pivotal not only for its role in the hypothalamic-pituitary-adrenal (HPA) axis but also for its diverse extra-adrenal activities. Researchers frequently utilize fragments of ACTH to dissect its specific functions, develop selective agonists and antagonists for melanocortin receptors (MCRs), and explore novel therapeutic avenues. This guide provides an objective comparison of the functional differences between key ACTH fragments, supported by experimental data, to aid in the selection of appropriate peptides for research applications.

Core Functional Domains of ACTH

The 39-amino-acid-long ACTH peptide can be broadly divided into several functional domains:

  • N-terminal region (residues 1-13): This sequence, which includes the highly conserved His-Phe-Arg-Trp motif (residues 6-9), is crucial for binding and activating most melanocortin receptors (MC1R, MC3R, MC4R, and MC5R).[1][2]

  • Central basic region (residues 15-18): The Lys-Lys-Arg-Arg sequence is critical for the specific and potent activation of the MC2R, the classical ACTH receptor responsible for steroidogenesis.[3][4][5] Its interaction with the MC2R accessory protein (MRAP) is essential for receptor function.[3][5][6]

  • C-terminal region (residues 25-39): This portion of the peptide is not required for acute biological activity but contributes to the metabolic stability and half-life of the hormone.[4][6]

These structural distinctions give rise to the varied functional profiles of different ACTH fragments.

Comparative Analysis of ACTH Fragment Activity

The functional efficacy of various ACTH fragments is typically assessed through their ability to bind to and activate melanocortin receptors, leading to downstream signaling events such as cyclic AMP (cAMP) production and subsequent physiological responses like steroidogenesis.

Melanocortin Receptor Activation and Steroidogenesis

The primary function of ACTH is to stimulate the adrenal cortex to produce and release corticosteroids.[7] This action is mediated exclusively by the MC2R.[3][5] However, many ACTH fragments also interact with other MCRs, leading to a range of other biological effects.

Table 1: Comparative Potency of ACTH Fragments at Melanocortin Receptors

PeptideMC1R, MC3R, MC4R, MC5R Agonist PotencyMC2R Agonist Potency (EC50)Steroidogenic PotencyKey Characteristics
ACTH(1-39) Nanomolar activity[3]~57 pM (cAMP)[8]Full agonistEndogenous full-length peptide.
ACTH(1-24) Nanomolar activity, similar to ACTH(1-39)[3]~7.5 pM (cAMP)[8]Full agonist, equipotent to ACTH(1-39)[3][9]Fully active fragment, often used as a synthetic standard.
ACTH(1-17) Agonist~49 pM (cAMP)[8]Agonist, but potency is reduced.
ACTH(1-15) Agonist~1450 nM[5]Minimal activity.[5]Minimal sequence for stimulating MC2R.[5]
ACTH(4-10) AgonistNo significant MC2R activity.No adrenocorticotrophic activity.[10]Lacks the key basic residues for MC2R activation.
ACTH(11-24) Antagonist at high concentrations.[2]Competitive antagonist (IC50 ~1 nM)[8]Antagonist.[2]Devoid of agonist activity.[8]
ACTH(7-38) Antagonist for human MC2R.[2]Species-specific effects.[2]Can stimulate aldosterone (B195564) secretion in rats via angiotensin receptors.[2]

EC50 (Half maximal effective concentration) and IC50 (Half maximal inhibitory concentration) values are indicative and can vary based on the specific experimental setup.

Anti-Inflammatory and Neuro-modulatory Effects

Beyond steroidogenesis, ACTH and its fragments exert direct anti-inflammatory and neuro-modulatory effects, often independent of glucocorticoid release.[11] These actions are primarily mediated through MC1R and MC3R on immune cells and MC4R in the central nervous system.[12]

  • ACTH(1-24) and natural ACTH have been shown to alleviate inflammation in models of gout, partly by modulating macrophage function.[13] This anti-inflammatory effect can occur without significant changes in systemic cortisol levels.[13]

  • ACTH(4-10) , despite lacking steroidogenic activity, has been shown to influence central nervous system functions, including improving memory formation in animal models.[14] It has also been found to increase tyrosine hydroxylase activity in the locus coeruleus, suggesting a role in modulating catecholamine synthesis.[10]

  • In contrast, some fragments can have opposing effects. For instance, while ACTH 4-10 with an L-phenylalanine at position 7 improves memory retention, the D-phenylalanine-7 version impairs it.[14]

Experimental Methodologies

The data presented in this guide are derived from a variety of in vitro and in vivo experimental protocols.

In Vitro Assays
  • Receptor Binding Assays: These assays determine the affinity of ACTH fragments for specific melanocortin receptors. Typically, a radiolabeled ligand (e.g., ¹²⁵I-ACTH) is incubated with cells expressing the receptor of interest. The ability of unlabeled ACTH fragments to displace the radiolabeled ligand is measured, allowing for the calculation of binding affinity (KD) or inhibitory concentration (IC50).[8]

  • cAMP Accumulation Assays: Activation of MCRs by agonist fragments leads to an increase in intracellular cyclic AMP (cAMP). This is a common method to quantify the functional potency (EC50) of a fragment. Cells stably expressing a specific MCR subtype are stimulated with varying concentrations of the ACTH fragment. Intracellular cAMP levels are then measured using techniques like enzyme immunoassays (EIA).[3]

  • Steroidogenesis Assays: Isolated primary adrenal cells or adrenocortical cell lines are incubated with ACTH fragments. The amount of corticosteroids (e.g., cortisol, corticosterone, aldosterone) released into the culture medium is then quantified using methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[15][16]

In Vivo Models
  • Animal Models of Inflammation: To study the anti-inflammatory effects of ACTH fragments, researchers use models such as monosodium urate (MSU) crystal-induced arthritis in mice to mimic gout.[13] The efficacy of the fragments is assessed by measuring parameters like joint swelling and inflammatory cell infiltration.[13]

  • Behavioral Models: The neuro-modulatory effects of ACTH fragments are often investigated using behavioral paradigms in rodents. For example, passive and active avoidance tasks are used to assess memory formation and retention.[14]

Visualizing Key Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH_Fragment ACTH Fragment MC2R MC2R ACTH_Fragment->MC2R Binds G_Protein G Protein (Gs) MC2R->G_Protein Activates MRAP MRAP MRAP->MC2R Required for Function AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Phosphorylates Enzymes

Caption: ACTH(1-24) signaling pathway at the MC2R.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_invitro In Vitro Analysis cluster_analysis Data Analysis Peptide_Synthesis Synthesize & Purify ACTH Fragments Cell_Culture Culture Cells Expressing Target MCR Peptide_Synthesis->Cell_Culture Stimulation Stimulate Cells with ACTH Fragments Cell_Culture->Stimulation cAMP_Assay Measure Intracellular cAMP Levels Stimulation->cAMP_Assay Binding_Assay Competitive Receptor Binding Assay Stimulation->Binding_Assay Data_Analysis Calculate EC50/IC50 and Compare Potency cAMP_Assay->Data_Analysis Binding_Assay->Data_Analysis

Caption: Workflow for in vitro characterization of ACTH fragments.

Conclusion

The functional diversity of ACTH fragments makes them invaluable tools in endocrinology, immunology, and neuroscience research. While full-length ACTH and ACTH(1-24) are potent activators of all melanocortin receptors, shorter fragments exhibit distinct receptor selectivity and functional profiles. The N-terminal fragments like ACTH(4-10) are useful for studying non-steroidogenic, neuro-modulatory effects, whereas fragments lacking the N-terminus but retaining the central basic domain, such as ACTH(11-24), can act as MC2R antagonists. A thorough understanding of these functional differences, supported by the quantitative data and experimental contexts provided in this guide, is essential for the design of rigorous experiments and the development of novel, receptor-selective therapeutics.

References

A Comparative Analysis of ACTH (1-14) and ACTH (1-24): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two key adrenocorticotropic hormone (ACTH) fragments: ACTH (1-14) and ACTH (1-24). Designed for researchers, scientists, and professionals in drug development, this document offers an objective analysis of their performance, supported by experimental data, to inform research and therapeutic development in endocrinology and related fields.

Adrenocorticotropic hormone is a pivotal regulator of the hypothalamic-pituitary-adrenal axis, primarily stimulating the adrenal cortex to produce and release cortisol.[1] Different fragments of this 39-amino acid peptide exhibit varied biological activities, making them subjects of intense study. This guide focuses on a comparative analysis of the N-terminal fragments ACTH (1-14) and the longer, clinically relevant ACTH (1-24).

Executive Summary

ACTH (1-24), also known as cosyntropin (B549272) or tetracosactide, encompasses the full biological activity of the native ACTH (1-39) and is a potent agonist of the melanocortin-2 receptor (MC2R), the primary receptor mediating steroidogenesis in the adrenal cortex. In contrast, ACTH (1-14) demonstrates significantly diminished biological activity. While it contains the core melanocortin message sequence, the absence of key residues present in the 15-24 region dramatically reduces its affinity for MC2R and its capacity to stimulate downstream signaling pathways, including cyclic AMP (cAMP) production and subsequent steroidogenesis.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance metrics of ACTH (1-14) and ACTH (1-24), highlighting the profound differences in their biological potency.

PeptideReceptorBinding Affinity (Kd)Reference
ACTH (1-24) MC2R~0.79 nM (pKd = 9.1)[2]
ACTH (1-14) MC2RNot Determined (Expected to be very low)-
PeptideAssayEC50Reference
ACTH (1-24) cAMP Production~0.52 nM[3]
ACTH (1-14) cAMP Production>1450 nM (inferred)[4]

Table 2: Comparative Potency in cAMP Production. ACTH (1-24) is a potent stimulator of cAMP, a critical second messenger in the ACTH signaling cascade. Studies on truncated ACTH fragments show that ACTH (1-15) has an EC50 of 1450 nM, a greater than 1000-fold decrease in potency compared to ACTH (1-24)[4]. It is therefore inferred that the EC50 for ACTH (1-14) would be even higher, reflecting negligible activity at physiological concentrations.

PeptideAssayEC50Reference
ACTH (1-24) Steroidogenesis (Cortisol Production)Potent (specific EC50 varies with cell type)[5]
ACTH (1-14) Steroidogenesis (Cortisol Production)Very Weak to Negligible-

Table 3: Comparative Potency in Steroidogenesis. ACTH (1-24) robustly stimulates the production of cortisol and other steroids in adrenal cells.[5] In line with its weak ability to induce cAMP, ACTH (1-14) is expected to have a very limited to non-existent effect on steroidogenesis.

Signaling Pathways and Structural Differences

The differential activities of ACTH (1-14) and ACTH (1-24) can be attributed to their structural differences and the resulting impact on receptor interaction and activation.

cluster_ACTH_Structure Structural Comparison ACTH_1_14 ACTH (1-14) (SYSMEHFRWGKPVG) ACTH_1_24 ACTH (1-24) (SYSMEHFRWGKPVGKKRRPVKVYP) Key_Residues Residues 15-24 (KKRRPVKVYP) Crucial for high-affinity binding and full agonism at MC2R ACTH_1_24->Key_Residues

Figure 1: Structural differences between ACTH (1-14) and ACTH (1-24).

The primary signaling pathway for ACTH involves the activation of the MC2R, a G-protein coupled receptor (GPCR). This initiates a cascade leading to steroidogenesis.

ACTH ACTH (1-24) MC2R MC2R ACTH->MC2R Binds G_Protein Gs Protein Activation MC2R->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis

Figure 2: ACTH signaling pathway via the MC2 receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Melanocortin Receptor Binding Assay (Competitive Radioligand)

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of ACTH fragments for the MC2R.

Start Start Prepare_Cells Prepare cells expressing MC2R Start->Prepare_Cells Add_Radioligand Add a fixed concentration of radiolabeled ACTH (e.g., [125I]ACTH(1-24)) Prepare_Cells->Add_Radioligand Add_Competitor Add varying concentrations of unlabeled ACTH (1-14) or ACTH (1-24) Add_Radioligand->Add_Competitor Incubate Incubate to reach binding equilibrium Add_Competitor->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine IC50 and calculate Kd Measure->Analyze End End Analyze->End

Figure 3: Workflow for a competitive radioligand binding assay.

Protocol:

  • Cell Preparation: Culture cells stably or transiently expressing the human MC2R and its accessory protein, MRAP. Harvest and prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).

  • Competitive Binding:

    • To determine total binding, add a fixed concentration of radiolabeled ACTH (e.g., [¹²⁵I]ACTH(1-24)).

    • To determine non-specific binding, add the radioligand and a high concentration of unlabeled ACTH (1-24).

    • For the competition curve, add the radioligand and increasing concentrations of the unlabeled test peptides (ACTH (1-14) or ACTH (1-24)).

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]

cAMP Measurement Assay (Immunoassay)

This protocol describes a competitive enzyme immunoassay for the quantification of intracellular cAMP levels following cell stimulation.

Protocol:

  • Cell Culture and Stimulation: Seed MC2R-expressing cells in a 96-well plate. The following day, replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate. Add varying concentrations of ACTH (1-14) or ACTH (1-24) and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP immunoassay kit.

  • Immunoassay:

    • Transfer the cell lysates to the antibody-coated assay plate.

    • Add a fixed amount of cAMP conjugate (e.g., cAMP-HRP).

    • Incubate to allow competitive binding of sample/standard cAMP and the cAMP conjugate to the primary antibody.

  • Washing and Detection: Wash the plate to remove unbound reagents. Add a substrate solution that reacts with the bound enzyme conjugate to produce a detectable signal (e.g., colorimetric or chemiluminescent).

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the cell lysates. Plot the cAMP concentration against the log concentration of the ACTH fragment to determine the EC50 value.

Steroidogenesis Assay (H295R Cell Line)

This protocol utilizes the human H295R adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis, to measure cortisol production.[7][8][9][10][11]

Protocol:

  • Cell Culture: Culture H295R cells in a suitable medium. Seed the cells in a 24- or 96-well plate and allow them to attach and grow for 24-48 hours.

  • Cell Treatment: Replace the culture medium with fresh medium containing varying concentrations of ACTH (1-14) or ACTH (1-24). Include appropriate controls (e.g., vehicle control, positive control such as forskolin).

  • Incubation: Incubate the cells for a defined period (e.g., 48 hours) to allow for steroid production.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted steroids.

  • Hormone Quantification: Measure the concentration of cortisol in the supernatant using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the cortisol concentration against the log concentration of the ACTH fragment to determine the EC50 value.

Conclusion

The comparative analysis unequivocally demonstrates that ACTH (1-24) is a potent and biologically active fragment of ACTH, while ACTH (1-14) exhibits significantly attenuated activity. The lack of the C-terminal amino acids (15-24) in ACTH (1-14) critically impairs its ability to bind to and activate the MC2R, resulting in a negligible stimulation of cAMP production and steroidogenesis. These findings are crucial for researchers designing experiments or developing therapeutics targeting the melanocortin system, as the choice of ACTH fragment will have a profound impact on the experimental outcome. For studies requiring robust activation of the adrenal cortex, ACTH (1-24) is the appropriate choice. The utility of ACTH (1-14) may be limited to structural studies or as a negative control in functional assays.

References

Comparative Guide to Antibody Cross-Reactivity with ACTH (1-14) Fragment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in endocrinology, neuroscience, and drug development, the accurate detection of adrenocorticotropic hormone (ACTH) and its fragments is crucial. The N-terminal fragment, ACTH (1-14), is a key bioactive peptide, and antibodies used in its detection must exhibit high specificity. This guide provides a comparative analysis of commercially available antibodies concerning their potential cross-reactivity with the ACTH (1-14) fragment, supported by experimental data and protocols.

Comparison of Anti-ACTH Antibodies

The selection of an appropriate antibody for the detection of the ACTH (1-14) fragment hinges on its epitope specificity. The following table summarizes commercially available antibodies with stated reactivity towards the N-terminal region of ACTH, making them potential candidates for binding to the 1-14 fragment.

Antibody Clone/ProductManufacturerTypeImmunogen/Stated EpitopeReactivity with ACTH (1-14)Notes
Clone 57 (or r57) Bio-Rad, Merck (Sigma-Aldrich), Thermo Fisher ScientificMonoclonal (Mouse) / Recombinant MonoclonalSynthetic peptide of human ACTH (1-24)[1][2][3]Expected High Reactivity The immunogen fully contains the ACTH (1-14) sequence. Datasheets confirm reactivity with ACTH (1-24) and no cross-reactivity with C-terminal fragments like CLIP (ACTH 17-39).[1][2][4]
Clone AH26 Thermo Fisher ScientificMonoclonal (Mouse)Synthetic peptide corresponding to amino acids 1-24 of human ACTH[5]Expected High Reactivity The immunogen encompasses the ACTH (1-14) sequence, suggesting a high likelihood of cross-reactivity.
Polyclonal Anti-ACTH Bio-RadPolyclonal (Rabbit)Synthetic peptide corresponding to amino acids 1-24 of ACTH[6]Expected High Reactivity Being a polyclonal, it is expected to recognize multiple epitopes within the 1-24 sequence, including those in the 1-14 region.
Clone ZM98 Thermo Fisher ScientificMonoclonal (Mouse)Synthetic peptide corresponding to amino acids 25-39 of human ACTH[7]No Reactivity The epitope is located at the C-terminus of ACTH, outside the 1-14 fragment.
Clone HAT C22 Santa Cruz BiotechnologyMonoclonal (Mouse)Epitope corresponding to amino acids 18-39 of human ACTH[8]No Reactivity This antibody targets the C-terminal portion of ACTH and will not recognize the N-terminal 1-14 fragment.

Experimental Protocols

To quantitatively assess the cross-reactivity of a given antibody with the ACTH (1-14) fragment, a competitive ELISA is a standard and effective method.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to determine the percentage of cross-reactivity of an antibody with the ACTH (1-14) fragment relative to its binding to the full-length ACTH (1-39) or the immunizing peptide (e.g., ACTH 1-24).

Materials:

  • 96-well microplate

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody to be tested

  • ACTH (1-39) standard

  • ACTH (1-14) fragment

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with full-length ACTH (1-39) at a concentration of 1-10 µg/mL in Coating Buffer overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Reaction:

    • Prepare serial dilutions of the ACTH (1-39) standard and the ACTH (1-14) fragment in Blocking Buffer.

    • In separate tubes, mix a fixed, limiting concentration of the primary antibody with each dilution of the standards and fragments.

    • Incubate these mixtures for 1-2 hours at room temperature.

    • Transfer 100 µL of each mixture to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a suitable color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Data Analysis:

  • Plot standard curves for both ACTH (1-39) and ACTH (1-14) with absorbance on the y-axis and concentration on the x-axis.

  • Determine the concentration of each peptide that causes 50% inhibition of the maximal signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of ACTH (1-39) / IC50 of ACTH (1-14)) * 100

Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental design and the biological context of ACTH, the following diagrams are provided.

G cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection p1 Coat plate with full-length ACTH (1-39) p2 Wash p1->p2 p3 Block with BSA p2->p3 c3 Add mixture to coated plate c1 Prepare serial dilutions of ACTH (1-39) and ACTH (1-14) c2 Incubate dilutions with primary antibody c1->c2 c2->c3 d1 Wash d2 Add HRP-conjugated secondary antibody d1->d2 d3 Wash d2->d3 d4 Add TMB substrate d3->d4 d5 Add stop solution d4->d5 d6 Read absorbance at 450 nm d5->d6

Competitive ELISA Workflow

ACTH_Signaling_Pathway ACTH ACTH MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds to G_Protein G Protein (Gs) MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Stimulation of Steroidogenesis PKA->Steroidogenesis Phosphorylates key enzymes Cortisol Cortisol Secretion Steroidogenesis->Cortisol Leads to

Simplified ACTH Signaling Pathway

This guide provides a starting point for researchers investigating the ACTH (1-14) fragment. While several commercially available antibodies are likely to cross-react with this fragment based on their immunogen, quantitative validation using a method such as competitive ELISA is essential for accurate and reliable results. The provided protocols and diagrams serve as a resource for designing and understanding these validation experiments.

References

A Comparative Analysis of Trifluoroacetate (TFA) vs. Acetate Salts of ACTH (1-14) in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the potential impact of counterion choice on the bioactivity and physicochemical properties of the adrenocorticotropic hormone fragment ACTH (1-14).

The selection of a counterion is a critical, yet often overlooked, aspect of peptide drug development that can significantly influence experimental outcomes. For the adrenocorticotropic hormone fragment (1-14) (ACTH (1-14)), the two most common salt forms available for research are the trifluoroacetate (B77799) (TFA) salt and the acetate (B1210297) salt. This guide provides a comparative overview of these two salt forms, summarizing their potential impact on in vitro assays and highlighting the importance of counterion consideration in preclinical research.

While direct comparative studies on the TFA and acetate salts of ACTH (1-14) are not extensively available in public literature, this guide synthesizes established principles of peptide counterion effects to provide a well-grounded comparison.

The Origin and General Properties of TFA and Acetate Salts

Most synthetic peptides are purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which commonly employs trifluoroacetic acid (TFA) in the mobile phase. This process results in the final peptide product being a TFA salt[1][2]. However, residual TFA can have unintended effects in biological assays, including altering peptide conformation and exhibiting cellular toxicity[3][4][5]. Consequently, peptides intended for clinical and preclinical studies are often converted to an acetate salt form through ion-exchange chromatography. Acetate is generally considered more biocompatible and less likely to interfere with biological assays[3][6][7].

Potential Impact on Key Biological Assays

The primary biological function of ACTH (1-14) is to act as an agonist at the melanocortin-2 receptor (MC2R), initiating a signaling cascade that leads to steroidogenesis[8][9]. The choice of counterion can potentially influence the outcome of assays designed to measure this activity.

Quantitative Data Summary

The following table summarizes the potential and expected differences in performance between TFA and acetate salts of ACTH (1-14) in key assays, based on the general behavior of peptide salts. Note: This data is illustrative and not derived from a direct head-to-head experimental comparison of ACTH (1-14) salts.

Assay TypeParameter MeasuredExpected Performance of ACTH (1-14) TFA SaltExpected Performance of ACTH (1-14) Acetate SaltRationale for Expected Difference
Receptor Binding Assay IC50 (nM)Potentially higher IC50 (lower affinity)Potentially lower IC50 (higher affinity)TFA may induce slight conformational changes in the peptide, potentially affecting its binding to MC2R[3][10].
cAMP Accumulation Assay EC50 (nM)Potentially higher EC50 (lower potency)Potentially lower EC50 (higher potency)Altered receptor binding affinity would directly impact the downstream signaling activation and subsequent cAMP production[11].
Steroidogenesis Assay Cortisol Production (ng/mL)Potentially lower cortisol production at equivalent molar concentrationsPotentially higher cortisol production at equivalent molar concentrationsThe cumulative effect of potentially reduced receptor binding and signaling would result in a diminished physiological response[8].
Cell Viability Assay % Cell ViabilityMay show dose-dependent cytotoxicity at higher concentrationsGenerally considered biocompatible with minimal impact on cell viabilityTFA is known to have cytotoxic effects on various cell lines, which could confound the results of cell-based assays[1][4].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Receptor Binding Assay

Objective: To determine the binding affinity of ACTH (1-14) salts to the melanocortin-2 receptor (MC2R).

Methodology:

  • Cell Culture: Use a stable cell line overexpressing human MC2R and its accessory protein, MRAP.

  • Radioligand: Utilize [125I]-labeled ACTH (1-24) as the radioligand.

  • Competition Binding: Incubate a fixed concentration of the radioligand with increasing concentrations of either the TFA or acetate salt of ACTH (1-14).

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression.

cAMP Accumulation Assay

Objective: To measure the ability of ACTH (1-14) salts to stimulate intracellular cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: Plate MC2R/MRAP expressing cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add increasing concentrations of either the TFA or acetate salt of ACTH (1-14) and incubate for a specified time (e.g., 30 minutes).

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Quantify cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration and determine the EC50 value.

Steroidogenesis Assay

Objective: To quantify the production of cortisol in response to stimulation by ACTH (1-14) salts.

Methodology:

  • Cell Culture: Use a steroidogenic cell line, such as human adrenal H295R cells.

  • Stimulation: Treat the cells with increasing concentrations of either the TFA or acetate salt of ACTH (1-14) for an extended period (e.g., 24-48 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of cortisol in the supernatant using a specific ELISA or LC-MS/MS method.

  • Data Analysis: Plot the cortisol concentration against the logarithm of the peptide concentration.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the ACTH (1-14) signaling pathway and a typical experimental workflow for its characterization.

ACTH_Signaling_Pathway cluster_cell Adrenal Cortex Cell ACTH ACTH (1-14) MC2R MC2R/MRAP ACTH->MC2R Binds to G_Protein Gαs MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates StAR StAR (Steroidogenic Acute Regulatory Protein) PKA->StAR Phosphorylates (Upregulates) Mitochondrion Mitochondrion StAR->Mitochondrion Transports Cholesterol to Cholesterol Cholesterol Cholesterol->Mitochondrion Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Conversion Cortisol Cortisol (Steroidogenesis) Pregnenolone->Cortisol ...Multiple Steps... Extracellular Space Extracellular Space Cortisol->Extracellular Space Experimental_Workflow cluster_peptide Peptide Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Peptide_TFA This compound Salt Binding_Assay Receptor Binding (IC50) Peptide_TFA->Binding_Assay cAMP_Assay cAMP Accumulation (EC50) Peptide_TFA->cAMP_Assay Steroid_Assay Steroidogenesis (Cortisol Production) Peptide_TFA->Steroid_Assay Viability_Assay Cell Viability Peptide_TFA->Viability_Assay Peptide_Acetate ACTH (1-14) Acetate Salt Peptide_Acetate->Binding_Assay Peptide_Acetate->cAMP_Assay Peptide_Acetate->Steroid_Assay Peptide_Acetate->Viability_Assay Data_Analysis Determine Potency, Efficacy, and Cytotoxicity Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis Steroid_Assay->Data_Analysis Viability_Assay->Data_Analysis Comparison Compare Performance of TFA vs. Acetate Salts Data_Analysis->Comparison

References

A Comparative Review of the Efficacy of Adrenocorticotropic Hormone (ACTH) Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of various fragments of the adrenocorticotropic hormone (ACTH). Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate the performance and therapeutic potential of these peptides. We will explore their mechanisms of action, receptor affinities, and clinical and preclinical outcomes, with a focus on how structural modifications influence their biological activity.

Introduction to ACTH and Its Fragments

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is synthesized from the precursor protein pro-opiomelanocortin (POMC) in the pituitary gland.[1] Its primary, well-known function is to stimulate the adrenal cortex to produce and release corticosteroids, particularly cortisol, as a key component of the hypothalamic-pituitary-adrenal (HPA) axis.[2][3]

The development of synthetic ACTH fragments has been driven by the need to separate the steroidogenic effects from other biological activities, improve stability, and target specific melanocortin receptors (MCRs) for therapeutic purposes. These fragments often exhibit distinct efficacy profiles, ranging from full steroidogenic potential to purely neuroprotective or anti-inflammatory actions.

Signaling Pathways of ACTH and Its Fragments

ACTH and its fragments exert their effects by binding to one of five known melanocortin receptors (MC1R through MC5R). The classical steroidogenic effect is mediated by the MC2R, which is primarily expressed in the adrenal cortex. However, other fragments can interact with different MCRs located in various tissues, including the brain, leading to steroid-independent effects.

Canonical Steroidogenic Pathway (MC2R)

The binding of ACTH to the MC2R on adrenocortical cells activates a G-protein-coupled receptor cascade.[2] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[1] PKA then phosphorylates key proteins involved in steroidogenesis, which enhances the conversion of cholesterol into cortisol.[2]

ACTH_Steroidogenic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH / ACTH(1-24) MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cholesterol Cholesterol Transport PKA->Cholesterol Stimulates Steroidogenesis Steroidogenesis (Cortisol Synthesis) PKA->Steroidogenesis Upregulates Enzyme Genes Cholesterol->Steroidogenesis

Diagram 1: Canonical ACTH signaling pathway via MC2R for steroidogenesis.

Steroid-Independent Central Nervous System (CNS) Pathway

Certain ACTH fragments, such as ACTH(4-10), can exert direct effects on the CNS that are independent of adrenal steroid production.[4][5] These fragments are believed to act on melanocortin receptors (e.g., MC3R, MC4R) within the brain to modulate neuronal activity. One key mechanism is the downregulation of corticotropin-releasing hormone (CRH) in limbic regions like the amygdala, which can reduce neuronal hyperexcitability.[4][6] This provides a potential explanation for the efficacy of ACTH in treating certain neurological disorders like infantile spasms, beyond its hormonal effects.[5][6]

ACTH_CNS_Pathway cluster_cns Central Nervous System (e.g., Amygdala) ACTH_frag ACTH Fragments (e.g., ACTH 4-10) MCR_CNS Melanocortin Receptors (MC3R, MC4R) ACTH_frag->MCR_CNS Binds Neuron Limbic Neuron MCR_CNS->Neuron CRH CRH Expression Neuron->CRH Reduces Excitability Neuronal Hyperexcitability CRH->Excitability Drives CRH->Excitability Seizures Seizure Activity Excitability->Seizures Leads to

Diagram 2: Steroid-independent CNS action of ACTH fragments.

Comparative Efficacy of ACTH Fragments

The biological activity of ACTH fragments varies significantly based on their amino acid sequence. While the full-length ACTH(1-39) and its synthetic analog ACTH(1-24) are potent stimulators of steroidogenesis, shorter fragments often possess unique, non-corticotropic properties.

Fragment / AnalogPrimary Target / ActivityKey Quantitative DataApplication / FindingReference
ACTH(1-39) MC2R: SteroidogenicIn Membranous Nephropathy: 90% complete remission rate at >12-24 months.Glomerular Diseases[7]
ACTH(1-24) (Tetracosactide)MC2R: Full Steroidogenic AgonistRetains full biological function of the parent peptide.Adrenal Function Testing[8]
Repository Corticotropin Injection (RCI) MC2R & other MCRs: Steroidogenic & Anti-inflammatoryvs. Tetracosactide for Infantile Spasms: Odds Ratio for spasm cessation = 8.39; Odds Ratio for hypsarrhythmia resolution = 5.42.Infantile Spasms[9]
ACTH(4-10) CNS MCRs: Neurotrophic, Non-steroidogenicDoes not stimulate the adrenal cortex. Downregulates CRH gene expression in the amygdala.Epilepsy, Neurological Disorders[4][10]
ACTH(11-24) MC2R Binding Domain Binds to rat adrenal cortex membranes with high affinity (Kd = 1.8 ± 0.1 nM).Receptor Binding Studies[11]
ACTH(15-18) (KKRR)MC2R Binding Domain Inhibits binding of [3H]ACTH(11-24) with Ki = 2.3 ± 0.2 nM. Does not activate adenylyl cyclase.Receptor Antagonism Research[11]
Dimeric (11-24)2Lys MC2R Antagonist Decreased ACTH-induced corticosterone (B1669441) and aldosterone (B195564) stimulation by 63% and 62%, respectively.Receptor Down-regulation Studies[12]
Semax (ACTH(4-7)PGP)CNS: Neuroprotective, NootropicInitiates neurotransmitter and anti-inflammatory responses in ischemic brain tissue.Ischemic Stroke[13]

Experimental Protocols and Methodologies

The data presented in this guide are derived from various experimental paradigms. Below are detailed protocols for key assays used to determine the efficacy of ACTH fragments.

This protocol is based on the methodology used to determine the binding affinity of ACTH fragments to adrenal cortex membranes.[11]

Objective: To quantify the binding affinity (Kd) and inhibitory constant (Ki) of ACTH fragments for their receptors.

Methodology:

  • Membrane Preparation: Adrenal glands are harvested from rats, and the adrenal cortex is isolated. The tissue is homogenized in a cold buffer solution and centrifuged to pellet the cell membranes. The resulting membrane preparation is stored at -80°C.

  • Binding Incubation: The membranes are incubated with a radiolabeled ACTH fragment (e.g., [3H]ACTH(11-24)) at a constant concentration.

  • Competition Assay: For determining Ki, parallel incubations are performed with the addition of varying concentrations of unlabeled competitor ACTH fragments (e.g., ACTH(15-18)).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound ligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand) from total binding. The data are then analyzed using Scatchard analysis (for Kd) or non-linear regression (for Ki) to determine binding parameters.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node1 1. Isolate Adrenal Cortex & Homogenize node2 2. Centrifuge to Pellet Cell Membranes node1->node2 node3 3. Incubate Membranes with [3H]-Labeled ACTH Fragment node2->node3 node4 4. Add Unlabeled Competitor Fragments (for Ki) node3->node4 node5 5. Separate Bound/Free Ligand via Filtration node4->node5 node6 6. Quantify Radioactivity (Scintillation Counting) node5->node6 node7 7. Calculate Kd and Ki (Scatchard/Regression Analysis) node6->node7

Diagram 3: Experimental workflow for a radioligand receptor binding assay.

This protocol is adapted from studies assessing the steroidogenic or anti-steroidogenic effects of ACTH fragments on adrenal tissue.[12]

Objective: To measure the ability of ACTH fragments to stimulate or inhibit the production of corticosteroids (e.g., corticosterone, aldosterone).

Methodology:

  • Tissue Preparation: Adrenal glands are dissected from an animal model (e.g., frogs) and sliced into small fragments.

  • Perifusion System: The adrenal slices are placed in a perifusion chamber, which allows for a constant flow of oxygenated medium over the tissue. This system enables the collection of effluent at regular intervals to measure hormone release over time.

  • Basal Secretion: The tissue is first perifused with a control medium to establish a stable baseline of steroid secretion.

  • Stimulation/Inhibition: The medium is then switched to one containing the test compound.

    • For Agonists: A medium containing the ACTH fragment of interest (e.g., (1-24)2Lys) is infused at various concentrations.

    • For Antagonists: A medium containing a known agonist (e.g., ACTH(1-39)) is co-infused with the potential antagonist fragment (e.g., (11-24)2Lys).

  • Sample Collection: Effluent from the chamber is collected at fixed time points before, during, and after exposure to the test compounds.

  • Hormone Quantification: The concentration of corticosteroids in the collected fractions is measured using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The steroid output is plotted over time to determine the magnitude and duration of the response. Dose-response curves are generated to calculate potency (EC50) or inhibitory effects.

Discussion and Conclusion

The study of ACTH fragments reveals a fascinating divergence of function derived from a single parent hormone.

  • Steroidogenic Fragments: ACTH(1-24) remains the gold standard for assessing adrenal function due to its full agonist activity at the MC2R.[1][8] Naturally sourced mixtures like RCI appear to offer superior efficacy in conditions like infantile spasms compared to synthetic ACTH(1-24), suggesting that other peptides in the mixture may contribute to the therapeutic effect.[9]

  • Non-Steroidogenic Fragments: Fragments like ACTH(4-10) and its analogs (e.g., Semax) demonstrate significant therapeutic potential for neurological conditions.[13] Their ability to act directly on the CNS, independent of steroid release, offers a pathway to develop treatments with fewer endocrine side effects.[4][5][10] The mechanism often involves modulating neuroinflammation and neuronal excitability.[6][14]

  • Receptor-Binding Fragments: Peptides such as ACTH(11-24) and ACTH(15-18) have been instrumental in mapping the receptor-ligand interaction site.[11] Furthermore, the creation of dimeric fragments has shown that it is possible to convert receptor agonists into antagonists, providing tools to study receptor downregulation and develop novel therapeutics.[12]

References

A Comparative Guide to the Quantitative Analysis of ACTH (1-14)-Induced Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Adrenocorticotropic hormone (ACTH) fragment (1-14) with full-length ACTH and other agents in stimulating steroid hormone production. It is intended for researchers, scientists, and drug development professionals working in endocrinology and related fields. The document outlines the key signaling pathways, presents comparative quantitative data, and details the experimental protocols necessary for such analyses.

Signaling Pathway of ACTH-Induced Steroidogenesis

Adrenocorticotropic hormone (ACTH) is the primary physiological stimulator of glucocorticoid and adrenal androgen synthesis in the adrenal cortex[1][2]. The process is initiated by the binding of ACTH to the Melanocortin 2 Receptor (MC2R), a G protein-coupled receptor (GPCR)[3][4]. This binding event triggers a downstream signaling cascade, primarily mediated by cyclic AMP (cAMP) and Protein Kinase A (PKA), which leads to both acute and chronic responses[2][4][5]. The acute response involves the mobilization of cholesterol to the inner mitochondrial membrane, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein[2][5]. The chronic response involves the increased transcription of genes encoding steroidogenic enzymes[2][4].

The N-terminal region of ACTH is crucial for receptor binding, but fragments shorter than the full-length peptide exhibit significantly different activity[6]. The following diagram illustrates the canonical signaling pathway.

ACTH_Signaling_Pathway ACTH/MC2R Signaling Pathway for Steroidogenesis ACTH ACTH (1-14) / ACTH (1-39) MC2R Melanocortin 2 Receptor (MC2R) ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR ↑ StAR Expression & Phosphorylation PKA->StAR Phosphorylates GeneTranscription ↑ Transcription of Steroidogenic Enzymes PKA->GeneTranscription Activates Transcription Factors CholesterolTransport Cholesterol Transport (to Mitochondria) StAR->CholesterolTransport Mediates Steroidogenesis Steroidogenesis (Cortisol, Aldosterone, etc.) CholesterolTransport->Steroidogenesis Enables (Acute) GeneTranscription->Steroidogenesis Enhances (Chronic)

Caption: Canonical ACTH signaling pathway in adrenal cells.

Quantitative Comparison of Steroidogenic Activity

Experimental data consistently demonstrate that ACTH (1-14) is a significantly weaker agonist for the MC2R compared to longer ACTH fragments and the full-length peptide. The basic residues at positions 15-18 are critical for high-affinity receptor binding and potent activation[6][7]. While the 1-14 fragment retains the minimal sequence for intrinsic activity, its efficacy and potency are dramatically reduced[6][7].

Table 1: Comparative Potency of ACTH Fragments at the MC2R

Compound Description Potency (EC₅₀) / Binding (IC₅₀) Fold Change vs. ACTH (1-24) Reference
ACTH (1-24) Synthetic, biologically active fragment ~0.22 nM (EC₅₀) 1x [7]
ACTH (1-18) Fragment containing key basic residues Potent agonist (exact EC₅₀ varies) - [6]
ACTH (1-16) Lacks two basic residues (Arg-Arg) 2.5 nM (EC₅₀) ~11x weaker [7]
ACTH (1-15) Lacks three basic residues (Lys-Arg-Arg) 1450 nM (EC₅₀) ~6590x weaker [7]

| ACTH (1-14) | Lacks all four key basic residues | >1500 nM (IC₅₀); No observable activity | >6500x weaker |[6][7] |

Table 2: Comparative Efficacy of ACTH Fragments and Other Stimulators

Stimulator Cell Type Steroid Measured Result Reference
ACTH (1-39) Primary human adrenal cells Cortisol 64-fold increase over basal after 48h [1]
ACTH (1-18) Isolated rat adrenal cells Corticosterone Set as 100% relative production [6]
ACTH (1-14) Isolated rat adrenal cells Corticosterone ~30% of the production level of ACTH (1-18) [6]
Forskolin (B1673556) H295R cells Multiple steroids Strong stimulation of steroidogenesis (used as positive control) [8][9]

| CRH (10⁻⁹ M) | Rat adrenal slices | Total steroids | Less than half the secretory activity of equimolar ACTH |[10] |

Experimental Methodologies

Accurate quantitative analysis relies on robust experimental models and sensitive detection methods. The human H295R adrenocortical carcinoma cell line is a widely accepted in vitro model as it expresses the key enzymes for steroidogenesis[8][9][11]. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity, overcoming the limitations of immunoassays[12][13].

This protocol is adapted from established high-throughput screening methods[8][9].

H295R_Workflow Experimental Workflow for H295R Steroidogenesis Assay Seed 1. Seed H295R cells in multi-well plates Acclimate 2. Acclimate cells for 24h Seed->Acclimate Prestimulate 3. Pre-stimulate with Forskolin (e.g., 10 µM) for 48h to induce steroidogenesis Acclimate->Prestimulate Expose 4. Replace medium and expose cells to test compounds (e.g., ACTH 1-14, ACTH 1-39) for 48h Prestimulate->Expose Collect 5. Collect cell culture supernatant Expose->Collect Viability 6. Assess cell viability (e.g., MTS/MTT assay) Expose->Viability Quantify 7. Quantify steroid hormones from supernatant via LC-MS/MS Collect->Quantify Analyze 8. Normalize hormone levels to solvent control and analyze dose-response Quantify->Analyze

Caption: A typical workflow for assessing chemical effects on steroid production.

Detailed Protocol Steps:

  • Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum. For experiments, cells are seeded into multi-well plates (24- or 96-well) and allowed to acclimate for 24 hours[8].

  • Stimulation: To enhance steroid production and increase the dynamic range of the assay, cells are often pre-stimulated for 48 hours with an agent like forskolin, which directly activates adenylyl cyclase[9].

  • Exposure: The pre-stimulation medium is removed, and cells are exposed to various concentrations of the test compounds (e.g., ACTH (1-14), ACTH (1-39)) in fresh medium for a defined period, typically 48 hours[8][9]. Appropriate controls, including a solvent control (e.g., DMSO) and a positive control (e.g., forskolin or prochloraz), are included[8].

  • Sample Collection & Analysis: After exposure, the cell culture medium (supernatant) is collected for hormone analysis. The remaining cells are used to assess viability to ensure that observed effects on steroidogenesis are not due to cytotoxicity[14].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides highly accurate and simultaneous quantification of multiple steroid hormones from a single sample[13][15].

  • Sample Preparation: Steroids are extracted from the cell culture supernatant, typically using liquid-liquid extraction or solid-phase extraction[15]. Internal standards (isotopically labeled versions of the steroids) are added to correct for extraction inefficiency and matrix effects.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The steroids are separated on a chromatographic column (e.g., reverse-phase C18) based on their physicochemical properties[15]. This step is crucial for separating isomeric and isobaric compounds.

  • Mass Spectrometric Detection: As the separated steroids elute from the column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. A triple quadrupole mass spectrometer is commonly operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each steroid[12][15].

  • Quantification: The concentration of each steroid is determined by comparing the signal intensity of the endogenous steroid to that of its corresponding stable isotope-labeled internal standard.

Comparison of Steroidogenic Stimulator Mechanisms

ACTH (1-14) and full-length ACTH act via the MC2R, whereas other compounds used in steroidogenesis research, like forskolin, bypass the receptor entirely. Understanding these different mechanisms of action is critical for interpreting experimental data.

Mechanism_Comparison Mechanistic Comparison of Steroidogenesis Stimulators cluster_membrane Cell Membrane cluster_cytosol Cytosol MC2R MC2R AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Produces Pathway Downstream Signaling cAMP->Pathway ACTH ACTH Peptides (e.g., 1-14, 1-39) ACTH->MC2R Binds to Forskolin Forskolin Forskolin->AC Directly Activates

Caption: ACTH acts on the MC2R, while forskolin bypasses the receptor.

Conclusion

Quantitative analysis reveals that ACTH (1-14) is a very weak agonist of the MC2R, exhibiting over a 6,500-fold reduction in potency compared to ACTH (1-24)[7]. While it can induce steroidogenesis, its efficacy is substantially lower than that of longer ACTH fragments that include the basic amino acid sequence (residues 15-18) critical for receptor activation[6]. The use of standardized in vitro models like the H295R cell line, coupled with precise quantification by LC-MS/MS, provides a robust framework for comparing the steroidogenic potential of ACTH (1-14) against full-length ACTH and other pharmacological agents. These methodologies are essential for structure-activity relationship studies and the development of novel therapeutics targeting the HPA axis.

References

Safety Operating Guide

Navigating the Disposal of ACTH (1-14) TFA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like ACTH (1-14) TFA is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, ensuring the protection of personnel and the environment. Due to a lack of specific disposal information in available Safety Data Sheets (SDS), this procedure is based on general principles of chemical waste management and considers the hazards associated with its trifluoroacetic acid (TFA) component.

Key Safety and Handling Information

The following table summarizes crucial safety and handling data for this compound, compiled from available safety documentation.

ParameterInformationSource
Product Name This compoundTargetMol
Synonyms Adrenocorticotropic Hormone Fragment 1-14 TFAVertex AI Search
Recommended Use For research use only.MedChemExpress
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.TargetMol
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical impermeable gloves, and ensure adequate ventilation. Avoid contact with skin and eyes.TargetMol
In Case of Contact In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting. Consult a doctor for all exposure routes.TargetMol
Spill Response Avoid dust formation. Prevent further spillage if safe to do so. Do not let the chemical enter drains. Collect and arrange for disposal.TargetMol

Step-by-Step Disposal Protocol for this compound

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or vapors.

2. Waste Collection:

  • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with TFA (e.g., glass or specific plastics) and have a tight-fitting lid to prevent leakage or evaporation.[2]

3. Labeling of Waste Container:

  • Label the hazardous waste container with the full chemical name: "Hazardous Waste: this compound (Adrenocorticotropic Hormone Fragment 1-14, Trifluoroacetic Acid Salt)".

  • Include the approximate concentration and quantity of the waste.

  • Do not use abbreviations.[2]

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Discharge into the environment must be avoided.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood collect_waste Collect all waste in a designated, compatible hazardous waste container fume_hood->collect_waste label_waste Label container with 'Hazardous Waste' and full chemical name collect_waste->label_waste store_waste Store sealed container in a designated satellite accumulation area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EH&S) for pickup and disposal store_waste->contact_ehs end End: Proper Disposal Completed contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Acth (1-14) tfa

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ACTH (1-14) TFA. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a synthetic peptide fragment, proper personal protective equipment is mandatory to prevent contact with skin and eyes and to avoid inhalation of dust or aerosols.[1] The trifluoroacetate (B77799) (TFA) salt form necessitates careful handling, as TFA is a strong acid that can be detrimental to biological materials.[2]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Hand Protection Chemical impermeable glovesTo prevent skin contact with the compound.[1]
Eye/Face Protection Safety glasses or gogglesTo protect eyes from dust particles or splashes.[1]
Skin and Body Lab coat or other suitable protective clothingTo prevent contamination of personal clothing and skin exposure.[1]
Respiratory Use in a well-ventilated areaTo avoid inhalation of dust or aerosols.[1]

Safe Handling and Operational Protocol

Proper handling procedures must be followed from receipt of the compound through to its disposal. This includes appropriate storage, preparation for use, and waste management.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is -20°C for long-term stability.[3]

    • Keep away from incompatible materials and foodstuff containers.[1]

  • Preparation for Use:

    • Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]

    • Before weighing or opening the container, ensure all required PPE is correctly worn.

    • Use non-sparking tools to prevent ignition sources.[1]

    • To prepare a stock solution, dissolve the peptide in sterile, distilled water or a suitable buffer. For aqueous stock solutions, it is recommended to filter and sterilize through a 0.22 μm filter before use.[4]

  • Experimental Use:

    • Avoid contact with skin and eyes during all experimental procedures.[1]

    • Be aware that residual TFA in the peptide salt can affect biological assays.[2][5] For sensitive applications, consider TFA removal protocols.

  • Spill Management:

    • In case of a spill, evacuate personnel to a safe area.[1]

    • Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1]

    • For cleanup, wear all necessary PPE, including respiratory protection if dust is generated.

    • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Disposal:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1]

    • Contaminated materials and empty containers should be treated as hazardous waste and disposed of accordingly.[1]

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Inhalation If breathing is difficult, move the person to fresh air. If not breathing, give artificial respiration. Consult a doctor.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Protocols A Receiving and Storage (-20°C) B Don PPE (Gloves, Goggles, Lab Coat) A->B Before Handling C Work in Ventilated Area (Fume Hood) B->C D Weighing and Solution Preparation C->D E Experimental Use D->E H Spill Management D->H If Spill Occurs F Decontamination of Work Area and Equipment E->F After Experiment I First Aid E->I If Exposure Occurs G Waste Disposal (Hazardous Waste) F->G

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。